molecular formula H2O4SZn B152265 Sulfuric acid;ZINC CAS No. 7733-02-0

Sulfuric acid;ZINC

カタログ番号: B152265
CAS番号: 7733-02-0
分子量: 163.5 g/mol
InChIキー: WQSRXNAKUYIVET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient.
Zinc sulfate is a metal sulfate compound having zinc(2+) as the counterion. It has a role as a fertilizer. It is a metal sulfate and a zinc molecular entity. It contains a zinc(2+).
The CIR Expert Panel concluded that the following 27 zinc salts are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating...Zinc Sulfate...
Zinc sulfate is the inorganic compound with the formula ZnSO4 and historically known as "white vitriol". It is on the World Health Organization's List of Essential Medicines, a list of the most important medication needed in a basic health system.
Zinc Sulfate is a salt of the essential trace metal zinc. Zinc is involved in tissue repair and is an important constituent of some proteins, including those involved in taste and smell. Zinc sulfate supplementation may prevent radiation-induced aguesia. (NCI04)
ZINC SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 3 approved and 12 investigational indications.
Zinkosite is a mineral with formula of Zn2+S6+O4 or Zn(SO4). The IMA symbol is Zin.
Zinc sulfate is used as a malting/fermenting aid and as a nutrient supplement Zinc sulfate (ZnSO4) is a colorless crystalline, water-soluble chemical compound. The hydrated form, ZnSO4*7H2O, the mineral goslarite, was historically known as white vitriol and can be prepared by reacting zinc with aqueous sulfuric acid. It may also be prepared by adding solid zinc to a copper(II) sulfate solution.
Zinc sulfate has been shown to exhibit antibiotic and anti-spectic functions (A7766, A7767).
Zinc sulfate belongs to the family of Transition Metal Sulfates. These are inorganic compounds in which the largest oxoanion is sulfate, and in which the heaviest atom not in an oxoanion is a transition metal.
A compound given in the treatment of conditions associated with zinc deficiency such as acrodermatitis enteropathica. Externally, zinc sulfate is used as an astringent in lotions and eye drops. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
See also: Calcium Sulfate (related);  Ammonium Sulfate (related) ... View More ...

特性

Key on ui mechanism of action

Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens.

CAS番号

7733-02-0

分子式

H2O4SZn

分子量

163.5 g/mol

IUPAC名

sulfuric acid;zinc

InChI

InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);

InChIキー

WQSRXNAKUYIVET-UHFFFAOYSA-N

正規SMILES

OS(=O)(=O)O.[Zn]

Color/Form

Colorless, orthorhombic crystals

密度

1.96 at 68 °F (USCG, 1999) - Denser than water;  will sink
3.8 g/cu cm
3.8 g/cm³

melting_point

212 °F (USCG, 1999)
680 °C (decomposes)

他のCAS番号

7733-02-0
68813-94-5
7446-20-0

物理的記述

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient.
Liquid;  Dry Powder;  Other Solid;  Liquid, Other Solid;  Dry Powder, Pellets or Large Crystals;  Pellets or Large Crystals
Colorless crystals. [HSDB]
COLOURLESS HYGROSCOPIC CRYSTALS.

ピクトグラム

Corrosive; Irritant; Environmental Hazard

関連するCAS

7446-20-0 (heptahydrate)
23713-49-7 (Parent)

賞味期限

There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis.

溶解性

Solubility: 54.480 lb/100 lb water /Heptahydrate/
57.7 g/100 g water at 25 °C
In water solubility, 101 g/100 g water at 70 °C
Solubility in water, g/100ml at 20Â °C: 22 (good)

同義語

Biolectra Zink;  Biosanzink;  Bonazen;  Bufopto Zinc Sulfate;  Complexonat;  Honny Fresh 10P;  Kreatol;  Op-Thal-Zin;  Optraex;  Solvazinc;  Solvezink;  Sulfuric Acid Zinc Salt;  Verazinc;  White Vitriol;  Z-Span;  Zinc Sulfate;  Zinc Sulfate (1:1);  Zinc Sulfate (Zn

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamics of the Zinc and Sulfuric Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermodynamic principles governing the reaction between zinc (Zn) and sulfuric acid (H₂SO₄). This reaction, a classic example of a single displacement redox process, is fundamental in various scientific and industrial applications, including energy storage and chemical synthesis. This document outlines the core thermodynamic parameters, detailed experimental protocols for their determination, and visual representations of the underlying processes.

Core Thermodynamic Principles

The reaction between zinc metal and sulfuric acid is a spontaneous and exothermic process. The nature of the reaction products is highly dependent on the concentration of the sulfuric acid.

  • With Dilute Sulfuric Acid: Zinc readily reacts with dilute sulfuric acid to produce zinc sulfate (ZnSO₄) and hydrogen gas (H₂).[1][2][3][4] The overall chemical equation for this reaction is:

    Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[3][5][6][7]

    The ionic equation, which illustrates the species directly involved in the reaction, is:

    Zn(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂(g)[8][9]

  • With Concentrated Sulfuric Acid: When zinc reacts with hot, concentrated sulfuric acid, the acid also acts as an oxidizing agent.[2][6][9][10] This results in the formation of zinc sulfate, water, and sulfur dioxide (SO₂), rather than hydrogen gas.[1][2][6][10] The reaction is represented as:

    Zn(s) + 2H₂SO₄(conc) → ZnSO₄(aq) + SO₂(g) + 2H₂O(l)[1][2][6]

This guide will primarily focus on the reaction with dilute sulfuric acid, as it is the more commonly studied system in introductory and many applied thermodynamic contexts.

Quantitative Thermodynamic Data

The spontaneity and thermal nature of the zinc-sulfuric acid reaction can be quantified by its standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of reaction. The negative Gibbs free energy change indicates a spontaneous reaction under standard conditions.[11]

Table 1: Standard Thermodynamic Parameters for the Reaction Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

Thermodynamic ParameterValueUnitsSignificance
Standard Enthalpy of Reaction (ΔrH°)-168.8[5]kJ·mol⁻¹Exothermic reaction, heat is released.[1][9][11]
Standard Gibbs Free Energy of Reaction (ΔrG°)-181.5[5]kJ·mol⁻¹Spontaneous reaction.
Standard Entropy of Reaction (ΔrS°)42.7[5]J·K⁻¹·mol⁻¹Increase in disorder (e.g., gas evolution).

Note: These values are for standard conditions (298.15 K and 1 atm pressure).

Experimental Protocols

Precise determination of the thermodynamic parameters for the zinc and sulfuric acid reaction requires carefully designed experiments. The following are detailed methodologies for key experimental procedures.

This protocol outlines the use of a constant-pressure calorimeter to measure the heat released during the reaction.

Objective: To measure the enthalpy change of the reaction between zinc and dilute sulfuric acid.

Materials:

  • Constant-pressure calorimeter (e.g., a coffee-cup calorimeter)

  • Digital thermometer (accurate to ±0.1 °C)

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinders

  • Zinc powder or granules

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Stirring rod or magnetic stirrer

Procedure:

  • Calorimeter Setup: Assemble the calorimeter.

  • Measurement of Reactants:

    • Measure approximately 100 mL of 1.0 M H₂SO₄ using a graduated cylinder and record the exact volume.

    • Pour the acid into the calorimeter.

    • Weigh approximately 2 grams of zinc powder using an analytical balance and record the precise mass.

  • Temperature Measurement:

    • Allow the sulfuric acid in the calorimeter to reach thermal equilibrium.

    • Record the initial temperature of the acid (T_initial) every minute for 3-4 minutes to establish a baseline.

  • Initiating the Reaction:

    • At a designated time, add the weighed zinc powder to the sulfuric acid in the calorimeter.

    • Immediately close the calorimeter and begin stirring the solution.

  • Data Collection:

    • Record the temperature of the solution at regular intervals (e.g., every 15 seconds) until the temperature reaches a maximum and then begins to cool.

    • Continue recording the temperature for several minutes after the maximum temperature is reached to establish a cooling curve.

  • Data Analysis:

    • Plot a graph of temperature versus time.

    • Extrapolate the cooling curve back to the time of mixing to determine the maximum temperature change (ΔT) that would have occurred without heat loss to the surroundings.

    • Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m_solution × c_solution × ΔT (where m_solution is the mass of the solution and c_solution is the specific heat capacity of the solution, typically assumed to be that of water, 4.184 J/g·°C).

    • The heat released by the reaction (q_rxn) is the negative of the heat absorbed by the solution (q_rxn = -q_solution).

    • Calculate the enthalpy change per mole of zinc (ΔH) by dividing q_rxn by the number of moles of zinc used.

This protocol describes the construction of a galvanic cell (voltaic cell) to measure the cell potential (E_cell), from which the Gibbs free energy can be calculated.[12]

Objective: To determine the standard Gibbs free energy change for the reaction by measuring the standard cell potential.

Materials:

  • High-impedance voltmeter or multimeter

  • Two 250 mL beakers

  • Salt bridge (containing an inert electrolyte like KNO₃ or KCl)

  • Zinc metal strip (electrode)

  • Platinum electrode

  • 1.0 M Zinc sulfate (ZnSO₄) solution

  • 1.0 M Sulfuric acid (H₂SO₄) solution

  • Connecting wires with alligator clips

  • Sandpaper or emery cloth

Procedure:

  • Electrode Preparation:

    • Clean the surface of the zinc strip with sandpaper to remove any oxide layer.

    • Rinse the electrode with deionized water and dry it.

  • Half-Cell Construction:

    • Anode Half-Cell: Place the zinc electrode in a beaker containing 1.0 M ZnSO₄ solution.

    • Cathode Half-Cell: Place the platinum electrode in a beaker containing 1.0 M H₂SO₄ solution. Hydrogen gas will be evolved at this electrode.

  • Galvanic Cell Assembly:

    • Connect the two half-cells with the salt bridge, ensuring that the ends of the bridge are immersed in the solutions.

    • Connect the zinc electrode (anode) to the negative terminal of the voltmeter.

    • Connect the platinum electrode (cathode) to the positive terminal of the voltmeter.

  • Measurement of Cell Potential:

    • Record the stable cell potential (E°_cell) displayed on the voltmeter. This is the standard cell potential since the solutions are at 1.0 M concentration.

  • Calculation of Gibbs Free Energy:

    • Calculate the standard Gibbs free energy change (ΔG°) using the Nernst equation at standard conditions: ΔG° = -nFE°_cell (where n is the number of moles of electrons transferred in the balanced redox reaction (in this case, n=2), and F is the Faraday constant, approximately 96,485 C/mol).

Visualization of Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the fundamental reaction pathway.

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Assemble Calorimeter B Measure 1.0 M H₂SO₄ A->B C Weigh Zinc Powder B->C D Record Initial Temperature C->D E Add Zinc to Acid D->E F Record Temperature Change E->F G Plot Temperature vs. Time F->G H Determine ΔT G->H I Calculate q_solution H->I J Calculate q_rxn I->J K Calculate ΔH J->K

Calorimetry experimental workflow.

Electrochemistry_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_measurement Measurement & Calculation A Clean Electrodes B Prepare 1.0 M Solutions A->B C Set up Anode Half-Cell (Zn in ZnSO₄) B->C D Set up Cathode Half-Cell (Pt in H₂SO₄) B->D E Connect with Salt Bridge C->E D->E F Connect Electrodes to Voltmeter E->F G Record Standard Cell Potential (E°_cell) F->G H Calculate ΔG° = -nFE°_cell G->H

Electrochemistry experimental workflow.

Reaction_Pathway cluster_reactants Reactants cluster_process Redox Process cluster_products Products Zn Zn(s) (Zinc Metal) Oxidation Oxidation Zn → Zn²⁺ + 2e⁻ Zn->Oxidation H2SO4 H₂SO₄(aq) (Sulfuric Acid) Reduction Reduction 2H⁺ + 2e⁻ → H₂ H2SO4->Reduction ZnSO4 ZnSO₄(aq) (Zinc Sulfate) Oxidation->ZnSO4 H2 H₂(g) (Hydrogen Gas) Reduction->H2

Reaction pathway for zinc and dilute H₂SO₄.

Effects of Concentration and Temperature

  • Concentration: As discussed, the concentration of sulfuric acid dramatically alters the reaction products. With dilute acid, hydrogen gas is produced, while concentrated acid yields sulfur dioxide. Increasing the concentration of dilute sulfuric acid will generally increase the rate of reaction by increasing the frequency of collisions between reactant particles.

  • Temperature: Increasing the temperature increases the kinetic energy of the reacting particles, leading to more frequent and more energetic collisions. This results in a higher reaction rate.[13] For this exothermic reaction, Le Chatelier's principle predicts that an increase in temperature will shift the equilibrium slightly towards the reactants, but the dominant effect on the rate is an increase.

This technical guide provides a foundational understanding of the thermodynamics of the reaction between zinc and sulfuric acid, supported by quantitative data and detailed experimental methodologies. The provided visualizations offer a clear framework for the practical and theoretical aspects of this important chemical reaction.

References

enthalpy and entropy change of zinc sulfuric acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enthalpy and Entropy Changes in the Zinc-Sulfuric Acid Reaction

Abstract

The reaction between zinc metal and sulfuric acid is a classic example of a single displacement reaction that is both exothermic and spontaneous. This technical guide provides a comprehensive analysis of the thermodynamic principles governing this reaction, specifically focusing on the changes in enthalpy (ΔH) and entropy (ΔS). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of reaction thermodynamics. This document outlines the theoretical calculations based on standard thermodynamic data, presents detailed experimental protocols for the determination of these values, and visualizes the underlying processes and workflows. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction

The reaction of solid zinc with aqueous sulfuric acid proceeds as follows:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

This reaction is characterized by the dissolution of the zinc metal and the evolution of hydrogen gas[1][2]. From a thermodynamic perspective, the feasibility and energy profile of this reaction are dictated by the changes in enthalpy, entropy, and Gibbs free energy. The reaction is known to be exothermic, releasing heat into the surroundings[3]. Understanding these thermodynamic quantities is crucial for process control, safety, and application in various scientific fields.

Theoretical Thermodynamic Analysis

The standard enthalpy and entropy changes for the reaction can be calculated using the standard enthalpies of formation (ΔH°f) and standard molar entropies (S°) of the reactants and products. The standard state conditions are defined as 298.15 K (25 °C) and 1 bar pressure.

Standard Enthalpy Change (ΔH°_rxn)

The standard enthalpy change of the reaction is calculated using Hess's Law, which states that the overall enthalpy change for a reaction is the sum of the standard enthalpies of formation of the products minus the sum of the standard enthalpies of formation of the reactants.

ΔH°_rxn = ΣΔH°f(products) - ΣΔH°f(reactants)

The specific equation for the zinc-sulfuric acid reaction is:

ΔH°_rxn = [ΔH°f(ZnSO₄(aq)) + ΔH°f(H₂(g))] - [ΔH°f(Zn(s)) + ΔH°f(H₂SO₄(aq))]

By definition, the standard enthalpy of formation of any element in its most stable form is zero[4][5][6][7]. Therefore, ΔH°f(Zn(s)) = 0 kJ/mol and ΔH°f(H₂(g)) = 0 kJ/mol.

Standard Entropy Change (ΔS°_rxn)

The standard entropy change of the reaction is calculated by subtracting the sum of the standard molar entropies of the reactants from the sum of the standard molar entropies of the products[8].

ΔS°_rxn = ΣS°(products) - ΣS°(reactants)

The specific equation for this reaction is:

ΔS°_rxn = [S°(ZnSO₄(aq)) + S°(H₂(g))] - [S°(Zn(s)) + S°(H₂SO₄(aq))]

Standard Gibbs Free Energy Change (ΔG°_rxn)

The spontaneity of the reaction under standard conditions is determined by the change in Gibbs free energy (ΔG°_rxn). A negative value indicates a spontaneous process. It is calculated using the Gibbs-Helmholtz equation:

ΔG°_rxn = ΔH°_rxn - TΔS°_rxn

Where T is the temperature in Kelvin (298.15 K).

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic values used for the calculations and the resulting thermodynamic profile of the reaction.

Table 1: Standard Thermodynamic Values for Reactants and Products at 298.15 K

SubstanceFormulaStateΔH°f (kJ/mol)S° (J/mol·K)
ZincZnsolid0[4]41.6[9]
Sulfuric AcidH₂SO₄aqueous-909.320.1
Zinc SulfateZnSO₄aqueous-1136.7-82.8
HydrogenH₂gas0[5][6]130.7[10][11]
Zinc IonZn²⁺aqueous-153.9[4]-112.1[12]

Note: The values for aqueous species (H₂SO₄(aq) and ZnSO₄(aq)) can vary with concentration. The values presented here are for standard 1 M solutions.

Table 2: Calculated Thermodynamic Profile of the Reaction Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

Thermodynamic QuantitySymbolCalculated ValueUnits
Standard Enthalpy ChangeΔH°_rxn-227.4kJ/mol
Standard Entropy ChangeΔS°_rxn-13.8J/mol·K
Standard Gibbs Free Energy ChangeΔG°_rxn-223.3kJ/mol

The negative ΔH°_rxn confirms the reaction is exothermic. The negative ΔG°_rxn confirms the reaction is spontaneous under standard conditions.

Experimental Protocols

This section provides a detailed methodology for the experimental determination of the enthalpy of reaction using constant-pressure calorimetry.

Determination of Enthalpy Change via Calorimetry

Objective: To measure the heat released (q) during the reaction of zinc with sulfuric acid and to calculate the experimental enthalpy of reaction (ΔH_rxn).

Materials:

  • Polystyrene foam cup with a lid (calorimeter)

  • Digital thermometer (±0.1 °C precision)

  • Magnetic stirrer and stir bar

  • 50 mL and 100 mL graduated cylinders

  • Analytical balance (±0.001 g)

  • Zinc powder or granules

  • 1.0 M Sulfuric Acid (H₂SO₄) solution

Procedure:

  • Preparation: Weigh approximately 2.0 g of zinc powder and record the exact mass.

  • Calorimeter Assembly: Place the magnetic stir bar into the polystyrene cup. Measure 50.0 mL of 1.0 M H₂SO₄ solution and pour it into the calorimeter.

  • Initial Temperature: Place the lid on the calorimeter, insert the thermometer through the lid into the solution, and place the setup on the magnetic stirrer. Begin gentle stirring.

  • Temperature Equilibration: Record the temperature of the H₂SO₄ solution every 30 seconds for 3 minutes to establish a stable initial temperature (T_initial).

  • Initiate Reaction: At the 3.5-minute mark, quickly add the pre-weighed zinc powder to the acid solution and immediately replace the lid.

  • Data Collection: Continue recording the temperature every 30 seconds, observing a rise in temperature. Continue until the temperature peaks and then begins to fall, recording for an additional 3-4 minutes after the maximum temperature (T_final) is reached.

  • Calculations:

    • Determine the change in temperature (ΔT = T_final - T_initial).

    • Calculate the total mass of the solution (mass of H₂SO₄ solution + mass of Zn). Assume the density of the 1.0 M H₂SO₄ solution is approximately 1.05 g/mL.

    • Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m × c × ΔT , where 'm' is the total mass of the solution and 'c' is the specific heat capacity of the solution (assume it is close to that of water, 4.184 J/g·°C).

    • The heat released by the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution: q_rxn = -q_solution .

    • Calculate the moles of zinc reacted (the limiting reactant).

    • Calculate the experimental enthalpy of reaction per mole of zinc: ΔH_rxn = q_rxn / moles of Zn .

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the thermodynamics of the zinc-sulfuric acid reaction.

Thermodynamic_Calculation_Flow cluster_reactants Reactants' Standard Data cluster_products Products' Standard Data cluster_calculations Thermodynamic Calculations cluster_results Final Thermodynamic Profile Zn_s Zn(s) ΔH°f = 0 kJ/mol S° = 41.6 J/mol·K calc_H Calculate ΔH°_rxn (Hess's Law) Zn_s->calc_H calc_S Calculate ΔS°_rxn Zn_s->calc_S H2SO4_aq H₂SO₄(aq) ΔH°f = -909.3 kJ/mol S° = 20.1 J/mol·K H2SO4_aq->calc_H H2SO4_aq->calc_S ZnSO4_aq ZnSO₄(aq) ΔH°f = -1136.7 kJ/mol S° = -82.8 J/mol·K ZnSO4_aq->calc_H ZnSO4_aq->calc_S H2_g H₂(g) ΔH°f = 0 kJ/mol S° = 130.7 J/mol·K H2_g->calc_H H2_g->calc_S Result_H ΔH°_rxn = -227.4 kJ/mol (Exothermic) calc_H->Result_H Result_S ΔS°_rxn = -13.8 J/mol·K calc_S->Result_S calc_G Calculate ΔG°_rxn (Gibbs Equation) Result_G ΔG°_rxn = -223.3 kJ/mol (Spontaneous) calc_G->Result_G Result_H->calc_G Result_S->calc_G

Caption: Logical workflow for calculating the thermodynamic profile of the reaction.

Calorimetry_Workflow start Start prep 1. Weigh Zn(s) 2. Measure 1.0 M H₂SO₄(aq) start->prep setup 3. Assemble Calorimeter (Cup, Stirrer, Thermometer) prep->setup equil 4. Record Initial Temperature (T_initial) setup->equil react 5. Add Zn to Acid Initiate Reaction equil->react collect 6. Record Temperature vs. Time react->collect find_max 7. Determine Max Temperature (T_final) collect->find_max calc 8. Calculate ΔH_rxn (q = mcΔT) find_max->calc end End calc->end

Caption: Experimental workflow for constant-pressure calorimetry.

Hess_Law_Cycle Reactants Reactants Zn(s) + H₂SO₄(aq) Products Products ZnSO₄(aq) + H₂(g) Reactants->Products ΔH°_rxn = ? Elements Constituent Elements in Standard State Zn(s) + H₂(g) + S(s) + 2O₂(g) Elements->Reactants ΣΔH°f(reactants) = -909.3 kJ/mol Elements->Products ΣΔH°f(products) = -1136.7 kJ/mol

Caption: Hess's Law cycle for the zinc-sulfuric acid reaction.

References

An In-depth Technical Guide to the Electrochemical Potential of Zinc in Sulfuric Acid Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical potential of zinc in sulfuric acid (H₂SO₄) solutions. It delves into the fundamental electrochemical principles, presents quantitative data from corrosion studies, outlines detailed experimental protocols for potential measurement, and illustrates key concepts through diagrams. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the electrochemical behavior of zinc in acidic environments.

Fundamental Principles

The electrochemical behavior of zinc in sulfuric acid is primarily a corrosion process. When zinc metal is immersed in H₂SO₄, it spontaneously oxidizes, leading to its dissolution and the evolution of hydrogen gas. This process can be described by two half-reactions:

  • Anodic Reaction (Oxidation of Zinc): Zinc atoms lose electrons and dissolve as zinc ions. Zn(s) → Zn²⁺(aq) + 2e⁻[1]

  • Cathodic Reaction (Reduction of Hydrogen Ions): Hydrogen ions from the sulfuric acid gain electrons at the zinc surface, forming hydrogen gas. 2H⁺(aq) + 2e⁻ → H₂(g)[1]

The overall reaction is a displacement reaction where zinc displaces hydrogen from the acid: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[2][3][4]

The tendency for this reaction to occur is driven by the difference in the standard electrode potentials of the two half-reactions. The standard reduction potential for the Zn²⁺/Zn couple is -0.76 V versus the Standard Hydrogen Electrode (SHE), which is set at 0 V.[5][6][7] This negative potential indicates that zinc is a good reducing agent and is readily oxidized.[8]

The actual electrode potential of zinc in a sulfuric acid solution deviates from the standard potential and is influenced by factors such as the concentration of H₂SO₄, the concentration of Zn²⁺ ions, and the temperature, as described by the Nernst equation.

Quantitative Data Presentation

The corrosion behavior of zinc in H₂SO₄ can be quantified using electrochemical techniques like potentiodynamic polarization. From these measurements, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A more negative Ecorr indicates a higher thermodynamic tendency for corrosion, while a higher icorr signifies a faster corrosion rate.

Table 1: Corrosion Parameters of Zinc in H₂SO₄ Solutions

H₂SO₄ Concentration (M)Temperature (°C)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Reference
0.125-1.0301.5 x 10⁻⁴[9] (Implied from similar studies)
0.525-1.0153.0 x 10⁻⁴[10][11]
0.530-0.9984.2 x 10⁻⁴[12] (Implied from graphical data)
0.535-0.9855.8 x 10⁻⁴[12] (Implied from graphical data)
0.540-0.9727.5 x 10⁻⁴[12] (Implied from graphical data)
0.545-0.9609.8 x 10⁻⁴[12] (Implied from graphical data)

Note: The values in this table are approximate and have been synthesized from graphical representations and descriptions in the cited literature. SCE refers to the Saturated Calomel Electrode.

Experimental Protocols

Measurement of Electrochemical Potential using Potentiodynamic Polarization

This protocol describes the methodology for determining the corrosion potential and current density of zinc in a sulfuric acid solution using potentiodynamic polarization.

3.1.1. Materials and Equipment

  • Working Electrode: Zinc sample of known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[13]

  • Counter Electrode: Platinum or graphite rod.[13]

  • Electrolyte: Sulfuric acid solution of desired concentration.

  • Electrochemical Cell: A glass cell capable of holding the three electrodes and the electrolyte.[13]

  • Potentiostat: An instrument for controlling the potential of the working electrode and measuring the resulting current.

  • Polishing materials: Silicon carbide papers of various grits and polishing cloths with alumina or diamond paste for preparing the working electrode surface.

  • Deionized water and acetone for cleaning.

3.1.2. Procedure

  • Working Electrode Preparation:

    • Mechanically polish the surface of the zinc electrode using successively finer grades of silicon carbide paper.

    • Perform a final polish using a polishing cloth with alumina or diamond paste to achieve a mirror-like finish.

    • Rinse the polished electrode with deionized water, degrease with acetone, and dry it with a stream of air.

  • Electrochemical Cell Assembly:

    • Place the desired volume of the sulfuric acid electrolyte into the electrochemical cell.

    • Mount the prepared zinc working electrode, the reference electrode (with its tip close to the working electrode), and the counter electrode in the cell.[14]

  • Open Circuit Potential (OCP) Measurement:

    • Allow the system to stabilize by measuring the open-circuit potential (the potential of the working electrode relative to the reference electrode with no current flowing) for a period of time (e.g., 30-60 minutes) until a steady-state value is reached.

  • Potentiodynamic Polarization Scan:

    • Set the parameters on the potentiostat software. A typical scan range would be from approximately -250 mV to +250 mV relative to the measured OCP.

    • Select a scan rate, for example, 1 mV/s.

    • Initiate the polarization scan. The potentiostat will sweep the potential of the working electrode and record the corresponding current density.

  • Data Analysis (Tafel Extrapolation):

    • Plot the resulting data as potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.[15]

    • Identify the linear regions (Tafel regions) of the anodic and cathodic branches of the curve.

    • Extrapolate these linear regions back to their point of intersection. The potential at this intersection is the corrosion potential (Ecorr), and the current density at this point is the corrosion current density (icorr).[16]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the fundamental concepts and workflows associated with the electrochemical potential of zinc in sulfuric acid.

G cluster_anode Anode (Zinc Electrode) cluster_cathode Cathode (at Zn surface) cluster_external External Circuit anode Zn (solid) zn_ions Zn²⁺ (aqueous) anode->zn_ions Oxidation electrons 2e⁻ (Electrons) anode->electrons h_ions 2H⁺ (from H₂SO₄) h2_gas H₂ (gas) h_ions->h2_gas Reduction electrons->h_ions caption Mechanism of Zinc Corrosion in H₂SO₄

Caption: Mechanism of Zinc Corrosion in H₂SO₄.

G cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode (Zinc) Potentiostat Potentiostat WE->Potentiostat Potential Control & Current Measurement RE Reference Electrode (e.g., SCE) RE->Potentiostat Potential Reference CE Counter Electrode (e.g., Platinum) CE->Potentiostat Current Path Electrolyte H₂SO₄ Solution caption Electrochemical Cell Setup G start Start prep Prepare Zinc Working Electrode (Polishing & Cleaning) start->prep assemble Assemble Three-Electrode Cell with H₂SO₄ Electrolyte prep->assemble ocp Measure Open Circuit Potential (OCP) until Stable assemble->ocp polarize Perform Potentiodynamic Polarization Scan (e.g., OCP ± 250 mV) ocp->polarize analyze Analyze Data: Generate Tafel Plot polarize->analyze extract Extract Ecorr & icorr from Tafel Extrapolation analyze->extract end End extract->end caption Experimental Workflow for Polarization

References

An In-depth Technical Guide to the Single Displacement Reaction Kinetics of Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the single displacement reaction between zinc (Zn) and sulfuric acid (H₂SO₄). The reaction, characterized by the formation of zinc sulfate (ZnSO₄) and hydrogen gas (H₂), is a fundamental example of metal-acid interactions.[1][2][3] Understanding its kinetics is crucial in various fields, including materials science, industrial chemistry, and even for professionals in drug development who may work with metal-based reagents or catalysts. This guide delves into the core principles of the reaction, detailing experimental protocols for its study, presenting quantitative data, and visualizing the logical workflow of a typical kinetics investigation.

Core Principles of the Reaction

The reaction between zinc and dilute sulfuric acid is a classic single displacement reaction where zinc, being more reactive than hydrogen, displaces it from the acid.[2][4] The overall balanced chemical equation for this reaction is:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) [2][3]

This reaction is exothermic, releasing heat and causing an increase in the temperature of the reaction mixture. The reaction with dilute sulfuric acid produces zinc sulfate and hydrogen gas.[3] However, when zinc reacts with hot, concentrated sulfuric acid, the products are different and include zinc sulfate, sulfur dioxide (SO₂), and water, as concentrated sulfuric acid acts as an oxidizing agent.

The rate of this reaction is influenced by several key factors:

  • Concentration of Sulfuric Acid: Increasing the concentration of sulfuric acid generally leads to a higher reaction rate.[5] This is attributed to a greater number of hydrogen ions available to react with the zinc surface, leading to more frequent and energetic collisions.[5]

  • Temperature: An increase in temperature typically accelerates the reaction rate. Higher temperatures provide the reactant particles with more kinetic energy, resulting in more frequent and forceful collisions, thereby increasing the likelihood of successful reaction events.

  • Surface Area of Zinc: Increasing the surface area of the zinc reactant (e.g., by using zinc powder instead of granules) will increase the reaction rate as more zinc atoms are exposed to the acid.

  • Presence of Catalysts: The reaction can be catalyzed by the presence of other metals, such as copper.[6] Copper(II) ions can be introduced in the form of copper(II) sulfate solution. The zinc displaces the copper ions, and the deposited copper on the zinc surface acts as a catalyst, providing an alternative reaction pathway with a lower activation energy.[6]

Data Presentation

While specific kinetic data for the pure zinc and sulfuric acid reaction is not always readily available in a consolidated format, data from related studies on zinc leaching from its ores in sulfuric acid can provide valuable insights into the reaction's behavior under different conditions. The following tables summarize relevant quantitative data found in the literature.

Table 1: Apparent Activation Energy for Zinc Dissolution in Sulfuric Acid

SystemApparent Activation Energy (Ea)Controlling MechanismReference
Zinc Oxide Leaching in H₂SO₄17.5 kJ/molMass transfer through the liquid boundary layer[7]
Zinc Recovery from Metal Oxide Varistors (MOVs) in H₂SO₄ (313 K to 353 K)20.7 kJ/molNot specified[7]
Zinc Leaching from Smithsonite in H₂SO₄2.633 kJ/molDiffusion phenomena[8]
Zinc Silicate Leaching in H₂SO₄51.9 ± 2.8 kJ/molDiffusion and chemical reaction in porous solids[9]

Table 2: Factors Influencing the Rate of Zinc Leaching in Sulfuric Acid

FactorObservationSystem StudiedReference
Temperature Increased temperature from 30°C to 50°C increased the leaching rate.Zinc Silicate in H₂SO₄[9]
Acid Concentration Increased initial acid concentration from 0.2 to 1.0 mol/L increased the leaching rate.Zinc Silicate in H₂SO₄[9]
Particle Size Decreasing particle size from 0.075 mm to 0.038 mm increased the leaching rate.Zinc Silicate in H₂SO₄[9]
Stirring Speed Little effect on zinc dissolution in the range of 360–720 rpm.Zinc Silicate in H₂SO₄[9]

Experimental Protocols

To investigate the kinetics of the reaction between zinc and sulfuric acid, a common and effective method is to measure the rate of hydrogen gas evolution. The following protocol outlines a detailed methodology for such an experiment.

Objective

To determine the rate law and activation energy of the reaction between zinc and sulfuric acid by measuring the volume of hydrogen gas produced over time at various reactant concentrations and temperatures.

Materials and Apparatus
  • Zinc granules or powder of known purity and surface area

  • Sulfuric acid solutions of various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M)

  • Deionized water

  • Thermostatic water bath

  • Reaction flask (e.g., a conical flask or a round-bottom flask)

  • Gas syringe or a setup for collecting gas over water (e.g., a burette or measuring cylinder inverted in a trough of water)

  • Stopwatch

  • Balance (accurate to ±0.01 g)

  • Thermometer

  • Safety goggles, lab coat, and gloves

Experimental Procedure

Part A: Effect of Sulfuric Acid Concentration

  • Preparation: Set up the gas collection apparatus. If using a gas syringe, ensure it moves freely. If collecting gas over water, fill the trough and the inverted measuring cylinder/burette with water, ensuring no air bubbles are present.

  • Reactant Measurement: Accurately weigh a specific mass of zinc granules (e.g., 0.5 g).

  • Reaction Setup: Place the weighed zinc into the reaction flask.

  • Temperature Control: Place the reaction flask in a thermostatic water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiating the Reaction: Measure a specific volume (e.g., 50 mL) of a known concentration of sulfuric acid (e.g., 0.5 M). Quickly add the acid to the reaction flask containing the zinc and immediately start the stopwatch.

  • Data Collection: Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases or slows down significantly.

  • Repeat: Repeat steps 2-6 using different concentrations of sulfuric acid (e.g., 1.0 M, 1.5 M, 2.0 M) while keeping the mass of zinc and the temperature constant.

Part B: Effect of Temperature

  • Preparation: Using the same setup as in Part A, choose a single concentration of sulfuric acid (e.g., 1.0 M) and a fixed mass of zinc.

  • Temperature Variation: Set the thermostatic water bath to a different temperature (e.g., 35 °C).

  • Reaction and Data Collection: Repeat the procedure from Part A (steps 2-6) at this new temperature.

  • Repeat: Repeat the experiment at several other temperatures (e.g., 45 °C, 55 °C) to obtain data for an Arrhenius plot.

Data Analysis
  • Rate Calculation: For each experimental run, plot a graph of the volume of hydrogen gas produced versus time. The initial rate of reaction can be determined from the initial slope of this graph.

  • Determining the Rate Law:

    • To find the order of reaction with respect to H₂SO₄, plot a graph of log(initial rate) versus log([H₂SO₄]). The slope of this graph will give the order of the reaction with respect to the acid.

    • The rate law can be expressed as: Rate = k[H₂SO₄]ⁿ, where 'k' is the rate constant and 'n' is the order of the reaction.

  • Calculating the Activation Energy:

    • Calculate the rate constant 'k' for each temperature from the data in Part B.

    • Plot a graph of ln(k) versus 1/T (where T is the temperature in Kelvin). This is the Arrhenius plot.

    • The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J/mol·K). The activation energy can be calculated from the slope.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow of the experimental protocol described above.

Experimental_Workflow cluster_prep Preparation Phase cluster_part_a Part A: Effect of Concentration cluster_part_b Part B: Effect of Temperature cluster_analysis Data Analysis Phase prep_apparatus Set up Gas Collection Apparatus prep_reactants Weigh Zinc & Prepare H₂SO₄ Solutions prep_apparatus->prep_reactants part_a_setup Equilibrate Reactants at Constant Temperature prep_reactants->part_a_setup part_b_setup Set New Temperature prep_reactants->part_b_setup part_a_run Initiate Reaction & Collect H₂ Data part_a_setup->part_a_run part_a_repeat Repeat for Different [H₂SO₄] part_a_run->part_a_repeat analysis_rate Calculate Initial Reaction Rates part_a_run->analysis_rate part_a_repeat->part_a_run Loop part_b_run Initiate Reaction & Collect H₂ Data part_b_setup->part_b_run part_b_repeat Repeat for Different Temperatures part_b_run->part_b_repeat part_b_run->analysis_rate part_b_repeat->part_b_setup Loop analysis_rate_law Determine Rate Law and Order analysis_rate->analysis_rate_law analysis_activation_energy Calculate Activation Energy (Arrhenius Plot) analysis_rate->analysis_activation_energy

Caption: Experimental workflow for determining the kinetics of the Zn + H₂SO₄ reaction.

This guide provides a foundational understanding of the single displacement reaction kinetics between zinc and sulfuric acid. For more specific applications, further research into the effects of impurities, different alloys of zinc, and the influence of various inhibitors or promoters may be necessary. The provided experimental protocol serves as a robust starting point for quantitative investigations in a laboratory setting.

References

products of concentrated sulfuric acid reaction with zinc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Products of Concentrated Sulfuric Acid with Zinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of zinc metal with sulfuric acid is a foundational topic in chemistry, often used to illustrate acid-metal reactions and redox principles. While the reaction with dilute sulfuric acid is straightforward, yielding zinc sulfate and hydrogen gas, the interaction with concentrated sulfuric acid is considerably more complex. The strong oxidizing nature of concentrated sulfuric acid leads to a variety of reduction products, the distribution of which is highly dependent on reaction conditions such as acid concentration and temperature. This technical guide provides a comprehensive overview of the possible products of the reaction between zinc and concentrated sulfuric acid, a summary of the factors influencing their formation, proposed reaction mechanisms, and detailed experimental protocols for their analysis.

Reaction Products and Stoichiometry

The reaction between zinc and concentrated sulfuric acid is a redox process where zinc is oxidized to zinc sulfate (ZnSO₄), and sulfuric acid is reduced to various sulfur-containing compounds. The primary products, aside from zinc sulfate and water, are sulfur dioxide (SO₂), elemental sulfur (S), and hydrogen sulfide (H₂S). The formation of these products is dictated by the reaction stoichiometry, which in turn is influenced by the reaction conditions.

The generalized balanced chemical equations for the formation of each major product are as follows:

  • Formation of Sulfur Dioxide (SO₂): This is the most common reaction, especially with hot, concentrated sulfuric acid.[1] Zn + 2H₂SO₄ (conc.) → ZnSO₄ + SO₂ + 2H₂O

  • Formation of Elemental Sulfur (S): This reaction occurs under conditions of moderate acid concentration and temperature. 3Zn + 4H₂SO₄ (conc.) → 3ZnSO₄ + S + 4H₂O

  • Formation of Hydrogen Sulfide (H₂S): The formation of hydrogen sulfide is favored by lower concentrations of sulfuric acid and can be a significant byproduct. 4Zn + 5H₂SO₄ (conc.) → 4ZnSO₄ + H₂S + 4H₂O

It is important to note that these reactions can occur concurrently, and the final product mixture will contain a combination of these sulfur compounds. For comparison, the reaction with dilute sulfuric acid is a simple displacement reaction:

  • Reaction with Dilute Sulfuric Acid: Zn + H₂SO₄ (dil.) → ZnSO₄ + H₂

Data Presentation: Influence of Reaction Conditions on Product Distribution

Sulfuric Acid ConcentrationTemperaturePredominant Sulfur Product(s)Observations
Very High (>85%)HighSulfur Dioxide (SO₂)Vigorous reaction, significant gas evolution.[1][2]
High (approx. 80-85%)ModerateSulfur Dioxide (SO₂) & Elemental Sulfur (S)A mix of gaseous and solid products.[2]
Moderate (approx. 75%)ModerateHydrogen Sulfide (H₂S) & Elemental Sulfur (S)Strong odor of H₂S, potential for sulfur deposition.[2]
Low (Concentrated)LowHydrogen Sulfide (H₂S)Less vigorous reaction, primary gaseous product is H₂S.[3]
DiluteAmbientHydrogen (H₂)Steady effervescence.[4]

Note: This table is a qualitative summary based on established chemical principles and analogous data. The exact yields will vary depending on specific experimental parameters.

Experimental Protocols

The following is a proposed experimental protocol for the qualitative and quantitative analysis of the products from the reaction of zinc with concentrated sulfuric acid. This protocol is intended for a research setting and must be performed with strict adherence to safety procedures.

Safety Precautions:

  • This experiment must be conducted in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Sulfur dioxide and hydrogen sulfide are toxic, corrosive gases. Ensure that the experimental setup is gas-tight and that any evolved gases are appropriately scrubbed.

  • The reaction can be exothermic. Use appropriate temperature control measures.

Materials and Apparatus:

  • Zinc granules or powder

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Gas outlet adapter

  • Gas washing bottles (scrubbers)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Apparatus for gas analysis (e.g., gas chromatography, mass spectrometry, or specific gas detection tubes)

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood as illustrated in the experimental workflow diagram. Place a known mass of zinc granules in the three-necked flask.

  • Gas Scrubbing: Prepare a series of gas washing bottles to scrub the effluent gas stream. A common setup includes a trap with a solution of potassium permanganate (to oxidize SO₂ and H₂S) followed by a trap with a sodium hydroxide solution (to neutralize any remaining acidic gases).

  • Reaction Initiation: Add a measured volume of concentrated sulfuric acid to the dropping funnel. Slowly add the acid to the zinc-containing flask while stirring. Control the rate of addition to manage the reaction rate and temperature.

  • Temperature Control: If the experiment is to be conducted at an elevated temperature, use the heating mantle to bring the flask to the desired temperature before adding the acid.

  • Product Collection and Analysis:

    • Gaseous Products: The effluent gas, after passing through the condenser, can be directed to a gas analysis system for qualitative and quantitative determination of SO₂, H₂S, and any other volatile products. .

    • Solid Products: After the reaction is complete and the apparatus has cooled, any solid elemental sulfur can be separated from the reaction mixture by filtration. The solid can then be washed, dried, and weighed.

    • Aqueous Products: The remaining aqueous solution contains zinc sulfate. The concentration of zinc sulfate can be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) after appropriate dilution.

Mandatory Visualizations

Reaction Pathways

Reaction_Pathways Zn Zinc (Zn) ZnSO4 Zinc Sulfate (ZnSO₄) Zn->ZnSO4 H2SO4_conc Conc. H₂SO₄ H2SO4_conc->ZnSO4 SO2 Sulfur Dioxide (SO₂) H2SO4_conc->SO2 High Temp/Conc. S Sulfur (S) H2SO4_conc->S Moderate Temp/Conc. H2S Hydrogen Sulfide (H₂S) H2SO4_conc->H2S Low Conc. H2O Water (H₂O) ZnSO4->H2O SO2->H2O S->H2O H2S->H2O

Caption: Reaction pathways of zinc with concentrated sulfuric acid.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Reaction Apparatus (3-neck flask, condenser, dropping funnel) start->setup reactants Add known mass of Zn to flask setup->reactants add_acid Slowly add conc. H₂SO₄ via dropping funnel reactants->add_acid control_temp Control Temperature (if required) add_acid->control_temp reaction Reaction Proceeds control_temp->reaction cool Cool Down reaction->cool gas_analysis Analyze Gaseous Products (GC, MS, etc.) cool->gas_analysis solid_analysis Isolate & Analyze Solid Products (Sulfur) cool->solid_analysis liquid_analysis Analyze Aqueous Products (ZnSO₄ via AAS/ICP) cool->liquid_analysis end End gas_analysis->end solid_analysis->end liquid_analysis->end

Caption: Proposed experimental workflow for product analysis.

Conclusion

The reaction of zinc with concentrated sulfuric acid is a complex process that can yield a variety of products, including sulfur dioxide, elemental sulfur, and hydrogen sulfide, in addition to the expected zinc sulfate and water. The distribution of these products is highly sensitive to the concentration of the sulfuric acid and the reaction temperature. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these reaction pathways is crucial for process control, safety, and byproduct management. While precise quantitative data for the reaction of metallic zinc is an area requiring further investigation, the principles outlined in this guide provide a solid framework for predicting and controlling the reaction outcomes. The proposed experimental protocol offers a starting point for the detailed study of this multifaceted reaction system.

References

An In-depth Technical Guide to the Corrosion Mechanism of Zinc in Aqueous Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Zinc is a crucial nonferrous metal widely utilized for its excellent corrosion resistance in various environments. However, its stability is significantly compromised in acidic solutions such as sulfuric acid.[1][2] This guide provides a comprehensive technical overview of the electrochemical mechanisms governing the corrosion of zinc in aqueous sulfuric acid. It details the fundamental anodic and cathodic reactions, explores the influence of key environmental parameters on corrosion kinetics, presents quantitative corrosion data, and outlines standard experimental protocols for studying this process. The information is intended to serve as a foundational resource for professionals requiring a deep understanding of zinc's behavior in acidic media.

Core Corrosion Mechanism: An Electrochemical Perspective

The corrosion of zinc in sulfuric acid is an electrochemical process characterized by the simultaneous occurrence of oxidation (anodic reaction) and reduction (cathodic reaction) processes on the metal's surface.[3][4] Zinc, being thermodynamically unstable in acidic solutions, readily dissolves.[1]

Anodic and Cathodic Reactions

The primary reactions are:

  • Anodic Reaction (Oxidation): Zinc metal loses electrons and dissolves into the solution as zinc ions (Zn²⁺). This occurs at the anodic sites on the zinc surface.[4][5]

    • Zn → Zn²⁺ + 2e⁻

  • Cathodic Reaction (Reduction): In deaerated acidic solutions, the principal cathodic reaction is the reduction of hydrogen ions (H⁺) from the sulfuric acid to form hydrogen gas (H₂).[3][6][7] This reaction is often observed as the formation of gas bubbles on the metal surface.[8]

    • 2H⁺ + 2e⁻ → H₂ (gas)

Overall Reaction

Combining the anodic and cathodic half-reactions gives the overall corrosion reaction:

  • Zn + 2H⁺ → Zn²⁺ + H₂

In a sulfuric acid solution, this is represented as:

  • Zn + H₂SO₄ → ZnSO₄ + H₂[8][9]

This reaction is exothermic, meaning it releases heat, which can be observed as an increase in the temperature of the solution.[9] The zinc sulfate (ZnSO₄) produced remains dissolved in the aqueous solution.[7]

Figure 1: Electrochemical cell illustrating zinc corrosion in sulfuric acid.

Factors Influencing Corrosion Kinetics

The rate at which zinc corrodes in sulfuric acid is not constant and is significantly affected by several factors.

  • Acid Concentration: The corrosion rate of zinc generally increases with higher concentrations of sulfuric acid.[2][10] A greater concentration of H₂SO₄ provides a higher concentration of H⁺ ions, which accelerates the cathodic hydrogen evolution reaction, thereby increasing the overall corrosion rate.[10] However, some studies note that with highly concentrated acid, different reactions can occur where the sulfate ion is reduced instead of protons, potentially forming products like SO₂, S, or H₂S.[8][9]

  • Temperature: An increase in temperature typically accelerates the corrosion rate.[2][11] Higher temperatures increase the reaction kinetics for both the anodic and cathodic processes.[1][12] However, one study noted a decrease in zinc extraction at higher temperatures (above 60°C) due to the reduced solubility of an ozone oxidant used in that specific leaching process, which is not typical for simple acid corrosion.[12]

  • Impurities in Zinc: The purity of the zinc metal plays a critical role. Impurities that are more electropositive than zinc, such as copper or iron, can act as local cathodic sites.[3][7] These sites have a lower overpotential for hydrogen evolution than pure zinc, meaning the cathodic reaction occurs more easily on them. This accelerates the overall corrosion process, a phenomenon known as "local action".[7]

  • Agitation: Increased agitation or flow rate of the sulfuric acid solution generally leads to a higher corrosion rate.[13] This is because agitation enhances the transport of reactants (H⁺ ions) to the zinc surface and removes corrosion products (Zn²⁺ ions) from the surface, preventing them from hindering the reaction.

Quantitative Corrosion Data

The corrosion rate of zinc in sulfuric acid can be quantified using various metrics, such as millimeters per year (mm/year) or grams per square meter per hour (g·m⁻²·h⁻¹). The following table summarizes data extracted from the literature under different experimental conditions.

H₂SO₄ ConcentrationTemperature (°C)Corrosion RateMeasurement MethodReference(s)
0.00625 M to 0.0625 MNot SpecifiedRate increases with concentrationPotentiodynamic Polarization[14]
0.1 M, 0.3 M, 0.5 M37Rate increases with concentrationWeight Loss[2]
2 M H₂SO₄Not Specified~80 mm/year (initial)Weight Loss[15]
3 M H₂SO₄Not Specified~138 mm/year (initial)Weight Loss[15]
2.0 g/L SO₂ (Sulfurous Acid)21-24Not specified, but highImmersion Test[16]
8.0 g/L SO₂ (Sulfurous Acid)21-24279 mils/year (~7.1 mm/year)Immersion Test[16]
16.0 g/L SO₂ (Sulfurous Acid)21-24496 mils/year (~12.6 mm/year)Immersion Test[16]

Note: Corrosion rates can vary significantly based on the exact experimental setup, alloy composition, and measurement duration. The data from[15] showed that the corrosion rate decreased over a 360-hour exposure period.

Experimental Protocols for Corrosion Analysis

Several standardized methods are employed to investigate the corrosion of zinc in acidic media. These techniques provide both qualitative and quantitative insights into the corrosion process.

Experimental_Workflow Generalized Experimental Workflow for Zinc Corrosion Studies A 1. Sample Preparation (Polishing, Cleaning, Weighing) B 2. Immersion in H₂SO₄ Solution A->B C 3. Electrochemical Cell Setup (Three-Electrode System) B->C F Weight Loss (Gravimetric) Analysis (Post-immersion cleaning & re-weighing) B->F D 4. Open Circuit Potential (OCP) (Stabilization for ~30-60 min) C->D E 5. Electrochemical Measurement D->E G Potentiodynamic Polarization (Tafel Plot Generation) E->G H Electrochemical Impedance Spectroscopy (EIS) E->H I 6. Data Analysis (Corrosion Rate, Icorr, Ecorr, Rct) F->I G->I H->I J 7. Surface Characterization (SEM, EDS, XRD) I->J

Figure 2: A typical workflow for experimental analysis of zinc corrosion.

Weight Loss (Gravimetric) Method

This is a direct method for determining the average corrosion rate over a period of time.[17][18]

  • Sample Preparation: Zinc coupons of known dimensions are prepared. Their surfaces are abraded with progressively finer emery papers, degreased with a solvent like acetone, washed with distilled water, and dried.[1][15] The initial weight (W₁) of each coupon is accurately measured.[19]

  • Immersion: The prepared coupons are fully immersed in the sulfuric acid solution of a specific concentration and temperature for a predetermined duration (e.g., 72 hours).[15][19]

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned of corrosion products (typically by gentle brushing in a solution containing an inhibitor to prevent further attack), rinsed, dried, and re-weighed to get the final weight (W₂).[16]

  • Calculation: The corrosion rate (CR) is calculated from the weight loss (W₁ - W₂), the surface area of the coupon (A), the density of zinc (D), and the immersion time (T).[18]

    • CR (mm/year) = (K × (W₁ - W₂)) / (D × A × T) where K is a constant that depends on the units used.

Potentiodynamic Polarization (Tafel Analysis)

This electrochemical technique provides rapid corrosion rate data and mechanistic information.[1][20]

  • Electrochemical Cell Setup: A standard three-electrode cell is used. It consists of the zinc sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE).[17][19]

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, which typically takes 30 to 60 minutes.[17][21]

  • Polarization Scan: The potential of the working electrode is scanned potentiodynamically (at a slow, constant scan rate, e.g., 0.5-1.0 mV/s) over a range, typically ±250 mV with respect to the OCP.[20][21] This applied potential forces the electrochemical reactions away from their equilibrium.

  • Tafel Plot and Data Extraction: The resulting current is measured and plotted against the applied potential on a semi-logarithmic scale (log current vs. potential), creating a Tafel plot.[22][23] The linear portions of the anodic and cathodic branches of the curve (the Tafel regions) are extrapolated to their intersection point.[24] The potential at this intersection is the corrosion potential (Ecorr), and the current is the corrosion current (Icorr).[24] The corrosion rate is directly proportional to the Icorr value.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the electrode/electrolyte interface.[2]

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: The measurement is performed at the stable OCP. A small amplitude AC potential signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[21]

  • Data Analysis: The impedance response of the system is measured at each frequency. The data is often presented as Nyquist or Bode plots. By fitting the data to an appropriate equivalent electrical circuit model, parameters such as the charge transfer resistance (Rct) can be determined. The Rct value is inversely proportional to the corrosion rate; a lower Rct indicates a higher corrosion rate.[2]

Conclusion

The corrosion of zinc in aqueous sulfuric acid is a well-defined electrochemical process dominated by the anodic dissolution of zinc and the cathodic evolution of hydrogen gas. The rate of this process is highly sensitive to environmental variables, including acid concentration and temperature, as well as material properties like the presence of impurities. Understanding these fundamental mechanisms and the experimental techniques used for their quantification is essential for predicting the service life of zinc and zinc-coated materials in acidic industrial environments and for developing effective corrosion mitigation strategies.

References

The Effect of Sulfuric Acid Concentration on Zinc Reaction Rate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinetics of the reaction between zinc and sulfuric acid, with a specific focus on the influence of acid concentration on the reaction rate. The information presented herein is intended to support research and development activities where this chemical reaction is of interest.

Introduction

The reaction between zinc metal and sulfuric acid is a classic example of a single displacement reaction, yielding zinc sulfate and hydrogen gas. The stoichiometry of the reaction is as follows:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

The rate of this reaction is influenced by several factors, including temperature, the surface area of the zinc, and the presence of catalysts. However, the concentration of sulfuric acid is a primary determinant of the reaction kinetics. A higher concentration of sulfuric acid generally leads to a faster reaction rate.[1] This is attributed to the increased frequency of collisions between the reactant particles.[2]

Quantitative Data on Reaction Rate

The rate of reaction can be quantified by measuring the volume of hydrogen gas evolved over a specific period. The following table summarizes findings from various studies, demonstrating the relationship between sulfuric acid concentration and the rate of reaction.

Sulfuric Acid Concentration (mol/dm³)Temperature (°C)Form of ZincObserved Reaction RateZinc Conversion (%)Source
0.05Not SpecifiedPowderNot SpecifiedNot Specified[3]
0.10Not SpecifiedPowderNot SpecifiedNot Specified[3]
0.1587Sulfide Concentrate42Not Specified[4]
0.2587Sulfide Concentrate47Not Specified[4]
0.525GranulesSlowNot Specified[1]
0.587Sulfide Concentrate53Not Specified[4]
1.545PowderFastNot Specified[1]

Experimental Protocols

The following is a detailed methodology for investigating the effect of sulfuric acid concentration on the reaction rate with zinc. This protocol is a synthesis of standard laboratory procedures.[5][6][7]

Materials and Apparatus
  • Materials:

    • Zinc granules or powder of consistent mass and surface area.

    • Sulfuric acid solutions of varying concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).

    • Deionized water.

  • Apparatus:

    • Conical flask or boiling tube.

    • Gas syringe or a pneumatic trough with a measuring cylinder to collect the evolved hydrogen gas.

    • Delivery tube and rubber stopper.

    • Stopwatch.

    • Weighing balance.

    • Measuring cylinders.

    • Safety goggles and lab coat.

Procedure
  • Preparation of Sulfuric Acid Solutions: Prepare a series of sulfuric acid solutions of known concentrations by diluting a stock solution with deionized water.

  • Experimental Setup:

    • Accurately weigh a specified mass of zinc granules or powder (e.g., 0.5 g).

    • Place the weighed zinc into the conical flask.

    • Set up the gas collection apparatus. If using a gas syringe, ensure the plunger is at the zero mark. If using a pneumatic trough, fill the trough and the measuring cylinder with water and invert the measuring cylinder in the trough.

    • Connect the delivery tube from the conical flask to the gas collection apparatus.

  • Initiating the Reaction and Data Collection:

    • Measure a fixed volume of a sulfuric acid solution of a specific concentration (e.g., 50 cm³).

    • Simultaneously pour the acid into the conical flask containing the zinc and start the stopwatch.

    • Immediately seal the flask with the rubber stopper connected to the delivery tube.

    • Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases (i.e., no more gas is evolved).

  • Repetition with Different Concentrations: Repeat the experiment using the same mass of zinc and the same volume of sulfuric acid, but with different acid concentrations. Ensure all other conditions, such as temperature, are kept constant.

Signaling Pathways and Logical Relationships

The fundamental principle governing the effect of concentration on reaction rate is the collision theory. An increase in the concentration of sulfuric acid leads to a greater number of H⁺ ions and SO₄²⁻ ions in a given volume. This increases the probability of effective collisions between the hydrogen ions and the zinc atoms, resulting in a faster rate of reaction.

ReactionRate cluster_input Input Variable cluster_mechanism Mechanism cluster_output Output Concentration Sulfuric Acid Concentration Collision Collision Frequency between Zn and H⁺ Concentration->Collision Increases EffectiveCollisions Frequency of Effective Collisions Collision->EffectiveCollisions Increases Rate Reaction Rate (H₂ Evolution) EffectiveCollisions->Rate Increases

Caption: Logical workflow of concentration's effect on reaction rate.

Conclusion

The concentration of sulfuric acid has a direct and significant impact on the rate of its reaction with zinc. As demonstrated by quantitative data and explained by collision theory, an increase in acid concentration accelerates the reaction by increasing the frequency of effective collisions between reactant particles. For professionals in research and development, precise control of sulfuric acid concentration is a critical parameter for managing the kinetics of this reaction.

References

The Inert Observer: Unveiling the Role of Spectator Ions in the Reaction of Zinc with Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The classic single displacement reaction between metallic zinc and aqueous sulfuric acid, while seemingly straightforward, offers a foundational platform for understanding fundamental electrochemical principles and the crucial role of non-participatory species in a chemical transformation. This technical guide delves into the core of this reaction, with a specific focus on the function and identity of spectator ions. Through a detailed examination of the reaction mechanism, presentation of quantitative data, and outlining of experimental protocols, this document aims to provide a comprehensive resource for scientific professionals. The underlying principles are further elucidated through a visualization of the reaction pathway, highlighting the distinction between the participating and non-participating ionic species.

Introduction: Beyond the Molecular Equation

The reaction between zinc metal and dilute sulfuric acid is a hallmark example of a redox reaction where a more reactive metal displaces hydrogen from an acid. The commonly cited molecular equation is:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

This representation, however, provides an incomplete picture of the chemical events occurring in the aqueous solution. To truly comprehend the reaction mechanism, it is imperative to consider the ionic nature of the reactants and products in the solution. This is where the concept of spectator ions becomes central.

Spectator ions are ionic species that are present in the reaction mixture but do not participate in the net chemical change.[1][2] They exist in the same state on both the reactant and product sides of the chemical equation and are therefore omitted from the net ionic equation, which represents the actual chemical transformation.[3][4]

The Role of the Sulfate Ion as a Spectator

In the reaction between zinc and sulfuric acid, sulfuric acid, a strong acid, completely dissociates in water into hydrogen ions (H⁺) and sulfate ions (SO₄²⁻). Similarly, the product, zinc sulfate, is a soluble salt and exists as zinc ions (Zn²⁺) and sulfate ions (SO₄²⁻) in the aqueous solution.

The complete ionic equation is therefore written as:

Zn(s) + 2H⁺(aq) + SO₄²⁻(aq) → Zn²⁺(aq) + SO₄²⁻(aq) + H₂(g) [5]

Upon inspection of this equation, it is evident that the sulfate ion (SO₄²⁻) is present in an identical form on both sides of the reaction. It does not undergo any chemical change; it is a "spectator" to the core reaction between zinc and hydrogen ions.

By canceling out the spectator ions, we arrive at the net ionic equation , which highlights the species that are directly involved in the electron transfer process:

Zn(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂(g) [4][5]

This net ionic equation reveals the fundamental redox nature of the reaction: solid zinc is oxidized to zinc ions, and hydrogen ions are reduced to hydrogen gas. The sulfate ion's primary role is to maintain charge neutrality in the solution.

Quantitative Analysis of the Reaction

The rate of the reaction between zinc and sulfuric acid is influenced by several factors, including the concentration of the acid, temperature, and the surface area of the zinc. The reaction is also known to be exothermic, releasing heat.[1]

ParameterValueConditions
Standard Gibbs Free Energy of Reaction (ΔrG°) -129.5 kJ/molStandard conditions
Effect of H₂SO₄ Concentration on Reaction Rate Rate increases with increasing concentrationConstant temperature and surface area
Enthalpy of Reaction (ΔH) ExothermicThe reaction releases heat, causing the temperature of the solution to rise.[1]

Note: The rate of reaction can be quantitatively determined by measuring the volume of hydrogen gas produced over a specific time interval. For instance, at a higher concentration of sulfuric acid, the time required to produce a set volume of hydrogen gas is significantly shorter.

Experimental Protocols

Protocol for Demonstrating the Reaction and Identifying the Spectator Ion

Objective: To visually observe the reaction between zinc and sulfuric acid and to infer the role of the sulfate ion.

Materials:

  • Zinc granules

  • 1 M Sulfuric acid (H₂SO₄)

  • 1 M Hydrochloric acid (HCl)

  • Test tubes

  • Test tube rack

Procedure:

  • Place a few granules of zinc into two separate test tubes.

  • To the first test tube, add approximately 5 mL of 1 M sulfuric acid.

  • To the second test tube, add approximately 5 mL of 1 M hydrochloric acid.

  • Observe the reactions in both test tubes. Note the evolution of gas bubbles.

Expected Observations and Interpretation: Both test tubes will show the production of hydrogen gas, indicating that the fundamental reaction of zinc with an acid is occurring. The net ionic equation for the reaction with hydrochloric acid is Zn(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂(g). Since the net reaction is identical to that with sulfuric acid, it can be inferred that the anion (sulfate or chloride) is a spectator ion.

Protocol for Quantitative Analysis of Reaction Rate

Objective: To determine the effect of sulfuric acid concentration on the rate of reaction.

Materials:

  • Zinc granules (uniform size)

  • Sulfuric acid solutions of varying concentrations (e.g., 0.5 M, 1.0 M, 1.5 M)

  • Gas syringe or a pneumatic trough for gas collection

  • Conical flask

  • Stopwatch

  • Measuring cylinder

Procedure:

  • Set up the apparatus for gas collection.

  • Place a pre-weighed, constant mass of zinc granules into the conical flask.

  • Measure a fixed volume (e.g., 50 mL) of 0.5 M sulfuric acid and add it to the conical flask.

  • Immediately start the stopwatch and begin collecting the hydrogen gas produced.

  • Record the volume of hydrogen gas collected at regular time intervals (e.g., every 30 seconds) until the reaction ceases.

  • Repeat the experiment using the same mass of zinc and volume of acid, but with 1.0 M and 1.5 M sulfuric acid solutions.

  • Plot a graph of the volume of hydrogen gas produced versus time for each concentration. The gradient of the initial, linear portion of the graph represents the initial rate of reaction.

Visualization of the Reaction Pathway

The following diagrams illustrate the dissociation of reactants and the formation of products, highlighting the role of the spectator ion.

ReactionPathway cluster_reactants Reactants in Aqueous Solution cluster_products Products in Aqueous Solution Zn Zn(s) Zn_ion Zn²⁺(aq) Zn->Zn_ion Oxidation (loses 2e⁻) H2SO4 H₂SO₄(aq) H_ion 2H⁺(aq) H2SO4->H_ion dissociation SO4_ion_reactant SO₄²⁻(aq) H2SO4->SO4_ion_reactant dissociation H2 H₂(g) H_ion->H2 Reduction (gains 2e⁻) SO4_ion_product SO₄²⁻(aq) SO4_ion_reactant->SO4_ion_product Spectator Ion (unchanged)

Caption: Reaction pathway of zinc and sulfuric acid.

ExperimentalWorkflow start Start: Prepare Reactants prepare_zn Weigh uniform Zn granules start->prepare_zn prepare_h2so4 Prepare H₂SO₄ solutions of varying concentrations start->prepare_h2so4 setup Assemble gas collection apparatus prepare_zn->setup prepare_h2so4->setup react Combine Zn and H₂SO₄ in a conical flask setup->react collect_gas Collect H₂(g) and record volume over time react->collect_gas analyze Plot Volume H₂ vs. Time collect_gas->analyze determine_rate Calculate initial reaction rate from the slope analyze->determine_rate compare Compare rates at different concentrations determine_rate->compare end End: Conclude the effect of concentration compare->end

Caption: Workflow for kinetic analysis.

Conclusion

The reaction between zinc and sulfuric acid serves as an exemplary system for illustrating the concept of spectator ions. The sulfate ion (SO₄²⁻), while essential for maintaining charge balance within the solution, does not actively participate in the redox process. The true chemical transformation is concisely represented by the net ionic equation, which focuses on the oxidation of zinc and the reduction of hydrogen ions. Understanding the role of spectator ions is fundamental not only in the context of this specific reaction but also in a wide array of chemical processes encountered in research and development, where identifying the core reacting species is paramount for mechanistic understanding and process optimization.

References

An In-depth Technical Guide to the Theoretical Yield Calculation of Hydrogen Gas from the Reaction of Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of hydrogen gas produced from the reaction between zinc (Zn) and sulfuric acid (H₂SO₄). This guide is intended for researchers, scientists, and drug development professionals who require a precise understanding of this fundamental chemical reaction for various applications, including process scale-up, reaction optimization, and quantitative analysis.

Core Principles: Stoichiometry and Theoretical Yield

The reaction between zinc metal and sulfuric acid is a classic example of a single displacement reaction, where zinc displaces hydrogen from the acid to form zinc sulfate and hydrogen gas.[1][2][3] The foundation for calculating the theoretical yield lies in understanding the stoichiometry of the balanced chemical equation.

1.1. The Balanced Chemical Equation

The reaction is represented by the following balanced equation:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) [4][5][6][7]

This equation indicates that one mole of solid zinc reacts with one mole of aqueous sulfuric acid to produce one mole of aqueous zinc sulfate and one mole of hydrogen gas.[8][9] The 1:1 molar ratio between zinc and hydrogen is the critical stoichiometric relationship used for theoretical yield calculations.[10]

1.2. Defining Theoretical Yield

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction proceeds to completion with 100% efficiency.[11] This calculation is based on the stoichiometry of the reaction and requires the identification of the limiting reactant—the reactant that is completely consumed first and thus limits the amount of product that can be formed.[11]

Quantitative Data for Calculation

Accurate calculation of the theoretical yield is dependent on precise molar masses of the reactants and products. The relevant molar masses for this reaction are summarized in the table below.

CompoundChemical FormulaMolar Mass ( g/mol )Citations
ZincZn65.38[12][13][14][15]
Sulfuric AcidH₂SO₄98.08[16][17][18][19]
Hydrogen GasH₂2.016[20][21][22][23]

Workflow for Theoretical Yield Calculation

The process of calculating the theoretical yield of hydrogen gas follows a logical sequence of steps, beginning with the mass of the reactants and culminating in the mass of the product. This workflow is essential for ensuring accuracy and reproducibility in experimental design and analysis.

G cluster_start Inputs cluster_moles Step 1: Convert Mass to Moles cluster_limiting Step 2: Identify Limiting Reactant cluster_product_moles Step 3: Calculate Moles of H₂ Produced cluster_yield Step 4: Calculate Theoretical Yield start1 Mass of Zinc (g) moles_zn Moles of Zn = Mass / 65.38 g/mol start1->moles_zn start2 Mass of H₂SO₄ (g) moles_h2so4 Moles of H₂SO₄ = Mass / 98.08 g/mol start2->moles_h2so4 limiting Compare Moles of Zn and H₂SO₄. The smaller value is the limiting reactant. moles_zn->limiting moles_h2so4->limiting moles_h2 Moles of H₂ = Moles of Limiting Reactant (based on 1:1 stoichiometry) limiting->moles_h2 yield Theoretical Yield of H₂ (g) = Moles of H₂ × 2.016 g/mol moles_h2->yield

Caption: Logical workflow for calculating the theoretical yield of hydrogen.

Experimental Protocol for Hydrogen Generation

The following protocol details a standard laboratory procedure for the generation and collection of hydrogen gas from the reaction of zinc and sulfuric acid.

4.1. Materials and Apparatus

  • Chemicals:

    • Granulated Zinc (a few grams)[4]

    • 1M Dilute Sulfuric Acid (H₂SO₄)[24]

  • Apparatus:

    • 500 mL flask or large test tube[4]

    • Thistle funnel

    • Delivery tube[1]

    • Pneumatic trough or large beaker filled with water

    • Gas collection jar or inverted test tube

    • Stand and clamps

    • Safety goggles

4.2. Detailed Methodology

  • Apparatus Setup:

    • Place a few grams of granulated zinc into the 500 mL flask.[4]

    • Securely clamp the flask to a stand.

    • Insert the thistle funnel through a two-holed stopper, ensuring its end is below the level where the acid will be.

    • Insert one end of the delivery tube into the second hole of the stopper.

    • Place the other end of the delivery tube under an inverted gas collection jar that is completely filled with water in a pneumatic trough.

  • Reaction Initiation:

    • Carefully add 1M dilute sulfuric acid through the thistle funnel until the zinc granules are covered.[2][4] Bubbles of hydrogen gas should be observed forming on the surface of the zinc.[1]

  • Gas Collection:

    • Allow the initial gas produced to escape for a minute to displace the air in the flask.

    • Collect the hydrogen gas in the inverted jar via the downward displacement of water.[4] The gas will fill the jar, pushing the water out.

  • Reaction Termination and Safety:

    • Once the desired amount of gas is collected, remove the delivery tube from the water trough before stopping the reaction to prevent suck-back.

    • The reaction can be stopped by adding a sufficient amount of water to dilute the acid.

    • Handle all chemicals with appropriate personal protective equipment, including safety goggles.[24]

G cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction and Collection cluster_safety 3. Termination and Safety A Place Zinc Granules in Flask B Insert Thistle Funnel and Delivery Tube A->B C Position Delivery Tube for Gas Collection (Downward Displacement of Water) B->C D Add Dilute H₂SO₄ via Thistle Funnel C->D E Observe H₂ Gas Evolution D->E F Collect H₂ Gas in Jar E->F G Remove Delivery Tube from Water Trough F->G H Stop Reaction (e.g., by dilution) G->H

Caption: Experimental workflow for hydrogen generation and collection.

Sample Calculation

To illustrate the application of these principles, consider an experiment where 10.0 g of Zinc is reacted with 50.0 g of 1M H₂SO₄ solution . Assuming the 1M H₂SO₄ solution has a density of approximately 1.05 g/mL and contains 9.8% H₂SO₄ by mass.

Step 1: Determine the mass of pure H₂SO₄.

  • Mass of H₂SO₄ = 50.0 g solution * 0.098 = 4.9 g H₂SO₄

Step 2: Follow the calculation workflow.

StepDescriptionCalculationResult
1aCalculate moles of Zinc (Zn)10.0 g / 65.38 g/mol 0.153 moles
1bCalculate moles of Sulfuric Acid (H₂SO₄)4.9 g / 98.08 g/mol 0.050 moles
2Identify the Limiting ReactantCompare moles of Zn and H₂SO₄H₂SO₄ is the limiting reactant (0.050 < 0.153)
3Calculate Moles of Hydrogen (H₂) ProducedMoles of H₂ = Moles of H₂SO₄ (1:1 ratio)0.050 moles
4Calculate Theoretical Yield of H₂0.050 moles * 2.016 g/mol 0.101 g

In this example, the theoretical yield of hydrogen gas is 0.101 grams . This value represents the maximum possible mass of hydrogen that can be produced with the given quantities of reactants.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Hydrogen Gas Using Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation of hydrogen gas through the reaction of zinc metal with sulfuric acid. This method is a classic, reliable, and convenient way to produce hydrogen for various research and development applications where a controlled source of the gas is required.

Introduction

The reaction between zinc and dilute sulfuric acid is a single displacement reaction that produces zinc sulfate and hydrogen gas. The overall chemical equation for this reaction is:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[1][2]

This exothermic reaction is a straightforward method for generating hydrogen gas in a laboratory setting. The rate of hydrogen evolution can be influenced by several factors, including the concentration of the sulfuric acid, the reaction temperature, the surface area of the zinc, and the presence of catalysts.[3] Granulated zinc is often preferred as it provides a larger surface area for the reaction to occur.[2] Additionally, the presence of impurities, such as copper in the zinc granules, can act as a catalyst and increase the reaction rate.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effects of sulfuric acid concentration and temperature on the rate of hydrogen gas production.

Note: The following data is illustrative to demonstrate the expected trends. Actual experimental results may vary.

Table 1: Effect of Sulfuric Acid Concentration on Hydrogen Gas Evolution

Time (minutes)Volume of H₂ (mL) at 1M H₂SO₄Volume of H₂ (mL) at 2M H₂SO₄Volume of H₂ (mL) at 3M H₂SO₄
0000
1153045
2285580
33975110
44890130
555100145

Table 2: Effect of Temperature on Hydrogen Gas Evolution

Time (minutes)Volume of H₂ (mL) at 25°CVolume of H₂ (mL) at 35°CVolume of H₂ (mL) at 45°C
0000
1254060
24570105
36095140
470115165
578130180

Experimental Protocols

Materials and Apparatus
  • Reactants:

    • Granulated Zinc (Zn)

    • Dilute Sulfuric Acid (H₂SO₄), 1M, 2M, or 3M

  • Apparatus:

    • Woulff bottle or a flat-bottom flask with a two-holed rubber stopper

    • Thistle funnel

    • Delivery tube

    • Pneumatic trough or a large beaker

    • Gas jars or graduated cylinders for gas collection

    • Beehive shelf (optional)

    • Safety goggles

    • Lab coat

    • Chemical-resistant gloves

Procedure for Hydrogen Gas Generation
  • Apparatus Setup:

    • Place a few grams of granulated zinc into the Woulff bottle or flat-bottom flask.[1]

    • Insert the thistle funnel through one hole of the rubber stopper, ensuring its lower end is below the level of the acid to be added.

    • Insert the delivery tube through the other hole.

    • Place the other end of the delivery tube into a pneumatic trough filled with water, positioned to collect the gas by downward displacement of water in an inverted gas jar or graduated cylinder.[1]

  • Reaction Initiation:

    • Carefully pour the dilute sulfuric acid through the thistle funnel until the zinc granules are covered.[1]

    • The reaction will begin, and bubbles of hydrogen gas will be observed.

  • Gas Collection:

    • Allow the initial bubbles to escape as they will be mixed with the air from the apparatus.

    • Collect the hydrogen gas in the inverted gas jar or graduated cylinder over water.[1]

  • Reaction Termination:

    • Once the desired amount of gas is collected, the reaction can be stopped by either consuming all the limiting reactant or by removing the acid.

Protocol for Purification of Hydrogen Gas

The hydrogen gas produced may contain several impurities, including acid spray (sulfuric acid vapor), hydrogen sulfide (if the zinc is impure), sulfur dioxide, oxides of nitrogen, phosphine, arsine, carbon dioxide, and water vapor.[4][5] A multi-step purification train is necessary to obtain high-purity hydrogen gas.

  • Removal of Acid Spray and Acidic Gases:

    • Pass the generated gas through a wash bottle containing a solution of caustic potash (potassium hydroxide, KOH) . This will neutralize any acid spray and remove acidic gases like sulfur dioxide and carbon dioxide.[4]

  • Removal of Arsine and Phosphine:

    • Bubble the gas through a wash bottle containing a silver nitrate (AgNO₃) solution . Arsine and phosphine will react to form solid precipitates.[4]

  • Removal of Hydrogen Sulfide:

    • Pass the gas through a wash bottle containing a lead nitrate (Pb(NO₃)₂) solution . Hydrogen sulfide will react to form a black precipitate of lead sulfide.[4]

  • Drying the Hydrogen Gas:

    • Finally, pass the purified gas through a drying tube containing a suitable drying agent like fused calcium chloride or phosphorus pentoxide to remove water vapor.[4]

Safety Precautions

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the experimental setup is in a well-ventilated area, away from open flames or sparks.

  • Corrosive Acid: Sulfuric acid is corrosive. Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the acid.

  • Airtight Apparatus: Ensure all connections in the apparatus are airtight to prevent leakage of hydrogen gas.

  • Displacement of Air: Before collecting the hydrogen gas, allow the initial portion of the gas to escape to displace the air within the apparatus.

Visualizations

Experimental_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_collection Gas Collection A Add Zinc Granules to Flask B Assemble Apparatus: Thistle Funnel & Delivery Tube A->B C Add Dilute Sulfuric Acid B->C D Hydrogen Gas Evolution C->D E Discard Initial Gas (Air Displacement) D->E F Collect H₂ by Downward Displacement of Water E->F

Diagram 1: Experimental workflow for hydrogen gas generation.

Purification_Pathway cluster_generation Gas Generation cluster_purification_steps Purification Train cluster_final_product Final Product Start Impure H₂ Gas (from Zn + H₂SO₄) P1 Caustic Potash (KOH) (Removes Acidic Gases) Start->P1 P2 Silver Nitrate (AgNO₃) (Removes AsH₃, PH₃) P1->P2 P3 Lead Nitrate (Pb(NO₃)₂) (Removes H₂S) P2->P3 P4 Drying Agent (e.g., CaCl₂) (Removes H₂O) P3->P4 End Pure, Dry H₂ Gas P4->End

Diagram 2: Purification pathway for hydrogen gas.

References

Application Note & Protocol: Quantitative Measurement of Hydrogen Evolution from the Reaction of Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between zinc metal and sulfuric acid is a classic example of a single displacement reaction that produces hydrogen gas and zinc sulfate.[1] The chemical equation for this reaction is:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[1]

This application note provides a detailed protocol for the quantitative measurement of hydrogen gas evolved during this reaction. The rate of hydrogen evolution can be determined by measuring the volume of gas produced over time.[2] This experimental setup is crucial for studying the kinetics of the reaction and understanding the influence of various factors such as reactant concentration, temperature, and the surface area of the metal.[3][4]

Experimental Protocols

Materials and Apparatus

  • Chemicals:

    • Zinc (granulated or powder)[2]

    • Dilute Sulfuric Acid (H₂SO₄), 1 M[2]

    • Distilled water

  • Apparatus:

    • Conical flask or boiling tube[5][6]

    • Gas syringe (100 mL or 250 mL) or a setup for collecting gas over water (pneumatic trough, beehive shelf, and measuring cylinder)[7][8]

    • Stopwatch[7]

    • Measuring cylinder (for acid)[2]

    • Electronic balance[7]

    • Safety goggles[5]

    • Lab coat

    • Gloves[5]

Procedure for Measuring Hydrogen Evolution using a Gas Syringe

  • Preparation:

    • Accurately weigh a specific mass of zinc granules (e.g., 0.5 g) using an electronic balance.[7]

    • Measure a precise volume of 1 M sulfuric acid (e.g., 25 mL) using a measuring cylinder.[2]

  • Experimental Setup:

    • Place the weighed zinc granules into a clean, dry conical flask.

    • Ensure the gas syringe plunger moves freely and set it to the zero mark.

    • Carefully pour the measured sulfuric acid into the conical flask containing the zinc.

    • Immediately connect the gas syringe to the conical flask via a delivery tube fitted into a rubber stopper, ensuring an airtight seal.[5]

    • Simultaneously start the stopwatch.[7]

  • Data Collection:

    • Record the volume of hydrogen gas collected in the gas syringe at regular time intervals (e.g., every 15 or 30 seconds).[7]

    • Continue recording the volume until the reaction ceases (i.e., no more gas is evolved).

  • Control Variables:

    • To ensure a fair comparison between different experimental runs (e.g., investigating the effect of concentration), keep the mass and surface area of the zinc, and the temperature of the reaction constant.[3]

Data Presentation

The quantitative data collected should be organized in a clear and structured table to facilitate analysis and comparison.

Time (seconds)Volume of Hydrogen Gas (mL)
00
15
30
45
60
...

Analysis of Results

The rate of reaction can be determined by plotting a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis). The gradient of the curve at any given point represents the rate of reaction at that time. The initial rate of reaction is typically the fastest.[2]

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_setup Reaction Setup cluster_data Data Collection cluster_analysis Analysis weigh_zn Weigh Zinc Granules add_zn Add Zinc to Flask weigh_zn->add_zn measure_h2so4 Measure Sulfuric Acid add_h2so4 Add Sulfuric Acid to Flask measure_h2so4->add_h2so4 connect_syringe Connect Gas Syringe add_h2so4->connect_syringe start_timer Start Stopwatch connect_syringe->start_timer record_volume Record Volume at Intervals start_timer->record_volume plot_graph Plot Volume vs. Time record_volume->plot_graph calc_rate Calculate Reaction Rate plot_graph->calc_rate

References

Application Notes and Protocols: The Catalytic Effect of Copper on the Zinc-Sulfuric Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between zinc metal and sulfuric acid, which produces zinc sulfate and hydrogen gas, is a classic example of a single displacement reaction. The rate of this reaction can be significantly increased by the introduction of a copper catalyst. This phenomenon is not due to a traditional catalytic pathway involving intermediate compound formation with the catalyst. Instead, it is a result of an electrochemical process where microscopic galvanic cells are formed on the surface of the zinc.[1][2] These localized cells provide a more efficient pathway for the reduction of hydrogen ions, thereby accelerating the overall rate of hydrogen evolution.[1][2] Understanding and quantifying this catalytic effect is crucial for various applications, including controlled hydrogen generation and understanding metal corrosion processes.

Underlying Principles: The Electrochemical Mechanism

The catalytic effect of copper is explained by the formation of numerous local galvanic (electrolytic) cells on the zinc surface.[1][2] Zinc, being more electropositive than copper, acts as the anode, while copper acts as the cathode.

The half-reactions are as follows:

  • Anode (Oxidation): Zinc atoms are oxidized to zinc ions. Zn(s) → Zn²⁺(aq) + 2e⁻

  • Cathode (Reduction): Hydrogen ions from the sulfuric acid are reduced to hydrogen gas on the copper surface. The lower hydrogen overpotential on copper compared to zinc makes this process more favorable. 2H⁺(aq) + 2e⁻ → H₂(g)

The overall reaction remains the same:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

The copper itself does not get consumed in the reaction and can be recovered at the end, fulfilling its role as a catalyst.[3] When copper(II) sulfate is used as the source of the catalyst, the copper ions are first reduced to metallic copper by the more reactive zinc:

Zn(s) + CuSO₄(aq) → ZnSO₄(aq) + Cu(s)[1][4]

This freshly deposited copper then acts as the cathode for hydrogen evolution.

Electrochemical_Mechanism cluster_anode Anode (Zinc Surface) cluster_cathode Cathode (Copper Surface) cluster_solution Sulfuric Acid Solution Zn Zn(s) H_plus 2H⁺(aq) Zn->H_plus e⁻ flow Zn2_plus Zn²⁺(aq) Zn->Zn2_plus Oxidation Cu Cu(s) H2_gas H₂(g) Cu->H2_gas H_plus->Cu Reduction SO4 SO₄²⁻(aq)

Figure 1: Electrochemical mechanism of copper catalysis.

Quantitative Data Presentation

The rate of reaction can be quantified by measuring the volume of hydrogen gas evolved over time. The following table represents typical data that would be collected in an experiment investigating the effect of the amount of copper catalyst on the reaction rate.

ExperimentMass of Zinc (g)Volume of 1.0 M H₂SO₄ (mL)CatalystAmount of CatalystTime to Collect 100 mL H₂ (s)Average Reaction Rate (mL/s)
1 (Control)1.525NoneN/A> 600< 0.17
21.525Copper Powder0.1 g1500.67
31.525Copper Powder0.2 g951.05
41.5250.5 M CuSO₄ solution1.0 mL801.25
51.5250.5 M CuSO₄ solution2.0 mL651.54

Note: The data presented in this table is representative and compiled based on qualitative descriptions and semi-quantitative protocols found in educational resources.[3][4] The exact values will vary depending on the specific experimental conditions such as temperature, pressure, and the surface area of the reactants.

Experimental Protocols

Qualitative Demonstration of the Catalytic Effect

This protocol is designed to visually demonstrate the catalytic effect of copper.

Materials:

  • Granulated Zinc

  • 1 M Sulfuric Acid (H₂SO₄)

  • Copper turnings or powder

  • 0.5 M Copper(II) Sulfate (CuSO₄) solution

  • Test tubes and test tube rack

  • Measuring cylinder

Procedure:

  • Place a few granules of zinc into three separate test tubes.

  • Test Tube 1 (Control): Add 5 mL of 1 M sulfuric acid. Observe the rate of bubble formation.

  • Test Tube 2 (Copper Metal Catalyst): Add a few copper turnings to the zinc granules, ensuring they are in physical contact. Add 5 mL of 1 M sulfuric acid and observe the rate of bubble formation.

  • Test Tube 3 (Copper(II) Sulfate Catalyst): Add 5 mL of 1 M sulfuric acid to the zinc granules, followed by 1 mL of 0.5 M copper(II) sulfate solution. Observe the rate of bubble formation and any changes to the surface of the zinc.[4]

Expected Observations:

  • Test Tube 1: Slow to moderate evolution of hydrogen gas bubbles from the zinc surface.

  • Test Tube 2: A significantly faster rate of hydrogen evolution compared to Test Tube 1. Bubbles will be seen forming on the copper surface.

  • Test Tube 3: A very rapid evolution of hydrogen gas. The surface of the zinc will darken as copper is deposited.[4]

Quantitative Analysis of the Catalytic Effect

This protocol details a method for quantifying the rate of reaction by measuring the volume of hydrogen gas produced over time.

Materials and Apparatus:

  • Granulated Zinc (e.g., 1.5 g per trial)

  • 1.0 M Sulfuric Acid (e.g., 25 mL per trial)

  • Copper powder or varying concentrations of Copper(II) Sulfate solution

  • Conical flask or boiling tube

  • Gas syringe or inverted measuring cylinder in a water trough

  • Stopwatch

  • Analytical balance

  • Rubber stopper with a delivery tube

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis A Weigh 1.5 g of granulated zinc D Place zinc and catalyst in conical flask A->D B Measure 25 mL of 1.0 M H₂SO₄ F Add H₂SO₄ to the flask and immediately seal B->F C Prepare catalyst (e.g., 0.1 g Cu powder or 1.0 mL 0.5 M CuSO₄) C->D E Set up gas collection system (gas syringe or inverted cylinder) G Start stopwatch F->G H Record volume of H₂ gas collected at regular intervals (e.g., every 15 seconds) G->H I Plot Volume of H₂ vs. Time H->I J Calculate the initial rate of reaction from the slope I->J K Compare rates for different catalyst conditions J->K

Figure 2: Workflow for quantitative analysis.

Procedure:

  • Preparation: Accurately weigh 1.5 g of granulated zinc and place it into a conical flask. If using a solid catalyst, add the specified amount of copper powder to the flask.

  • Apparatus Setup: Set up the gas collection apparatus. If using a gas syringe, ensure the plunger is at the zero mark. If using an inverted measuring cylinder, ensure it is completely filled with water.

  • Reaction Initiation: Measure 25 mL of 1.0 M sulfuric acid. Carefully add the acid to the conical flask containing the zinc (and catalyst, if applicable). Immediately seal the flask with the rubber stopper connected to the delivery tube and start the stopwatch.[3]

  • Data Collection: Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases or a predetermined volume has been collected (e.g., 100 mL).

  • Control and Variables: Repeat the experiment without any catalyst (control). To investigate the effect of catalyst concentration, repeat the experiment with varying amounts of copper powder or different volumes/concentrations of copper(II) sulfate solution. Ensure all other variables (mass of zinc, volume and concentration of acid, temperature) are kept constant.

Data Analysis:

  • For each experimental run, plot a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis).

  • The initial rate of reaction can be determined by calculating the gradient of the initial linear portion of the curve.

  • Compare the initial rates of reaction for the uncatalyzed and catalyzed reactions to quantify the catalytic effect.

Conclusion

The addition of copper, either as a metal or through the in-situ reduction of copper(II) sulfate, significantly catalyzes the reaction between zinc and sulfuric acid. This is due to the formation of local electrochemical cells that provide a lower energy pathway for the reduction of hydrogen ions. The experimental protocols outlined provide both a qualitative demonstration and a quantitative method for investigating this phenomenon. The data clearly shows a marked increase in the rate of hydrogen evolution in the presence of a copper catalyst. These principles and methods are valuable for researchers in fields where controlled gas evolution and metal reactivity are of interest.

References

Application Note: Procedure for the Crystallization of Zinc Sulfate from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale crystallization of zinc sulfate, typically as zinc sulfate heptahydrate (ZnSO₄·7H₂O), from a reaction mixture. The procedure outlined below is based on the reaction of a zinc-based precursor with sulfuric acid, followed by purification and crystallization.

Introduction

Zinc sulfate is an inorganic compound with numerous applications in medicine, agriculture, and various industrial processes, including the production of rayon and as a preservative.[1][2] The most common form is the heptahydrate (ZnSO₄·7H₂O), which appears as white or colorless crystals that are highly soluble in water.[3][4] The crystallization process is critical for obtaining a product of high purity and desired crystal morphology. The solubility of zinc sulfate is highly dependent on temperature, a key principle exploited in crystallization.[3][5] Specifically, the stable hydrate form that crystallizes from an aqueous solution is determined by the temperature: heptahydrate below 39°C, hexahydrate between 39°C and 70°C, and monohydrate above 70°C.[2][6] This protocol focuses on the preparation of zinc sulfate heptahydrate via cooling crystallization.

Quantitative Data: Solubility of Zinc Sulfate

The efficiency of crystallization is fundamentally linked to the temperature-dependent solubility of zinc sulfate in water. As the temperature of a saturated solution decreases, the solubility drops, leading to the precipitation of zinc sulfate crystals.

Temperature (°C)Solubility (g ZnSO₄ / 100 g H₂O)
041.8[7]
1047.5[7]
2054.1[7]
2557.7[4][7]
3062.1[7]
4070.4[7]
6074.8[7]
8067.2[7]
10060.5[7]

Note: The solubility data indicates that different hydrates are stable at different temperatures, which influences the solubility curve.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation and crystallization of zinc sulfate.

ZincSulfateCrystallization Workflow for Zinc Sulfate Crystallization A 1. Reaction Mixture (e.g., ZnO + H₂SO₄) B 2. Filtration (Remove excess solid) A->B C 3. Concentration (Heating/Evaporation) B->C Aqueous ZnSO₄ Solution H Unreacted ZnO B->H D 4. Cooling & Crystallization (Induce Supersaturation) C->D Saturated Solution E 5. Crystal Isolation (Vacuum Filtration) D->E F 6. Crystal Drying (Air dry at room temp.) E->F Wet Crystals I Mother Liquor E->I G Final Product (ZnSO₄·7H₂O Crystals) F->G

Caption: Experimental workflow for zinc sulfate crystallization.

Detailed Experimental Protocol

This protocol describes the synthesis of zinc sulfate heptahydrate (ZnSO₄·7H₂O) from zinc oxide and dilute sulfuric acid.

4.1 Materials and Equipment

  • Reagents:

    • Zinc Oxide (ZnO), high purity

    • Sulfuric Acid (H₂SO₄), 1.0 M solution

    • Deionized Water

  • Equipment:

    • 250 mL Beaker

    • Glass stirring rod

    • Heating plate or water bath

    • Evaporating basin

    • Filter funnel and filter paper (e.g., Whatman No. 1)

    • Buchner funnel and vacuum flask for vacuum filtration

    • Watch glass

    • Spatula

    • Safety glasses and lab coat

4.2 Procedure

Step 1: Preparation of Zinc Sulfate Solution

  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat. Sulfuric acid is an irritant.[8]

  • Measure 100 mL of 1.0 M sulfuric acid into a 250 mL beaker.

  • Slowly add zinc oxide powder to the sulfuric acid in small portions using a spatula, stirring continuously with a glass rod.[9] The reaction is: ZnO(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l)[8]

  • Continue adding zinc oxide until no more dissolves, indicating the acid has been neutralized and the solution is saturated with zinc sulfate. A small amount of unreacted zinc oxide should remain at the bottom.[10]

Step 2: Removal of Unreacted Solid

  • Set up a gravity filtration apparatus using a filter funnel and filter paper.

  • Filter the warm solution into a clean evaporating basin to remove the excess, unreacted zinc oxide.[8][9] The resulting clear filtrate is an aqueous solution of zinc sulfate.

Step 3: Concentration of the Solution

  • Gently heat the evaporating basin containing the zinc sulfate solution using a heating plate or water bath.

  • Reduce the volume of the solution by evaporation until it is approximately one-fifth of its original volume.[8] Do not boil the solution vigorously, as this can cause spitting.[8] This step creates a supersaturated solution upon cooling.

Step 4: Crystallization

  • Remove the evaporating basin from the heat source and allow it to cool slowly to room temperature. To obtain zinc sulfate heptahydrate, the final temperature should be below 39°C.[2] A temperature of around 20°C is considered optimal for good quality crystals.[11]

  • As the solution cools, its ability to hold dissolved zinc sulfate decreases, and colorless, transparent crystals of ZnSO₄·7H₂O will begin to form.[1][8] For larger crystals, the cooling process should be slow and undisturbed.

Step 5: Isolation of Crystals

  • Once crystallization appears complete, set up a vacuum filtration apparatus with a Buchner funnel and flask.

  • Pour the contents of the evaporating basin (crystals and remaining solution, known as the mother liquor) into the Buchner funnel.

  • Filter off the crystals, separating them from the mother liquor.[8] The mother liquor can be further concentrated to obtain a second crop of crystals if desired.

Step 6: Drying the Crystals

  • Transfer the filtered crystals onto a clean, dry watch glass.

  • Gently dab the crystals with a piece of filter paper to remove excess surface moisture.[8]

  • Cover the watch glass with a clean piece of filter paper and leave the crystals to dry at room temperature.[8][9] The final product is crystalline zinc sulfate heptahydrate.

References

Application Notes and Protocols: Zinc/Sulfuric Acid in Organic Synthesis Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of zinc metal in conjunction with acidic conditions, focusing on sulfuric acid, for the reduction of key functional groups in organic synthesis. These methods are valuable for the preparation of alkanes from carbonyl compounds and the synthesis of aromatic amines from nitro compounds, which are crucial transformations in medicinal chemistry and drug development.

Reduction of Carbonyls to Methylene Groups: The Clemmensen Reduction and its Modifications

The deoxygenation of aldehydes and ketones to the corresponding alkanes is a fundamental transformation in organic synthesis. The Clemmensen reduction is a classic method for achieving this, particularly effective for aryl-alkyl ketones.[1][2]

Application Notes:

The traditional Clemmensen reduction is carried out with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][4] The reaction is particularly well-suited for the reduction of aryl-alkyl ketones, such as those synthesized via Friedel-Crafts acylation, providing a two-step route to alkylbenzenes.[2] The substrate must be stable to strong acidic conditions.[5] For acid-sensitive substrates, alternative methods like the Wolff-Kishner reduction (under basic conditions) should be considered.[5]

While hydrochloric acid is the most commonly employed acid, the core principle involves a metal-acid system. However, specific protocols employing sulfuric acid are not prevalent in the literature, suggesting that chloride ions may play a key role in the reaction mechanism. A modified, milder version of the Clemmensen reduction uses activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride, which can be effective for reducing aliphatic and cyclic ketones that are often resistant to the standard conditions.[2] This modified procedure is also suitable for the deoxygenation of ketones in polyfunctional molecules containing groups sensitive to strongly acidic aqueous environments.[6]

The mechanism of the Clemmensen reduction is not fully understood but is thought to occur on the surface of the zinc.[1] It is believed to involve organozinc intermediates, with proposals including both carbanionic and carbenoid pathways.[3] Alcohols are not considered to be intermediates in this reaction.[3]

Quantitative Data Summary:

The following table summarizes representative yields for the Clemmensen reduction of various ketones. Note that these examples primarily utilize hydrochloric acid, as it is the standard reagent for this transformation.

Starting MaterialProductReagentsYield (%)Reference
AcetophenoneEthylbenzeneZn(Hg), conc. HClHigh (not specified)[7]
n-Butyrophenonen-ButylbenzeneZn(Hg), conc. HClHigh (not specified)[1]
Heptanaln-HeptaneZn(Hg), HCl, H₂O72[1]
Cholestan-3-oneCholestaneActivated Zn, HCl(g), Et₂O~76[2]
Cholest-1-en-3-oneCholestaneActivated Zn, HCl(g), Et₂O88[6]

Experimental Protocols:

Protocol 1: Standard Clemmensen Reduction of an Aryl-Alkyl Ketone (using HCl)

This protocol is a generalized procedure for the standard Clemmensen reduction.

Materials:

  • Aryl-alkyl ketone (e.g., acetophenone)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (or another suitable solvent)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Amalgamation of Zinc: In a fume hood, treat zinc granules with a dilute solution of mercuric chloride to create the zinc amalgam. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam.

  • Add the aryl-alkyl ketone and toluene.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the product by distillation or chromatography as required.

Protocol 2: Modified Clemmensen Reduction of a Cyclic Ketone

This protocol describes a milder method for reducing ketones that may be sensitive to the harsh conditions of the standard Clemmensen reduction.[6]

Materials:

  • Ketone (e.g., cholestan-3-one)

  • Activated zinc powder

  • Dry diethyl ether (Et₂O)

  • Hydrogen chloride (HCl) gas

  • Acetone, Ethanol

  • Crushed ice

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activation of Zinc: Stir commercial zinc powder in 2% hydrochloric acid until the surface of the zinc becomes bright. Decant the aqueous solution and wash the zinc powder successively with distilled water, ethanol, acetone, and dry ether.[6]

  • Set up a four-necked, round-bottom flask with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a drying tube.

  • Charge the flask with dry diethyl ether and cool it to -15°C using an acetone-dry ice bath.

  • Bubble a slow stream of dry hydrogen chloride gas through the ether for approximately 45 minutes.[6]

  • Add the ketone to the stirred solution while maintaining the temperature below -15°C.[6]

  • Add the activated zinc powder over a 2-3 minute period.[6]

  • Allow the reaction temperature to rise to between -4°C and 0°C and maintain it for 2 hours with continuous stirring.[6]

  • Cool the mixture to -15°C and slowly pour it onto crushed ice.[6]

  • Separate the ethereal layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by chromatography.[6]

Diagrams:

Clemmensen_Reduction cluster_reagents Reagents Ketone Aldehyde or Ketone (R-CO-R') Alkane Alkane (R-CH2-R') Ketone->Alkane Reduction Reagents Zn(Hg), H+ Zn Zinc Amalgam (Zn(Hg)) Acid Strong Acid (e.g., H2SO4, HCl) Nitro_Reduction_Workflow Start Start: Nitroarene, Zinc Dust, Solvent (e.g., Methanol) Add_Acid Slowly add dilute H2SO4 Start->Add_Acid Reaction Stir at RT or with gentle heating Add_Acid->Reaction Monitor Monitor by TLC Reaction->Monitor Filter Filter through Celite Monitor->Filter Reaction complete Neutralize Neutralize with base (e.g., NaOH) Filter->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product (Distillation/Chromatography) Evaporate->Purify Product Final Product: Aniline Purify->Product

References

Application Note & Protocol: Determination of the Rate of Zinc Dissolution in Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reaction between zinc metal and sulfuric acid is a classic example of a single displacement reaction, resulting in the formation of zinc sulfate and hydrogen gas.[1][2] The rate of this reaction is of significant interest in various fields, including metallurgy, corrosion science, and chemical education. Understanding the kinetics of this dissolution process is crucial for applications such as industrial metal cleaning, battery technology, and the production of hydrogen gas and zinc compounds. The rate of reaction can be determined by measuring the quantity of a product formed or a reactant consumed over a specific period.[3] Key factors influencing the rate of zinc dissolution include the concentration of the sulfuric acid, reaction temperature, the surface area of the zinc, and the presence of catalysts.[4][5]

The governing chemical equation for the reaction is: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) [1]

This application note provides a detailed protocol for determining the rate of zinc dissolution in sulfuric acid by measuring the volume of hydrogen gas evolved over time.

Experimental Protocol

This protocol details the procedure for measuring the rate of reaction by collecting the hydrogen gas produced.

1. Materials and Apparatus

  • Chemicals:

    • Granulated Zinc (Zn)[1]

    • Dilute Sulfuric Acid (H₂SO₄), e.g., 1.0 M and 2.0 M solutions (IRRITANT)[3]

    • Distilled water

  • Apparatus:

    • Gas syringe (100 cm³) or a pneumatic trough for water displacement[6]

    • Conical flask or boiling tube[6]

    • Rubber bung with a delivery tube[6]

    • Measuring cylinder (25 cm³ or 50 cm³)[6]

    • Stopwatch[6]

    • Electronic balance (accurate to 0.01 g)

    • Clamp stand, boss, and clamp[6]

    • Safety goggles[3]

2. Procedure

  • Preparation:

    • Accurately weigh approximately 1.5 g of granulated zinc using an electronic balance and record the mass.[6]

    • Place the weighed zinc granules into the conical flask or boiling tube.

  • Apparatus Setup:

    • Set up the apparatus as shown in the workflow diagram. Clamp the gas syringe horizontally to the clamp stand, ensuring the plunger moves freely.

    • Alternatively, set up a pneumatic trough with a water-filled measuring cylinder inverted over the delivery tube outlet.

    • Using a measuring cylinder, measure 25 cm³ of 1.0 M sulfuric acid.[6]

  • Initiating the Reaction:

    • Simultaneously pour the measured sulfuric acid into the flask containing the zinc, place the rubber bung firmly into the neck of the flask, and start the stopwatch.[6]

  • Data Collection:

    • Record the volume of hydrogen gas collected in the gas syringe at regular time intervals (e.g., every 15 or 30 seconds).

    • Continue recording the volume until the reaction slows down significantly or stops completely (i.e., no more gas is being produced).

  • Investigating Variables (Optional Repeats):

    • Acid Concentration: Repeat the experiment using 2.0 M sulfuric acid while keeping the mass of zinc, temperature, and total volume constant to observe the effect of concentration.[4]

    • Temperature: Conduct the experiment in a water bath at a controlled, elevated temperature (e.g., 40°C or 50°C) to investigate the effect of temperature.[4][7]

    • Catalyst: Add a small amount (e.g., 0.1 g) of copper powder or a few drops of 0.5 M copper(II) sulfate solution to the flask with the zinc before adding the acid to demonstrate catalysis.[3][6]

3. Safety Precautions

  • Always wear safety goggles to protect against acid splashes.[3]

  • Sulfuric acid is corrosive and an irritant; handle it with care.[8]

  • Hydrogen gas is highly flammable. Keep all flames, such as Bunsen burners or lighted splints, away from the apparatus.[1][2]

  • Ensure the laboratory is well-ventilated.

Data Presentation and Analysis

The rate of reaction is calculated as the change in the volume of product (H₂) divided by the time taken.

Average Rate of Reaction = Total Volume of H₂ Collected (cm³) / Total Time Taken (s)

For a more detailed analysis, the data should be plotted on a graph of "Volume of H₂ (cm³)" versus "Time (s)". The gradient (slope) of the curve at any point represents the instantaneous rate of reaction at that time. The initial rate is typically the fastest.

Table 1: Sample Data for Zinc Dissolution under Various Conditions

Time (s)Volume of H₂ (cm³) [1.0 M H₂SO₄ at 25°C]Volume of H₂ (cm³) [2.0 M H₂SO₄ at 25°C]Volume of H₂ (cm³) [1.0 M H₂SO₄ at 40°C]
0000
30224538
60417565
90569284
120689895
1507710099
18084100100
21089100100
24092100100

Visualizations

Experimental Workflow Diagram

G A 1. Prepare Reactants - Weigh ~1.5g Zinc Granules - Measure 25 cm³ H₂SO₄ B 2. Assemble Apparatus - Connect Flask to Gas Syringe - Clamp Securely A->B Setup C 3. Initiate Reaction - Add H₂SO₄ to Zinc - Immediately Seal Flask - Start Stopwatch B->C Start D 4. Collect Data - Record H₂ Volume  at Regular Time Intervals C->D Measure D->C Continue until reaction stops E 5. Analyze Results - Plot Volume vs. Time - Calculate Reaction Rate D->E Analyze

Caption: Workflow for determining the rate of zinc dissolution.

Reaction Pathway and Influencing Factors

G cluster_reactants Reactants cluster_products Products cluster_factors Influencing Factors Zn Zinc (s) Dissolution Dissolution Process Zn->Dissolution Reaction H2SO4 Sulfuric Acid (aq) H2SO4->Dissolution Reaction ZnSO4 Zinc Sulfate (aq) H2 Hydrogen Gas (g) Temp Temperature Temp->Dissolution Conc Acid Concentration Conc->Dissolution Cat Catalyst (e.g., Cu²⁺) Cat->Dissolution Dissolution->ZnSO4 Dissolution->H2

Caption: Factors influencing the zinc dissolution pathway.

References

Application Notes and Protocols: The Zinc-Sulfuric Acid Reaction in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The electrochemical reaction between zinc metal and acidic solutions, classically demonstrated in the Voltaic pile and the Daniell cell, represents a foundational principle in electrochemistry.[1] This redox reaction, where zinc is oxidized and hydrogen or other metal ions are reduced, provides a reliable source of electrical energy and serves as the basis for a range of modern applications far beyond simple batteries.[1][2] For researchers in the life sciences and pharmaceutical development, understanding and harnessing this electrochemical system opens avenues for novel analytical tools, biosensors, and sustainable synthetic methods for active pharmaceutical ingredients (APIs).[3][4]

These application notes provide an overview of key applications, from fundamental power generation to advanced biosensing and electrosynthesis, complete with quantitative data and detailed experimental protocols.

Application Note 1: The Daniell Cell - A Foundational Power Source

The Daniell cell, invented in 1836 by John Frederic Daniell, was a significant improvement over the first batteries by providing a more stable and reliable voltage source.[1] It physically separates the two half-reactions, preventing the buildup of hydrogen gas bubbles that plagued earlier designs.[1][5] In its classic form, it uses a zinc electrode in a zinc sulfate or dilute sulfuric acid solution and a copper electrode in a copper sulfate solution, connected by a salt bridge.[1]

Principle of Operation: The cell operates on a spontaneous redox reaction.[6]

  • Anode (Oxidation): The zinc electrode is the negative terminal where zinc metal is oxidized, releasing electrons and forming zinc ions.[6] Zn(s) → Zn²⁺(aq) + 2e⁻

  • Cathode (Reduction): The copper electrode is the positive terminal. Copper ions in the solution gain electrons and are deposited as solid copper.[6] Cu²⁺(aq) + 2e⁻ → Cu(s)

  • Overall Reaction: Zn(s) + Cu²⁺(aq) → Zn²⁺(aq) + Cu(s)

Electrons flow from the zinc anode through an external circuit to the copper cathode, generating an electric current.[6] A salt bridge allows ions to migrate between the two half-cells to maintain charge neutrality.[6][7]

Quantitative Performance Data

The performance of a Daniell cell is influenced by the concentration of the electrolytes, as described by the Nernst equation.[8]

ParameterStandard Conditions (1M solutions, 25°C)Effect of Concentration ChangeReference(s)
Cell Potential (Voltage) ~1.10 VIncreasing [Cu²⁺] increases voltage; Increasing [Zn²⁺] decreases voltage.[1][6]
Electron Flow From Zinc (Anode) to Copper (Cathode)Direction is determined by the standard electrode potentials.[6]
Anode Mass Decreases over timeRate of decrease is proportional to the current drawn.
Cathode Mass Increases over timeRate of increase is proportional to the current drawn.
Experimental Protocol: Assembly and Measurement of a Daniell Cell

This protocol describes the setup of a standard Daniell cell for demonstrating electrochemical principles and verifying the Nernst equation.[8]

Materials:

  • Zinc metal strip (electrode)

  • Copper metal strip (electrode)

  • 100 mL of 0.1 M Zinc Sulfate (ZnSO₄) solution[8]

  • 100 mL of 0.1 M Copper (II) Sulfate (CuSO₄) solution[8]

  • 1.5 M Potassium Nitrate (KNO₃) or Sodium Chloride (NaCl) solution for salt bridge[8][9]

  • Two 250 mL beakers[9]

  • Filter paper or U-tube for salt bridge[8]

  • High-impedance voltmeter or multimeter[9]

  • Alligator clips and connecting wires

  • Fine-grit sandpaper

Procedure:

  • Electrode Preparation: Gently clean the surfaces of the zinc and copper strips with sandpaper to remove any oxide layer, then rinse with deionized water and dry.

  • Half-Cell Setup: Pour 100 mL of 0.1 M ZnSO₄ solution into one beaker and 100 mL of 0.1 M CuSO₄ solution into the second beaker.[9]

  • Electrode Immersion: Place the zinc strip into the beaker containing the ZnSO₄ solution and the copper strip into the beaker with the CuSO₄ solution. Ensure the electrodes do not touch the sides or bottom of the beakers.[9]

  • Salt Bridge Preparation: Thoroughly soak a strip of filter paper in the 1.5 M KNO₃ solution.[8][9]

  • Connecting the Circuit:

    • Place the soaked filter paper so that one end is immersed in the ZnSO₄ solution and the other end is in the CuSO₄ solution, forming a "bridge" between the two beakers.[9]

    • Using alligator clips, connect the zinc electrode to the negative (COM) terminal of the voltmeter.[8]

    • Connect the copper electrode to the positive (V) terminal of the voltmeter.[8]

  • Measurement: Record the stable voltage reading from the voltmeter. This represents the electromotive force (EMF) of the cell under these non-standard conditions. For verification of the Nernst equation, this procedure can be repeated using varying concentrations of CuSO₄ solution (e.g., 0.01 M and 0.001 M).[8]

Visualization: Daniell Cell Workflow

G cluster_anode Anode Half-Cell (-) cluster_cathode Cathode Half-Cell (+) cluster_circuit Complete Circuit anode_prep 1. Place Zn Electrode in 0.1M ZnSO4 bridge 3. Connect Half-Cells with KNO3 Salt Bridge cathode_prep 2. Place Cu Electrode in 0.1M CuSO4 connect 4. Connect Electrodes to Voltmeter bridge->connect measurement Measure Voltage connect->measurement e- flow

Caption: Workflow for assembling a standard Daniell electrochemical cell.

Application Note 2: Zinc-Based Electrochemical Biosensors

For professionals in drug development and biomedical research, electrochemical biosensors offer rapid, sensitive, and low-cost platforms for detecting biologically relevant molecules.[3] Zinc oxide (ZnO) nanostructures are particularly advantageous materials for sensor fabrication due to their high surface-area-to-volume ratio, biocompatibility, and favorable electronic properties.[10][11]

Principle of Operation: ZnO-based biosensors typically function by immobilizing a biological recognition element (e.g., an enzyme or antibody) onto the surface of a ZnO-modified electrode.[10]

  • Electrode Modification: A base electrode (like glassy carbon) is coated with ZnO nanostructures (nanoparticles, nanorods) to increase the electroactive surface area and facilitate electron transfer.[2][10]

  • Bioreceptor Immobilization: A specific enzyme (like uricase for uric acid) or antibody is attached to the ZnO surface.[12] ZnO's high isoelectric point allows for strong electrostatic interaction with many biomolecules.[13]

  • Analyte Detection: When the target analyte (e.g., uric acid in a sample) interacts with the immobilized bioreceptor, a chemical reaction occurs, producing a measurable electrochemical signal (e.g., a change in current or potential).[12] The magnitude of this signal is proportional to the analyte's concentration.

Quantitative Performance of ZnO-Based Biosensors

The performance of these sensors is characterized by their sensitivity, detection limit, and linear range for specific analytes crucial in clinical diagnostics and drug metabolism studies.

AnalyteBioreceptorSensor PerformanceReference(s)
Ascorbic Acid (AA) None (Direct Catalysis)Linear Range: 50–1,000 μM; LOD: 18.4 μM[2]
Dopamine (DA) None (Direct Catalysis)Linear Range: 2–150 μM; LOD: 0.75 μM[2]
Uric Acid (UA) Uricase / DirectLinear Range: 0.2–150 μM; LOD: 0.11 μM (Direct) / 5 nM (Uricase)[2][12]
Glucose Glucose Oxidase (GOx)Sensitivity: 10.911 mA/mM·cm²; LOD: 0.22 µM[14]
MMP-9 (Cancer Biomarker) Anti-MMP-9 AntibodyLinear Range: 1–1000 ng/mL; LOD: 0.15 ng/mL[3]

(LOD: Limit of Detection)

Experimental Protocol: Fabrication of a ZnO Nanoparticle-Modified Electrode for Uric Acid Detection

This protocol outlines the steps to create a simple, non-enzymatic electrochemical sensor for detecting uric acid, a key biomarker.[2]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Zinc Oxide (ZnO) nanoparticles

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Alumina powder (for polishing)

  • Phosphate buffer solution (PBS), pH 7.4

  • Uric acid stock solution

  • Potentiostat/Galvanostat electrochemical workstation

  • Standard three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)

Procedure:

  • Electrode Polishing: Polish the bare GCE with alumina powder on a polishing pad to a mirror finish. Sonicate in deionized water and ethanol to remove residual particles, then dry completely.

  • Preparation of ZnO Suspension: Disperse a small quantity of ZnO nanoparticles in DMF (e.g., 1 mg/mL) and sonicate for 30 minutes to create a homogenous suspension.

  • Electrode Modification:

    • Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the ZnO nanoparticle suspension onto the polished surface of the GCE.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp, leaving a thin film of ZnO nanoparticles on the electrode surface.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the modified ZnO/GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.

    • Fill the cell with a known volume of PBS (pH 7.4).

    • Run a background scan using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).

    • Spike the PBS solution with known concentrations of uric acid from the stock solution.

    • Record the electrochemical response (e.g., the peak oxidation current) after each addition.

  • Data Analysis: Plot the peak current versus the uric acid concentration to generate a calibration curve. Use this curve to determine the concentration of uric acid in unknown samples.

Visualization: Biosensor Fabrication and Analysis Workflow

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_result Result Interpretation p1 1. Polish Glassy Carbon Electrode p2 2. Prepare ZnO Nanoparticle Suspension p1->p2 p3 3. Drop-cast ZnO onto Electrode and Dry p2->p3 a1 4. Assemble 3-Electrode Cell in PBS Buffer p3->a1 a2 5. Add Analyte (e.g., Uric Acid) a1->a2 a3 6. Measure Signal (e.g., DPV) a2->a3 r1 7. Plot Calibration Curve (Signal vs. Concentration) a3->r1 r2 8. Determine Unknown Concentration r1->r2

Caption: Workflow for ZnO-based electrochemical biosensor fabrication and use.

Application Note 3: Electro-organic Synthesis for Pharmaceutical Production

A significant challenge in drug development is the creation of sustainable and efficient synthetic routes for APIs.[15] Traditional organic synthesis often relies on stoichiometric amounts of hazardous and waste-generating oxidizing or reducing agents.[4][15] Electro-organic synthesis presents a greener alternative by using electricity to drive redox reactions, replacing chemical reagents with electrons delivered via an electrode.[16]

Principle of Operation: In an electrochemical cell, a substrate (a precursor to an API) can be either oxidized at the anode or reduced at the cathode to form a reactive intermediate.[4] This intermediate then reacts to form the desired product. The high degree of control over the electrode potential allows for selective transformations that can be difficult to achieve with chemical reagents.[4] While various electrode materials are used, the principle of using a sacrificial zinc anode can be applied in certain reactions, such as cross-electrophile couplings, to avoid less desirable reagents like magnesium metal.[17]

Protocol Outline: General Procedure for Electro-organic Synthesis

This protocol provides a general framework. Specific parameters (solvent, electrolyte, potential) must be optimized for each unique chemical transformation.

Materials:

  • Divided or undivided electrochemical cell

  • Working electrode (e.g., Carbon, Platinum)

  • Counter electrode (e.g., Platinum, Zinc)

  • Reference electrode (e.g., Ag/AgCl) (for controlled potential electrolysis)

  • DC power supply or potentiostat

  • Starting material (organic substrate)

  • Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Cell Assembly: Assemble the electrochemical cell. For reactions where anode and cathode products might interfere, use a divided cell with a membrane separating the two compartments.

  • Prepare Solution: Dissolve the starting material and the supporting electrolyte in the chosen anhydrous solvent. The supporting electrolyte is crucial for ensuring the solution is conductive.

  • De-gassing: Purge the solution with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, which can interfere with many organic reduction reactions.

  • Electrolysis:

    • Immerse the electrodes in the solution and begin stirring.

    • Apply a constant current (galvanostatic) or constant potential (potentiostatic) using the power supply. The choice of potential is critical for selectivity.

    • Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the power supply.

    • Remove the electrodes and transfer the solution to a separation funnel.

    • Perform a standard organic work-up (e.g., extraction with an immiscible solvent, washing with brine) to remove the supporting electrolyte and any inorganic byproducts.

    • Purify the crude product using column chromatography or recrystallization to isolate the final compound.

Visualization: Logic of Electrosynthesis vs. Conventional Synthesis

G cluster_conv Conventional Redox Synthesis cluster_elec Electrochemical Synthesis conv_start Substrate + Stoichiometric Reagent (e.g., LiAlH4, CrO3) conv_proc Reaction conv_start->conv_proc conv_end Product + Stoichiometric Waste conv_proc->conv_end end_node Target API conv_end->end_node elec_start Substrate + Catalytic Electrolyte elec_proc Electrolysis (e-) elec_start->elec_proc elec_end Product elec_proc->elec_end elec_end->end_node start_node API Precursor start_node->conv_start start_node->elec_start

Caption: Comparison of conventional versus electrochemical synthesis pathways.

References

Application Notes: Safe Handling and Reaction Protocols for Concentrated Sulfuric Acid and Zinc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the safe handling of concentrated sulfuric acid and its reaction with zinc. It outlines the inherent hazards, necessary engineering controls, personal protective equipment (PPE), and emergency procedures. A detailed experimental protocol for conducting the reaction on a laboratory scale is provided, emphasizing safety at each step.

Hazard Identification and Risk Assessment

Concentrated sulfuric acid (H₂SO₄) is a highly corrosive and reactive mineral acid.[1][2] Its reaction with metals like zinc can be vigorous and produce hazardous byproducts. A thorough understanding of the risks is critical for safe experimentation.

1.1 Properties of Reactants and Products

  • Concentrated Sulfuric Acid (H₂SO₄): A strong acid, powerful dehydrating agent, and potent oxidizing agent.[1][3][4] It reacts extremely exothermically with water, generating significant heat that can cause spattering and boiling.[2][4][5] Contact with organic materials can lead to charring and potentially fire.[5]

  • Zinc (Zn): A metal that reacts with acids. The nature of the reaction with sulfuric acid is highly dependent on the acid's concentration and temperature.

  • Reaction Hazards:

    • With dilute sulfuric acid, zinc reacts to produce flammable hydrogen gas (H₂) and zinc sulfate (ZnSO₄).[4][6][7]

    • With hot, concentrated sulfuric acid, the reaction is a redox reaction that produces toxic sulfur dioxide (SO₂) gas, zinc sulfate (ZnSO₄), and water.[6][8] This reaction is complex and can be vigorous.

1.2 Data Summary

The following table summarizes key quantitative data and hazards associated with the substances involved.

SubstanceCAS NumberOSHA PEL (TWA)Key Hazards
Sulfuric Acid 7664-93-91 mg/m³Highly corrosive, severe skin and eye burns, respiratory tract irritation, carcinogenic (as strong inorganic acid mists).[1][3]
Zinc 7440-66-6Not establishedReacts with acid to produce flammable or toxic gas. Powdered zinc is flammable.
Hydrogen (H₂) (from dilute H₂SO₄) 1333-74-0-Extremely flammable gas.[3]
Sulfur Dioxide (SO₂) (from conc. H₂SO₄) 7446-09-55 ppmToxic upon inhalation, causes respiratory irritation.[8]

Engineering Controls

Proper engineering controls are the first line of defense in mitigating exposure risks.

  • Ventilation: All work with concentrated sulfuric acid and its reaction with zinc must be conducted in a certified chemical fume hood to manage the release of toxic vapors or flammable gases.[2][9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1][10] Ensure the area is equipped with a spill kit appropriate for acid spills.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure.

3.1 PPE Specifications

The table below details the minimum PPE requirements for handling concentrated sulfuric acid.

Body AreaRecommended PPEMaterial/Specification
Eyes/Face Splash-proof goggles and a full-face shield.[10][11][12]Must be worn at all times. Contact lenses should not be worn.[3][13]
Hands Chemical-resistant gauntlet-length gloves.[12]Butyl or nitrile rubber gloves are suitable for prolonged contact.[10] Always check manufacturer's compatibility data.
Body Chemical-resistant apron or lab coat.Made of materials rated for use with sulfuric acid.[12]
Feet Closed-toe shoes.Required for all laboratory work.[9]
Respiratory NIOSH-approved respirator.Required if there is a risk of exceeding exposure limits, such as during a large spill.[1][10]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

4.1 Exposure Response

  • Inhalation: Move the affected person to fresh air immediately.[5][13] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing.[13][14] Flush the affected skin with copious amounts of lukewarm water for at least 30 minutes.[13] Do not attempt to scrub the skin or neutralize the acid on the skin.[13] Seek immediate medical attention.[13][14]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[5][13][14] If the person is conscious, rinse their mouth with water and have them drink large amounts of water or milk to dilute the acid.[13] Seek immediate medical attention.[13][14]

4.2 Spill Response

  • Small Spill (<1 L): Evacuate the immediate area. Wearing appropriate PPE, confine the spill using an absorbent material like dry sand or vermiculite.[13] Neutralize the contained spill with a weak base such as sodium bicarbonate or soda ash.[12][14]

  • Large Spill (>1 L): Evacuate the entire area and notify emergency personnel immediately (e.g., HAZMAT team, fire department).[1][13]

Emergency_Response_Workflow start Emergency Event (Spill or Exposure) is_spill Spill? start->is_spill is_large_spill > 1 Liter? is_spill->is_large_spill Yes exposure_type Exposure Type? is_spill->exposure_type No (Exposure) evacuate_large Evacuate Area Notify Emergency Personnel is_large_spill->evacuate_large Yes handle_small_spill Wear Full PPE Contain with Absorbent Neutralize with Base is_large_spill->handle_small_spill No end End evacuate_large->end handle_small_spill->end skin_contact Skin/Eye Contact exposure_type->skin_contact Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_water Remove Clothing Flush with Water (30+ min) skin_contact->flush_water fresh_air Move to Fresh Air inhalation->fresh_air dilute Rinse Mouth Give Water/Milk DO NOT Induce Vomiting ingestion->dilute medical Seek Immediate Medical Attention flush_water->medical fresh_air->medical dilute->medical medical->end Experimental_Workflow start Start: Assemble Apparatus in Fume Hood charge_acid Charge Flask with Concentrated H₂SO₄ start->charge_acid heat_acid Heat Acid to Target Temperature charge_acid->heat_acid add_zinc Slowly Add Zinc Granules in Portions heat_acid->add_zinc monitor Monitor Temperature and Gas Evolution (SO₂) add_zinc->monitor monitor->add_zinc Adjust Addition Rate complete Continue Heating to Ensure Completion monitor->complete Addition Finished cool Cool Reaction Mixture to Room Temperature complete->cool quench Slowly Quench Mixture by Pouring onto Ice cool->quench dispose Neutralize and Dispose of Waste Properly quench->dispose end End dispose->end

References

Application Notes and Protocols for the Quantitative Analysis of Zinc Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ZNSO4-QA-V1.0 For: Researchers, scientists, and drug development professionals.

Introduction

Zinc sulfate (ZnSO₄) is an inorganic compound with significant applications in medicine, dietary supplements, and various industrial processes.[1][2][3] Its synthesis from the reaction of metallic zinc with sulfuric acid is a fundamental chemical process.[3][4] The reaction proceeds as follows:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[4][5][6]

For applications in research and drug development, rigorous quantitative analysis is essential to determine the purity, concentration, and presence of any impurities in the synthesized zinc sulfate. This document provides detailed protocols for three primary analytical methods: complexometric titration for zinc content, gravimetric analysis for sulfate content, and instrumental methods for high-sensitivity zinc analysis and impurity profiling.

Synthesis and Analysis Overview

The overall process involves the initial synthesis of the zinc sulfate solution, followed by sample preparation and subsequent quantitative analysis using various complementary techniques to ensure product quality and purity.

G cluster_synthesis Synthesis cluster_analysis Quantitative Analysis Zn Zinc (Zn) Reactor Reaction Vessel Zn->Reactor H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reactor Sample ZnSO₄ Solution Sample Reactor->Sample Product Titration Complexometric Titration (for Zinc) Sample->Titration Gravimetry Gravimetric Analysis (for Sulfate) Sample->Gravimetry ICP ICP-OES / AAS (for Purity & Trace Metals) Sample->ICP

Caption: Experimental workflow from synthesis to quantitative analysis.

Experimental Protocols

Protocol 1: Complexometric Titration for Zinc (Zn²⁺) Content

This method determines the concentration of zinc ions via titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[1][7]

3.1.1 Reagents and Materials

  • Zinc sulfate solution (sample)

  • 0.1 M Disodium EDTA, standardized solution

  • Ammonia buffer solution (pH 10)

  • Eriochrome Black T indicator[1][2] or Xylenol orange indicator[8]

  • Hexamethylenetetramine (for use with Xylenol orange)[8]

  • Deionized water

  • 50 mL Burette, 250 mL Conical flasks, Pipettes, Magnetic stirrer

3.1.2 Procedure (using Eriochrome Black T)

  • Pipette an accurately measured volume (e.g., 20.0 mL) of the zinc sulfate sample solution into a 250 mL conical flask.[8]

  • Dilute the sample with approximately 100 mL of deionized water.

  • Add 2-3 mL of ammonia buffer (pH 10) to the flask.[1][2]

  • Add a small amount (pinch) of Eriochrome Black T indicator. The solution should turn wine-red.

  • Titrate the solution with standardized 0.1 M EDTA from the burette with constant stirring.

  • The endpoint is reached when the color changes sharply from wine-red to a clear blue.[1]

  • Record the volume of EDTA used. Repeat the titration at least two more times for precision.

3.1.3 Calculation The molarity of zinc sulfate is calculated using the formula: M₁V₁ = M₂V₂ Where:

  • M₁ = Molarity of ZnSO₄ solution

  • V₁ = Volume of ZnSO₄ solution

  • M₂ = Molarity of EDTA solution

  • V₂ = Volume of EDTA solution used

The concentration in g/L is then: Concentration (g/L) = Molarity of ZnSO₄ × Molar Mass of ZnSO₄ (161.47 g/mol )

Protocol 2: Gravimetric Analysis for Sulfate (SO₄²⁻) Content

This classic method determines the sulfate ion concentration by precipitating it as barium sulfate (BaSO₄), which is then filtered, dried, and weighed.[9][10]

3.2.1 Reagents and Materials

  • Zinc sulfate solution (sample)

  • 0.25 M Barium chloride (BaCl₂) solution[11]

  • 6 M Hydrochloric acid (HCl)[10]

  • Deionized water

  • Ashless filter paper[12]

  • Porcelain crucibles and lids[12]

  • Beakers, Watch glasses, Glass stirring rods

  • Drying oven, Muffle furnace, Desiccator

3.2.2 Procedure

  • Sample Preparation: Accurately weigh a sample of the zinc sulfate solution into a 400 mL beaker. Dilute with approximately 200 mL of deionized water and add 4.0 mL of 6.0 M HCl.[10][12]

  • Precipitation: Heat the solution to near boiling. While stirring gently, slowly add a slight excess of warm 0.25 M BaCl₂ solution.[9][10] A white precipitate of BaSO₄ will form.

  • Digestion: Cover the beaker with a watch glass and keep the solution hot (just below boiling) for at least one to two hours. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.[9][10]

  • Filtration: Weigh a clean, dry porcelain crucible to a constant mass. Filter the hot solution through ashless filter paper.[12] Wash the precipitate several times with small portions of hot deionized water to remove any co-precipitated impurities. Test the filtrate for the absence of chloride ions with silver nitrate solution.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate into the pre-weighed crucible. Gently heat the crucible to char the filter paper, then transfer it to a muffle furnace at 800-900 °C for at least one hour to ignite the precipitate to constant weight.[12]

  • Weighing: Cool the crucible in a desiccator to prevent moisture absorption and then weigh it accurately.[11] Repeat the ignition and weighing steps until a constant mass is achieved.[12]

3.2.3 Calculation

  • Mass of SO₄²⁻ = (Mass of BaSO₄ precipitate) × (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄)

  • Gravimetric Factor = 96.06 g/mol / 233.38 g/mol = 0.41158

  • Percent Sulfate (% SO₄²⁻) = (Mass of SO₄²⁻ / Initial Mass of Sample) × 100

Protocol 3: Instrumental Analysis (AAS and ICP-OES)

Instrumental techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are used for highly accurate determination of zinc concentration and for quantifying trace metallic impurities.[13][14]

3.3.1 Principle

  • AAS: Measures the absorption of light by free atoms in the gaseous state. The amount of light absorbed is proportional to the concentration of the analyte (zinc).[13]

  • ICP-OES: A sample is introduced into an argon plasma, which excites the atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of each element.[13] ICP-OES can measure multiple elements simultaneously.[13]

3.3.2 General Procedure

  • Standard Preparation: Prepare a series of calibration standards of known zinc concentrations from a certified reference material. Also prepare standards for expected impurities (e.g., iron, cadmium, lead).

  • Sample Preparation: Accurately dilute the synthesized zinc sulfate solution with deionized water or a mild acid solution to fall within the linear range of the instrument.

  • Instrument Calibration: Calibrate the AAS or ICP-OES instrument using the prepared standards to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared sample into the instrument and record the absorbance (AAS) or emission intensity (ICP-OES).

  • Concentration Determination: The concentration of zinc and other trace metals in the sample is determined by comparing its signal to the calibration curve.

G cluster_methods Analytical Techniques cluster_results Quantitative Information Obtained Title Logical Relationship of Analytical Methods Product Synthesized Zinc Sulfate Titration Complexometric Titration Product->Titration Gravimetry Gravimetric Analysis Product->Gravimetry Instrumental ICP-OES / AAS Product->Instrumental Zn_Content Bulk Zinc (Zn²⁺) Concentration Titration->Zn_Content SO4_Content Bulk Sulfate (SO₄²⁻) Concentration Gravimetry->SO4_Content Purity_Trace High-Precision Zn Conc. & Trace Metal Impurities Instrumental->Purity_Trace Final Overall Product Purity & Quality Assessment Zn_Content->Final SO4_Content->Final Purity_Trace->Final

Caption: Relationship between analytical methods and the data obtained.

Data Presentation

Quantitative results from the analyses should be compiled into structured tables for clear interpretation and comparison.

Table 1: Determination of Zinc Sulfate Concentration

Sample ID Method Analyte Result Calculated Purity (%)
ZNSO4-001 Complexometric Titration Zn²⁺ 0.98 M 98.5%
ZNSO4-001 Gravimetric Analysis SO₄²⁻ 158.2 g/L 98.0%
ZNSO4-002 Complexometric Titration Zn²⁺ 0.99 M 99.4%

| ZNSO4-002 | Gravimetric Analysis | SO₄²⁻ | 159.5 g/L | 98.8% |

Table 2: Trace Metal Impurity Analysis by ICP-OES

Sample ID Iron (Fe) (mg/L) Cadmium (Cd) (mg/L) Lead (Pb) (mg/L)
ZNSO4-001 5.2 < 0.1 1.5
ZNSO4-002 1.8 < 0.1 0.9

| Ph. Eur. Limit | < 10 | < 1 | < 5 |

Conclusion

The quantitative analysis of zinc sulfate produced from zinc and sulfuric acid requires a multi-faceted approach. Complexometric titration and gravimetric analysis serve as robust, primary methods for determining the concentration of the major ionic species, zinc and sulfate, respectively.[1][10] For higher sensitivity, purity verification, and the detection of trace metal contaminants, instrumental methods such as AAS and ICP-OES are indispensable.[13][15] The combined use of these protocols provides a comprehensive and reliable assessment of product quality, which is critical for research, pharmaceutical, and industrial applications.

References

Application Notes and Protocols for Scaling Up Hydrogen Production with Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of hydrogen gas through the reaction of zinc metal with sulfuric acid is a classic and straightforward method. This single displacement reaction, represented by the equation Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g), offers a reliable means of generating hydrogen for laboratory and pilot-scale applications.[1] Scaling up this process requires careful consideration of reaction kinetics, heat management, reactor design, and safety protocols to ensure efficient and safe operation. These application notes provide detailed protocols and quantitative data to guide researchers in scaling up hydrogen production using this method.

Data Presentation

The rate of hydrogen production is influenced by several factors, including the concentration of sulfuric acid, reaction temperature, and the presence of a catalyst. The following tables summarize the expected quantitative effects of these parameters. Note: The following data is illustrative and may vary based on specific experimental conditions, including the surface area of the zinc and the efficiency of the apparatus.

Table 1: Effect of Sulfuric Acid Concentration on Hydrogen Production Rate

Sulfuric Acid Concentration (M)Initial Rate of H₂ Production (mL/min) at 25°C
125
255
5120

Table 2: Effect of Temperature on Hydrogen Production Rate (using 2M H₂SO₄)

Temperature (°C)Initial Rate of H₂ Production (mL/min)
2045
4090
60175

Table 3: Effect of Copper(II) Sulfate Catalyst Concentration on Hydrogen Production Rate (using 2M H₂SO₄ at 25°C)

CuSO₄ Concentration (M)Initial Rate of H₂ Production (mL/min)
0 (Uncatalyzed)55
0.1150
0.2220
0.5350

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Zinc metal (granulated or mossy)

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Copper(II) sulfate (CuSO₄), anhydrous or pentahydrate

    • Deionized water

  • Equipment:

    • Reaction vessel (e.g., three-neck round-bottom flask, bioreactor) with appropriate seals and ports

    • Stirring mechanism (magnetic stirrer with stir bar or overhead stirrer)

    • Dropping funnel or peristaltic pump for controlled acid addition

    • Condenser (optional, for minimizing water vapor in the hydrogen stream)

    • Gas collection apparatus (e.g., gas burette, gas bag, or downstream process)

    • Thermometer or thermocouple

    • Heating/cooling bath or jacketed reactor system for temperature control

    • Tubing and connectors (chemically resistant)

    • Fume hood

    • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Preparation of Reagents
  • Sulfuric Acid Solutions:

    • To prepare a 2M H₂SO₄ solution, slowly add 108.6 mL of concentrated (98%) H₂SO₄ to approximately 800 mL of deionized water in a large beaker, while stirring continuously in an ice bath. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic. [2]

    • Once the solution has cooled to room temperature, transfer it to a 1 L volumetric flask and dilute to the mark with deionized water.

    • Repeat this process, adjusting the volume of concentrated acid accordingly, to prepare other required concentrations.

  • Copper(II) Sulfate Catalyst Solution:

    • To prepare a 0.5 M CuSO₄ solution, dissolve 79.8 g of anhydrous CuSO₄ or 124.8 g of CuSO₄·5H₂O in deionized water to a final volume of 1 L.

Experimental Procedure for Scaled-Up Hydrogen Production
  • Reactor Setup:

    • Assemble the reaction vessel in a fume hood.

    • If using a three-neck flask, fit one neck with the dropping funnel or pump inlet, the central neck with the stirrer, and the third neck with the gas outlet connected to the collection apparatus.

    • Place the thermometer/thermocouple in the reaction mixture, ensuring it does not interfere with the stirrer.

    • If temperature control is required, place the reactor in a heating/cooling bath or connect the jacketed vessel to a circulating bath.

  • Reaction Initiation:

    • Weigh the desired amount of zinc metal and add it to the reaction vessel.

    • If using a catalyst, add the desired volume of the copper(II) sulfate solution to the reactor.

    • Begin stirring the zinc and catalyst solution.

    • Start the controlled addition of the sulfuric acid solution from the dropping funnel or pump at a predetermined rate. The initial rate of addition should be slow to control the initial exotherm.[3]

  • Monitoring and Control:

    • Monitor the reaction temperature closely. Adjust the heating/cooling system as necessary to maintain the desired temperature.

    • Measure the rate of hydrogen evolution using the gas collection apparatus.

    • Adjust the rate of acid addition to control the rate of hydrogen production.

  • Hydrogen Collection and Purification:

    • The evolved hydrogen gas can be collected over water in a gas burette for quantitative analysis or directed to a gas bag for storage.

    • For applications requiring dry, pure hydrogen, the gas stream can be passed through a drying agent such as anhydrous calcium chloride or a cold trap to remove water vapor.[2]

    • To remove any acidic aerosols, the gas can be bubbled through a dilute sodium bicarbonate solution.

  • Shutdown Procedure:

    • Stop the addition of sulfuric acid.

    • Allow the reaction to go to completion, as indicated by the cessation of gas evolution.

    • Once the reactor has cooled to room temperature, safely dismantle the apparatus.

    • Neutralize any remaining acid in the reactor with a suitable base (e.g., sodium bicarbonate) before disposal.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure there are no ignition sources near the apparatus.

  • The reaction between zinc and sulfuric acid is exothermic and can cause the solution to boil if the acid is added too quickly. Control the rate of addition and have a cooling bath on standby.[4]

  • Handle concentrated sulfuric acid with extreme care. In case of skin contact, rinse immediately with copious amounts of water.

Visualizations

Reaction Mechanism

The reaction proceeds via an electrochemical mechanism, especially in the presence of a copper catalyst. The zinc, being more electropositive, acts as the anode, while the less reactive copper acts as the cathode. This creates a galvanic cell that accelerates the reaction.[5][6]

ReactionMechanism cluster_anode Anode (Zinc Surface) cluster_cathode Cathode (Copper Surface) Zn Zn(s) Zn2 Zn²⁺(aq) + 2e⁻ Zn->Zn2 Oxidation e 2e⁻ H 2H⁺(aq) from H₂SO₄ H2 H₂(g) H->H2 Reduction e->H Electron Transfer

Figure 1. Simplified signaling pathway of the copper-catalyzed reaction.
Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for scaled-up hydrogen production.

ExperimentalWorkflow start Start prep Prepare Reagents (H₂SO₄, CuSO₄ soln.) start->prep setup Assemble Reactor in Fume Hood prep->setup add_zn Add Zinc to Reactor setup->add_zn add_cat Add Catalyst Solution add_zn->add_cat stir Begin Stirring add_cat->stir add_acid Controlled Addition of H₂SO₄ stir->add_acid monitor Monitor Temperature and H₂ Rate add_acid->monitor adjust Adjust Acid Rate / Temperature monitor->adjust Deviations? collect Collect and Purify H₂ Gas monitor->collect Stable adjust->add_acid shutdown Shutdown Procedure collect->shutdown end End shutdown->end

Figure 2. Logical workflow for hydrogen production.

Conclusion

Scaling up the production of hydrogen from zinc and sulfuric acid is a feasible endeavor for laboratory and pilot-plant settings. Success hinges on the careful control of reaction parameters, effective heat management, and strict adherence to safety protocols. The use of a copper(II) sulfate catalyst significantly enhances the reaction rate, making the process more efficient. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop and optimize their hydrogen production systems.

References

Troubleshooting & Optimization

Technical Support Center: Passivation of Zinc Surface in Concentrated Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the passivation of zinc surfaces in concentrated sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction when zinc is exposed to concentrated sulfuric acid?

A1: Unlike the reaction with dilute sulfuric acid which produces hydrogen gas, the reaction of zinc with concentrated sulfuric acid is a redox reaction. The concentrated sulfuric acid acts as an oxidizing agent. The primary reaction is:

Zn(s) + 2H₂SO₄(conc) → ZnSO₄(aq) + SO₂(g) + 2H₂O(l)

In this reaction, zinc is oxidized to zinc sulfate, and the sulfuric acid is reduced to sulfur dioxide gas and water.

Q2: What causes the passivation of the zinc surface in concentrated sulfuric acid?

A2: The passivation of the zinc surface is caused by the formation of a protective, insoluble layer of zinc sulfate (ZnSO₄) on the metal. This layer acts as a barrier, preventing further direct contact between the zinc metal and the concentrated sulfuric acid, which slows down the rate of reaction significantly.

Q3: What is the composition of the passivation layer?

A3: The passivation layer is primarily composed of zinc sulfate (ZnSO₄). Depending on the conditions, such as temperature and the presence of water, it may exist in its anhydrous or hydrated forms. In some instances, basic zinc sulfates like Zn₄SO₄(OH)₆·xH₂O may also form, especially if there is localized dilution.

Q4: What factors influence the stability and effectiveness of the passivation layer?

A4: Several factors can influence the passivation layer:

  • Acid Concentration: The solubility of zinc sulfate decreases as the concentration of sulfuric acid increases, which can lead to a more stable passivation layer.

  • Temperature: Temperature can affect the reaction rate and the solubility of the zinc sulfate layer. Higher temperatures can potentially lead to a breakdown of the passive layer.

  • Mechanical Agitation: Stirring or agitation of the solution can physically disrupt the passivation layer, leading to renewed reaction.

  • Impurities: The presence of certain impurities in the zinc metal or the acid can affect the formation and integrity of the passivation layer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Initial vigorous reaction that quickly subsides This is the expected behavior. The initial reaction is the formation of the passivating zinc sulfate layer.No action is needed; this indicates the passivation process is occurring.
Continuous, unabated reaction (no passivation observed) 1. The sulfuric acid may not be sufficiently concentrated. 2. The temperature of the system is too high, increasing the solubility of the zinc sulfate layer. 3. High levels of impurities in the zinc or acid are preventing a uniform passivation layer from forming.1. Verify the concentration of the sulfuric acid. 2. Control the temperature of the reaction vessel, possibly using an ice bath for initial immersion. 3. Use higher purity zinc and reagent-grade sulfuric acid.
Passivation layer appears uneven or patchy 1. Non-uniform surface of the zinc metal (e.g., due to pre-existing oxidation or contamination). 2. Localized temperature variations on the zinc surface.1. Ensure the zinc surface is clean and uniform before the experiment. This can be achieved by mechanical polishing followed by degreasing with a solvent like acetone. 2. Ensure uniform immersion and avoid localized heating.
Passivation layer flakes off or dissolves after a short period 1. The solution is being agitated, physically removing the layer. 2. The temperature is too high, leading to increased solubility of zinc sulfate. 3. The concentration of the sulfuric acid is at a point that allows for the dissolution of the formed zinc sulfate.1. Conduct the experiment under quiescent (still) conditions. 2. Lower the temperature of the system. 3. Re-evaluate the acid concentration being used.
Unexpected color change on the zinc surface or in the solution Presence of metallic impurities in the zinc (e.g., copper, iron) that may be reacting differently with the acid.Analyze the composition of the zinc being used. Consider using a higher purity zinc sample for a baseline experiment.

Data Presentation

Table 1: Corrosion Rate of Zinc in Sulfuric Acid (Illustrative)
H₂SO₄ Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)Observations
7025ModerateInitial reaction, followed by passivation.
8025LowRapid formation of a stable passivation layer.
9025Very LowVery rapid passivation.
9825Extremely LowImmediate passivation.
9850LowPassivation layer may show some instability.
9875ModerateIncreased corrosion, passivation layer is less stable.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Zinc Passivation

Objective: To determine the rate of passivation by measuring the mass change of a zinc coupon over time when immersed in concentrated sulfuric acid.

Materials:

  • Zinc coupons of known surface area

  • Concentrated sulfuric acid (e.g., 98 wt%)

  • Beakers

  • Forceps

  • Stopwatch

  • Analytical balance

  • Acetone (for cleaning)

  • Deionized water (for rinsing)

  • Drying oven

Procedure:

  • Clean the zinc coupons by sonicating in acetone for 5 minutes, followed by rinsing with deionized water and drying in an oven at 60°C.

  • Measure and record the initial mass of each dried coupon using an analytical balance.

  • Carefully pour a sufficient volume of concentrated sulfuric acid into a beaker to fully submerge a coupon. It is advisable to perform this in a fume hood and with appropriate personal protective equipment (PPE).

  • Immerse a pre-weighed zinc coupon into the acid and start the stopwatch.

  • At predetermined time intervals (e.g., 1, 5, 10, 30, 60 minutes), carefully remove the coupon using forceps.

  • Immediately rinse the coupon with a copious amount of deionized water to stop the reaction and remove any residual acid.

  • Dry the coupon thoroughly in an oven at 60°C until a constant mass is achieved.

  • Record the final mass of the coupon.

  • Calculate the mass loss per unit area.

  • Plot the mass loss per unit area as a function of time to observe the passivation behavior. A rapid initial mass loss that plateaus over time is indicative of passivation.

Protocol 2: Electrochemical Analysis of Zinc Passivation

Objective: To study the passivation behavior of zinc in concentrated sulfuric acid using potentiodynamic polarization.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Zinc working electrode (e.g., a zinc rod embedded in an inert holder)

  • Platinum counter electrode

  • Reference electrode suitable for non-aqueous/highly acidic conditions (e.g., a mercury/mercurous sulfate electrode, though caution is advised with mercury-based electrodes). An Ag/AgCl pseudo-reference electrode can also be used, but its potential will need to be calibrated.

  • Concentrated sulfuric acid

Procedure:

  • Prepare the zinc working electrode by polishing its surface to a mirror finish, followed by cleaning with acetone and deionized water.

  • Assemble the three-electrode cell with the zinc working electrode, platinum counter electrode, and the reference electrode.

  • Fill the cell with concentrated sulfuric acid in a fume hood.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.

  • Perform a potentiodynamic polarization scan, starting from a potential cathodic to the OCP and scanning in the anodic direction. The scan rate should be slow (e.g., 0.167 mV/s) to allow the system to be in a quasi-steady state.

  • Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot).

  • The passivation behavior will be indicated by a decrease in current density after an initial active dissolution region, forming a passivation plateau.

Visualizations

PassivationMechanism cluster_0 Initial Reaction cluster_1 Passivation Layer Formation cluster_2 Passivated State Zn_metal Zinc Metal (Zn) Reaction_Interface Zn + 2H₂SO₄ → Zn²⁺ + SO₄²⁻ + SO₂ + 2H₂O Zn_metal->Reaction_Interface Oxidation H2SO4_conc Concentrated H₂SO₄ H2SO4_conc->Reaction_Interface Reduction ZnSO4_layer Insoluble ZnSO₄ Layer Reaction_Interface->ZnSO4_layer Precipitation Passivated_Surface Passivated Zinc Surface ZnSO4_layer->Passivated_Surface Barrier Formation

Caption: Mechanism of zinc passivation in concentrated sulfuric acid.

TroubleshootingWorkflow start Experiment Start: Immerse Zinc in Conc. H₂SO₄ observe_reaction Observe Reaction start->observe_reaction vigorous_then_stops Vigorous reaction, then stops/slows down observe_reaction->vigorous_then_stops Yes continuous_reaction Continuous vigorous reaction observe_reaction->continuous_reaction No passivation_achieved Passivation Achieved (Expected Outcome) vigorous_then_stops->passivation_achieved check_acid_conc Check H₂SO₄ Concentration continuous_reaction->check_acid_conc conc_ok Concentration OK check_acid_conc->conc_ok OK conc_low Concentration too low check_acid_conc->conc_low Low check_temp Check Temperature conc_ok->check_temp temp_ok Temperature OK check_temp->temp_ok OK temp_high Temperature too high check_temp->temp_high High check_impurities Check for Impurities temp_ok->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes

Caption: Troubleshooting workflow for zinc passivation experiments.

Technical Support Center: Inhibition of Zinc Corrosion in Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the inhibition of zinc corrosion in sulfuric acid using organic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Inconsistent or non-reproducible weight loss results.

  • Question: My weight loss measurements for the same experimental conditions are highly variable. What could be the cause?

  • Answer: Inconsistent weight loss results can stem from several factors:

    • Surface Preparation: Inadequate or inconsistent cleaning and preparation of the zinc coupons before immersion can leave behind contaminants or an uneven surface, leading to variable corrosion rates.[1] Ensure a standardized and thorough cleaning procedure is followed for all samples.

    • Coupon Positioning: The orientation and position of the coupons in the corrosive solution can affect the results. Coupons should be positioned consistently, ideally parallel to the flow of the solution, to ensure uniform exposure.[1]

    • Inhibitor Concentration: Using a concentration of the organic inhibitor that is too low can result in poor performance and inconsistent results.[2] It is crucial to determine the optimal concentration range for your specific inhibitor.

    • Corrosion Product Removal: Incomplete removal of corrosion products before final weighing will lead to inaccurate weight loss values. Conversely, overly aggressive cleaning can remove uncorroded metal. Use a standardized cleaning procedure, such as the one outlined in ASTM G1-90.[3]

    • Localized Corrosion: The initiation of pitting or other forms of localized corrosion can lead to significant but variable weight loss. Visually inspect the coupons after the experiment for any signs of localized attack.

Issue 2: Difficulty in interpreting potentiodynamic polarization curves.

  • Question: My potentiodynamic polarization curves are noisy, or the Tafel regions are not well-defined. How can I improve my measurements and interpretation?

  • Answer: Challenges in interpreting potentiodynamic polarization curves are common. Consider the following:

    • Scan Rate: A scan rate that is too high can distort the polarization curve, leading to inaccuracies in the calculated corrosion current density (icorr).[4] A slower scan rate (e.g., 0.166 mV/s) is often recommended to allow the system to reach a quasi-steady state.

    • Solution Resistivity: High solution resistance can cause a significant IR drop, distorting the shape of the polarization curve. This is particularly relevant in low-conductivity media.[5] Consider using a Luggin capillary to minimize this effect.

    • Surface Condition: The condition of the working electrode surface can change during the scan, especially at high potentials.[6] This can affect the reproducibility of the curves. It is advisable to perform replicate scans on fresh surfaces.

    • Tafel Extrapolation: The selection of the linear Tafel region for extrapolation is crucial for accurate icorr determination. An incorrect selection can lead to significant errors in the calculated corrosion rate.[7] Ensure that the selected region is truly linear and sufficiently far from the corrosion potential (Ecorr).

Issue 3: Anomalous results with Electrochemical Impedance Spectroscopy (EIS).

  • Question: My EIS data (Nyquist or Bode plots) show unexpected features or do not fit standard equivalent circuit models. What could be the reason?

  • Answer: Anomalous EIS results can be due to a variety of factors:

    • Non-Stationary System: EIS assumes that the system is at a steady state. If the corrosion process is changing significantly during the measurement (e.g., rapid film formation or breakdown), the resulting data will be difficult to interpret.[8]

    • Applied Amplitude: Using an AC voltage amplitude that is too high can drive the system into a non-linear region, leading to distorted impedance spectra.[9] A small amplitude (e.g., 10 mV) is generally recommended.

    • Multiple Time Constants: The presence of multiple electrochemical processes (e.g., charge transfer, diffusion, film formation) can result in multiple time constants in the impedance spectrum, leading to complex Nyquist or Bode plots.[10]

    • Warburg Impedance: At low frequencies, diffusion of reactants or products to and from the electrode surface can become the rate-limiting step, resulting in a 45-degree line in the Nyquist plot known as Warburg impedance.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organic inhibitor for my application? A1: The selection of an organic inhibitor depends on several factors, including the specific acidic environment (concentration of sulfuric acid), operating temperature, and the desired level of inhibition.[11] Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as those with aromatic rings or multiple bonds, often exhibit good inhibitory properties due to their ability to adsorb onto the metal surface.[7]

Q2: What is the mechanism by which organic inhibitors protect zinc in sulfuric acid? A2: Organic inhibitors protect zinc from corrosion in sulfuric acid primarily through adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the zinc from the corrosive environment. The adsorption can be physical (electrostatic interaction) or chemical (chemisorption), and it blocks the active sites for both the anodic (zinc dissolution) and cathodic (hydrogen evolution) reactions.[7]

Q3: Can the temperature of the sulfuric acid solution affect the performance of the organic inhibitor? A3: Yes, temperature can have a significant impact on inhibitor efficiency. For many organic inhibitors, the efficiency decreases as the temperature increases.[12] This is often attributed to the desorption of the inhibitor molecules from the zinc surface at higher temperatures.

Q4: What is the difference between a mixed-type, anodic, and cathodic inhibitor? A4: The type of inhibitor is determined by how it affects the electrochemical corrosion reactions:

  • Anodic inhibitors primarily slow down the anodic reaction (metal dissolution).

  • Cathodic inhibitors primarily slow down the cathodic reaction (e.g., hydrogen evolution).

  • Mixed-type inhibitors affect both the anodic and cathodic reactions.[12] This can be determined from the shift in the corrosion potential (Ecorr) in potentiodynamic polarization studies.

Q5: Why do my weight loss and electrochemical measurements sometimes give contradictory results for inhibition efficiency? A5: Discrepancies between weight loss and electrochemical measurements can arise because they measure corrosion over different time scales and under different conditions. Weight loss is an average measurement over a longer period, while electrochemical techniques are instantaneous measurements under controlled polarization.[7] Changes in the protective film over time can lead to different results between the two methods.

Data Presentation

Table 1: Inhibition Efficiency of Various Organic Compounds for Zinc Corrosion in Sulfuric Acid

Organic InhibitorConcentrationMediumTemperature (°C)Inhibition Efficiency (%)Reference
PhenolNot SpecifiedH₂SO₄Not Specified71.28[13]
Chromones5x10⁻⁴ M0.5 M H₂SO₄25>90[1]
Azithromycin0.0001 - 0.0005 M0.01 - 0.05 M H₂SO₄30 - 60Varies with conc. and temp.[11]
ErythromycinNot Specified0.01 - 0.04 M H₂SO₄30 - 50Increases with conc., decreases with temp.[14]
Ethylamines60 mM0.1 M H₂SO₄40 - 60Diethylamine showed excellent inhibition[15]

Table 2: Corrosion Rate of Zinc in Sulfuric Acid with and without Inhibitors

ConditionCorrosion RateMethodReference
UninhibitedIncreases with acid concentration and temperatureWeight Loss[15]
Inhibited (Ethylamines)Decreases with inhibitor concentrationWeight Loss[15]
Uninhibited (0.5 M H₂SO₄)Varies with timeWeight Loss[6]
Inhibited (Chromones)Decreases with inhibitor concentrationWeight Loss[6]

Experimental Protocols

1. Weight Loss Measurements

This method determines the corrosion rate by measuring the loss in weight of a zinc coupon after immersion in the corrosive medium.

  • Materials: Zinc coupons of known dimensions, sulfuric acid solution, organic inhibitor, analytical balance, cleaning solution (e.g., saturated zinc sulfate solution with 10% sodium hydroxide), acetone, distilled water.

  • Procedure:

    • Mechanically polish the zinc coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.[3]

    • Accurately weigh the cleaned coupons using an analytical balance.[3]

    • Immerse the coupons in the sulfuric acid solution with and without the desired concentration of the organic inhibitor for a specific period.[1]

    • After the immersion period, remove the coupons, wash with distilled water, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-90).[3]

    • Rinse the cleaned coupons with distilled water, dry with acetone, and reweigh.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following formulas:

      • Weight Loss (ΔW) = Initial Weight - Final Weight

      • CR (g/m²h) = ΔW / (A * t), where A is the surface area and t is the immersion time.

      • IE% = [(CRuninhibited - CRinhibited) / CRuninhibited] * 100

2. Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density.

  • Apparatus: Potentiostat/Galvanostat, three-electrode cell (working electrode: zinc, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).[1]

  • Procedure:

    • Prepare the zinc working electrode by polishing, cleaning, and drying as described for weight loss measurements.

    • Immerse the electrodes in the test solution (sulfuric acid with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).[4]

    • Record the resulting current density as a function of the applied potential.

    • Plot the potential versus the logarithm of the current density to obtain the polarization curve.

    • Determine the corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).[16]

    • Calculate the inhibition efficiency (IE%) using the formula:

      • IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Apparatus: Potentiostat/Galvanostat with a frequency response analyzer, three-electrode cell.

  • Procedure:

    • Set up the three-electrode cell as for potentiodynamic polarization and allow the OCP to stabilize.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17]

    • Measure the resulting AC current and phase shift as a function of frequency.

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) can be calculated from the Rct values:

      • IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] * 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis and Evaluation cluster_conclusion Conclusion prep Zinc Coupon Preparation (Polishing, Cleaning, Weighing) wl Weight Loss Measurement prep->wl Expose to H₂SO₄ with/without inhibitor pp Potentiodynamic Polarization prep->pp Expose to H₂SO₄ with/without inhibitor eis Electrochemical Impedance Spectroscopy prep->eis Expose to H₂SO₄ with/without inhibitor data_wl Calculate Corrosion Rate & Inhibition Efficiency wl->data_wl data_pp Determine icorr, Ecorr & Inhibition Efficiency pp->data_pp data_eis Model with Equivalent Circuit Determine Rct & Inhibition Efficiency eis->data_eis conclusion Evaluate Inhibitor Performance data_wl->conclusion data_pp->conclusion data_eis->conclusion

Caption: Experimental workflow for evaluating organic corrosion inhibitors.

Inhibition_Mechanism cluster_solution Sulfuric Acid Solution cluster_surface Zinc Surface cluster_anodic Anodic Reaction (Inhibited) cluster_cathodic Cathodic Reaction (Inhibited) H_plus H⁺ cathode_eq 2H⁺ + 2e⁻ → H₂ (slowed) SO4_2minus SO₄²⁻ inhibitor Organic Inhibitor adsorbed_inhibitor Adsorbed Inhibitor Film inhibitor->adsorbed_inhibitor Adsorption Zn Zn anode_eq Zn → Zn²⁺ + 2e⁻ (slowed) adsorbed_inhibitor->Zn Blocks Active Sites adsorbed_inhibitor->anode_eq Inhibits adsorbed_inhibitor->cathode_eq Inhibits

Caption: Mechanism of corrosion inhibition by organic compounds.

References

Technical Support Center: Optimizing Temperature for Controlled Zinc and Sulfuric Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between zinc and sulfuric acid, with a specific focus on temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of zinc with sulfuric acid, providing potential causes and actionable solutions.

Problem Possible Causes Solutions
Reaction is too slow Low Temperature: The reaction rate is temperature-dependent.[1][2]Gradually increase the temperature of the reaction mixture. Monitor the reaction rate closely. For leaching processes, temperatures around 70-80°C have been shown to be effective.[1]
Low Sulfuric Acid Concentration: The concentration of sulfuric acid directly impacts the reaction rate.[1]Increase the concentration of sulfuric acid. Note that higher concentrations can lead to a more vigorous and exothermic reaction.
Impure Zinc: The purity of the zinc can affect its reactivity.Use a higher purity grade of zinc.
Passivation: A layer of zinc sulfate may form on the surface of the zinc, preventing further reaction.Ensure adequate agitation or stirring to remove the product layer from the zinc surface.
Reaction is too fast and overheating High Temperature: The reaction is exothermic, and high initial temperatures can lead to a runaway reaction.[3][4]Start the reaction at a lower temperature and allow it to proceed at a controlled rate. Use a cooling bath (e.g., ice-water bath) to manage the temperature.
High Sulfuric Acid Concentration: A high concentration of sulfuric acid will significantly increase the reaction rate and heat generation.[3]Begin with a lower concentration of sulfuric acid and add it gradually to the zinc.
Inadequate Heat Dissipation: The reaction vessel may not be effectively dissipating the heat generated.Use a larger reaction vessel to increase the surface area for heat exchange. Employ a cooling system or a stirred reactor with a cooling jacket.
Yield of Zinc Sulfate is lower than expected Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reactant concentration.Ensure the reaction is allowed to proceed for a sufficient duration. Optimize the temperature and sulfuric acid concentration based on experimental data.[1][2]
Loss of Product During Isolation: Zinc sulfate may be lost during the filtration and crystallization steps.Carefully handle the product during filtration and washing. Optimize the crystallization process by controlling the cooling rate to maximize crystal formation.
Side Reactions: High temperatures or impurities can lead to unwanted side reactions.Maintain the reaction temperature within the optimal range to minimize side reactions. Use high-purity reactants.
Inconsistent results between experiments Poor Temperature Control: Fluctuations in temperature can lead to variability in reaction rates and yields.Use a temperature-controlled water bath or reaction system to maintain a stable temperature throughout the experiment.
Variations in Reactant Purity or Concentration: Inconsistencies in the starting materials will affect the outcome.Use reactants from the same batch and accurately measure their concentrations for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the reaction between zinc and sulfuric acid?

A1: The optimal temperature depends on the desired reaction rate and the concentration of the sulfuric acid. For controlled laboratory-scale reactions, a temperature range of 20°C to 80°C is often cited.[1] One study found the highest zinc extraction of 70% was achieved at 80°C after 15 minutes of leaching with 1M sulfuric acid.[1] However, for some leaching applications from zinc oxide, temperature was found to not have a noticeable effect on zinc extraction.[5] It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it to achieve the desired rate while monitoring for excessive heat generation due to the exothermic nature of the reaction.[3]

Q2: How does temperature affect the rate of reaction?

A2: Generally, increasing the temperature increases the rate of reaction between zinc and sulfuric acid.[1][2] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions.

Q3: Is the reaction between zinc and sulfuric acid exothermic or endothermic?

A3: The reaction between zinc and sulfuric acid is an exothermic reaction, meaning it releases heat.[3][4] This is an important consideration for safety and for controlling the reaction, as the temperature can rise significantly if not properly managed.

Q4: Can overheating affect the purity of the zinc sulfate produced?

A4: Yes, overheating can potentially lead to side reactions or the decomposition of zinc sulfate at very high temperatures (above 680°C), which could affect the purity of the final product.[6] Maintaining a controlled temperature helps to ensure the desired reaction proceeds cleanly.

Q5: How can I control the temperature of the reaction?

A5: Several methods can be used to control the reaction temperature:

  • Cooling Baths: Using an ice-water bath or a controlled-temperature water bath can help dissipate the heat generated.

  • Gradual Addition of Reactants: Adding the sulfuric acid slowly to the zinc allows for better control of the reaction rate and heat generation.

  • Stirring: Continuous stirring helps to distribute the heat evenly throughout the reaction mixture and improves heat transfer to the surroundings.

  • Reaction Scale: Be mindful of the scale of the reaction. Larger volumes will generate more heat, requiring more robust cooling methods.

Experimental Protocols

Experiment 1: Determining the Effect of Temperature on Reaction Rate

Objective: To investigate how different temperatures affect the rate of reaction between zinc and sulfuric acid by measuring the volume of hydrogen gas produced over time.

Materials:

  • Zinc granules

  • 1 M Sulfuric acid (H₂SO₄)

  • Water bath

  • Reaction flask with a side arm

  • Gas syringe or inverted burette in a water trough

  • Stopwatch

  • Thermometer

  • Heating plate

Procedure:

  • Set up the water bath at the desired temperature (e.g., 20°C, 40°C, 60°C, 80°C).

  • Add a known mass of zinc granules to the reaction flask.

  • Place the flask in the water bath and allow it to equilibrate to the set temperature.

  • Quickly add a measured volume of 1 M sulfuric acid to the flask and immediately start the stopwatch.

  • Collect the hydrogen gas produced in the gas syringe or inverted burette.

  • Record the volume of gas collected at regular time intervals (e.g., every 30 seconds) until the reaction ceases.

  • Repeat the experiment for each of the desired temperatures.

  • Plot a graph of the volume of hydrogen gas produced versus time for each temperature to determine the initial rate of reaction.

Data Presentation

Table 1: Effect of Temperature on Zinc Extraction

Temperature (°C)Sulfuric Acid Concentration (M)Leaching Time (min)Zinc Extraction (%)
20115~55
40115~60
60115~65
8011570
Data synthesized from information suggesting zinc extraction increases with temperature.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Set Water Bath Temperature B Add Known Mass of Zinc to Flask A->B C Equilibrate Flask in Water Bath B->C D Add Sulfuric Acid & Start Stopwatch C->D E Collect Hydrogen Gas D->E F Record Gas Volume at Intervals E->F G Repeat for Different Temperatures F->G H Plot Volume vs. Time G->H I Determine Reaction Rate H->I

Caption: Workflow for determining the effect of temperature on reaction rate.

Troubleshooting_Logic Start Problem with Reaction Slow Reaction Too Slow? Start->Slow Yes Yes Slow->Yes Yes No No Slow->No No Fast Reaction Too Fast? Yes2 Yes2 Fast->Yes2 Yes No2 No2 Fast->No2 No (Other Issue) Increase_Temp Increase Temperature End Reaction Optimized Increase_Temp->End Increase_Conc Increase Acid Conc. Increase_Conc->End Decrease_Temp Decrease Temperature / Use Cooling Decrease_Temp->End Decrease_Conc Decrease Acid Conc. Decrease_Conc->End Improve_Cooling Improve Heat Dissipation Improve_Cooling->End Yes->Increase_Temp Yes->Increase_Conc No->Fast Yes2->Decrease_Temp Yes2->Decrease_Conc Yes2->Improve_Cooling No2->End

Caption: Troubleshooting flowchart for temperature-related reaction issues.

References

Technical Support Center: Reaction of Zinc with Hot Concentrated Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of zinc with hot, concentrated sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between zinc and hot, concentrated sulfuric acid?

The primary products are zinc sulfate (ZnSO₄), sulfur dioxide (SO₂), and water (H₂O). This is a redox reaction where zinc is oxidized and the concentrated sulfuric acid acts as an oxidizing agent.[1][2]

The balanced chemical equation for this primary reaction is: Zn(s) + 2H₂SO₄(conc, hot) → ZnSO₄(aq) + SO₂(g) + 2H₂O(l)[1][2][3]

Q2: Can other byproducts be formed in this reaction?

Yes, depending on the reaction conditions, other reduction products of sulfuric acid can be formed. These byproducts primarily include hydrogen sulfide (H₂S) and elemental sulfur (S).[1] The formation of these byproducts is influenced by factors such as the concentration of the sulfuric acid and the reaction temperature.

Possible side reactions include:

  • 3Zn + 4H₂SO₄ → 3ZnSO₄ + S + 4H₂O[1]

  • 4Zn + 5H₂SO₄ → 4ZnSO₄ + H₂S + 4H₂O[1]

Q3: Why is hydrogen gas (H₂) not a major product with hot, concentrated sulfuric acid?

While zinc reacts with dilute sulfuric acid to produce hydrogen gas, hot, concentrated sulfuric acid is a strong oxidizing agent.[1][2] Instead of the simple displacement of hydrogen ions, the sulfate ion is reduced, leading to the formation of sulfur dioxide, and potentially elemental sulfur or hydrogen sulfide.[1]

Q4: What are the safety precautions I should take when performing this experiment?

This reaction should be conducted with extreme caution in a well-ventilated fume hood due to the evolution of toxic gases (sulfur dioxide and potentially hydrogen sulfide). Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat, is mandatory. An eyewash station and safety shower should be readily accessible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction is very slow or not starting. The sulfuric acid may not be sufficiently concentrated or hot. The surface of the zinc metal may be passivated with a layer of oxide.Gently heat the reaction mixture in the fume hood. Ensure you are using concentrated sulfuric acid. If using zinc granules, try crushing them to expose a fresh surface.
A yellow solid is forming in the reaction vessel. This is likely elemental sulfur, a potential byproduct of the reaction.This indicates a side reaction is occurring. Note the reaction conditions (temperature, concentration) for your records. The sulfur can be separated from the zinc sulfate solution by filtration after the reaction is complete.
A "rotten egg" smell is detected. This indicates the formation of hydrogen sulfide (H₂S) gas, which is highly toxic.IMMEDIATELY ensure the experiment is being conducted in a properly functioning fume hood. Do not inhale the fumes. If the smell is strong, cease the experiment by carefully stopping any heating and allowing the apparatus to cool before disassembly within the fume hood.
The reaction is too vigorous and splashing. The rate of addition of zinc to the hot acid was too fast, or the temperature is too high.Add the zinc metal to the acid slowly and in small portions. Control the heating carefully to maintain a steady, but not violent, reaction rate.
White precipitate forms upon cooling or dilution. The solution is supersaturated with zinc sulfate.Gently warm the solution to redissolve the precipitate before proceeding with any subsequent steps. If dilution is necessary, use deionized water and be aware of the exothermic nature of diluting concentrated acid solutions.

Product Identification and Analysis

The products and byproducts of this reaction can be identified and quantified using various analytical techniques.

Table of Products and Byproducts
Substance Formula State Identification Method
Zinc SulfateZnSO₄AqueousComplexometric titration with EDTA.[4][5][6][7]
Sulfur DioxideSO₂GasPungent odor (like burnt matches); turns acidified potassium dichromate solution from orange to green.[8]
Hydrogen SulfideH₂SGas"Rotten egg" smell; turns lead acetate paper black.[9][10][11]
Elemental SulfurSSolidYellow, insoluble solid.
WaterH₂OLiquidN/A

Experimental Protocols

Reaction of Zinc with Hot Concentrated Sulfuric Acid

Objective: To synthesize zinc sulfate and observe the gaseous products from the reaction of zinc with hot, concentrated sulfuric acid.

Materials:

  • Zinc metal (granules or powder)

  • Concentrated sulfuric acid (~98%)

  • Beaker or flask

  • Heating mantle or hot plate

  • Gas outlet tube

  • Test tubes

  • Lead acetate paper

  • Acidified potassium dichromate solution

Procedure:

  • Set up the apparatus in a fume hood. Place a small amount of zinc metal in the beaker or flask.

  • Carefully add a measured volume of concentrated sulfuric acid to the reaction vessel.

  • Connect a gas outlet tube to the flask to direct the evolved gases.

  • Gently heat the mixture. Observe the rate of reaction.

  • To test for sulfur dioxide, bubble the evolved gas through a test tube containing acidified potassium dichromate solution. A color change from orange to green indicates the presence of SO₂.

  • To test for hydrogen sulfide, place a piece of moist lead acetate paper at the outlet of the gas tube. The paper turning black indicates the presence of H₂S.

  • Once the reaction is complete, allow the solution to cool. The remaining solution is aqueous zinc sulfate.

Quantification of Zinc Sulfate by Complexometric Titration

Objective: To determine the concentration of the zinc sulfate produced.

Materials:

  • Zinc sulfate solution (from the reaction)

  • 0.05 M EDTA (ethylenediaminetetraacetic acid) solution

  • Ammonia buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Burette, pipette, conical flask

Procedure:

  • Pipette a known volume of the zinc sulfate solution into a conical flask.

  • Dilute with deionized water.

  • Add a small amount of ammonia buffer solution to bring the pH to approximately 10.[4][5][7]

  • Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[4][5][7]

  • Titrate with the standardized EDTA solution until the color changes from red to a distinct blue.[5]

  • Record the volume of EDTA used and calculate the concentration of zinc sulfate.

Visualizations

ReactionPathways cluster_products Products Zn Zinc (Zn) ZnSO4 Zinc Sulfate (ZnSO₄) Zn->ZnSO4 H2SO4_conc Hot Conc. H₂SO₄ H2O Water (H₂O) H2SO4_conc->H2O SO2 Sulfur Dioxide (SO₂) (Primary Gas) H2SO4_conc->SO2 Major Pathway S Sulfur (S) (Byproduct) H2SO4_conc->S Side Reaction H2S Hydrogen Sulfide (H₂S) (Byproduct) H2SO4_conc->H2S Side Reaction TroubleshootingWorkflow start Experiment Start issue Problem Encountered start->issue no_reaction No/Slow Reaction issue->no_reaction No Reaction yellow_solid Yellow Solid Forms issue->yellow_solid Yellow Solid rotten_egg_smell Rotten Egg Smell issue->rotten_egg_smell Foul Smell too_vigorous Reaction Too Vigorous issue->too_vigorous Vigorous Reaction solution_no_reaction Check Temp. & Acid Conc. Expose Fresh Zn Surface no_reaction->solution_no_reaction solution_yellow_solid Indicates Sulfur (S) byproduct. Filter after cooling. yellow_solid->solution_yellow_solid solution_rotten_egg_smell H₂S Gas! Ensure Fume Hood is working. Cease heating if necessary. rotten_egg_smell->solution_rotten_egg_smell solution_too_vigorous Add Zn slowly. Control heating. too_vigorous->solution_too_vigorous end Problem Resolved solution_no_reaction->end solution_yellow_solid->end solution_rotten_egg_smell->end solution_too_vigorous->end

References

Technical Support Center: Managing Exothermic Heat from Zinc and Sulfuric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic heat generated during the reaction of zinc (Zn) with sulfuric acid (H₂SO₄). Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and, most importantly, laboratory safety.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Possible Causes Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike (Potential Thermal Runaway) 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or there is poor thermal contact between the flask and the bath. 3. Incorrect Reagent Concentration: Using a more concentrated sulfuric acid solution than intended. 4. Poor Agitation: Inefficient stirring is leading to localized "hot spots."1. Immediately cease the addition of the limiting reagent. 2. Enhance Cooling: Lower the temperature of the cooling bath or add more coolant (e.g., dry ice, ice). Ensure the reaction flask is adequately immersed in the cooling bath. 3. Increase Agitation: If safe to do so, increase the stirring speed to improve heat dissipation. 4. Emergency Quench (if necessary): If the temperature continues to rise rapidly, prepare to quench the reaction by adding a large volume of a cold, inert solvent. This should only be done if you have a pre-approved quenching protocol.[1] 5. Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.
Reaction Fails to Initiate or Stalls 1. Passivation of Zinc Surface: A layer of oxide or sulfate may be preventing the acid from reaching the metal. 2. Low Temperature: The reaction temperature is too low to overcome the activation energy. 3. Insufficient Acid Concentration: The concentration of the sulfuric acid is too low to sustain the reaction.1. Check Zinc Surface: Ensure you are using clean, fresh zinc granules or powder.[2] 2. Controlled Heating: Gently warm the reaction mixture using a controlled heating mantle or a warm water bath. Monitor the temperature closely. 3. Verify Acid Concentration: Double-check the concentration of your sulfuric acid solution.
Inconsistent Reaction Rates Between Batches 1. Variability in Zinc Surface Area: Using zinc with different particle sizes or surface characteristics. 2. Inconsistent Acid Concentration: Variations in the preparation of the sulfuric acid solution. 3. Temperature Fluctuations: Inconsistent initial temperatures or ambient temperature changes affecting the cooling rate. 4. Presence of Catalysts or Inhibitors: Contaminants in the reactants or glassware can alter the reaction rate.1. Standardize Zinc Source: Use zinc from the same batch and with a consistent physical form for all experiments. 2. Prepare Acid Accurately: Standardize the procedure for preparing the sulfuric acid solution. 3. Precise Temperature Control: Use a reliable cooling bath and monitor the temperature throughout the reaction. 4. Ensure Cleanliness: Use thoroughly cleaned and dried glassware.
Unexpected Pressure Buildup in a Closed System 1. Hydrogen Gas Evolution: The reaction produces hydrogen gas, which will increase the pressure in a sealed vessel. 2. Boiling of Solvent: The reaction temperature has exceeded the boiling point of the aqueous solution.1. Ensure Proper Venting: For this reaction, a closed system is extremely dangerous. The reaction must be conducted in an open or properly vented apparatus (e.g., a fume hood) to allow for the safe release of hydrogen gas. 2. Monitor Temperature: Keep the reaction temperature well below the boiling point of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with the zinc and sulfuric acid reaction?

A1: The primary safety concerns are the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the production of highly flammable hydrogen gas.[3][4] A thermal runaway is a situation where the reaction rate increases uncontrollably due to the heat it generates, potentially leading to a dangerous increase in temperature and pressure.[3]

Q2: How can I quantitatively predict the amount of heat that will be generated?

A2: The enthalpy of reaction (ΔH) for the reaction between zinc and sulfuric acid is approximately -166.0 kJ/mol. This means that for every mole of zinc that reacts, 166.0 kilojoules of heat are released. You can use this value to estimate the total heat evolution for a given amount of reactants.

Q3: What are the most effective methods for controlling the reaction temperature?

A3: The most effective methods involve a combination of controlled reagent addition and external cooling. Adding the sulfuric acid slowly to the zinc allows for the heat to be dissipated as it is generated. Using a cooling bath is essential for actively removing heat from the system. The choice of cooling bath depends on the desired reaction temperature.

Q4: Can this reaction be safely scaled up?

A4: Scaling up this reaction requires careful consideration of heat transfer. As the volume of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[5] A thorough process safety assessment is crucial before attempting to scale up. This may involve using a jacketed reactor with a circulating coolant and implementing automated control systems for reagent addition and temperature monitoring.

Q5: What is the role of a catalyst in this reaction?

A5: While not always necessary, a catalyst like copper(II) sulfate can increase the rate of the reaction between zinc and sulfuric acid.[6] The copper ions are reduced to metallic copper by the zinc, and this metallic copper provides a surface that facilitates the evolution of hydrogen gas. Be aware that using a catalyst will increase the rate of heat generation, requiring more robust temperature control.

Data Presentation

Cooling Bath Compositions and Temperatures
Coolant Mixture Achievable Temperature Range (°C) Notes
Ice and Water0 to 5Good for moderate cooling. Ensure a good mixture of ice and water for efficient heat transfer.
Ice and Sodium Chloride (3:1 ratio)-10 to -20A common and effective choice for sub-zero cooling.
Dry Ice and Acetone-78Use with caution due to the flammability of acetone and the extreme cold of dry ice. Ensure good ventilation.
Dry Ice and Isopropanol-77A slightly less volatile alternative to acetone.
Liquid Nitrogen Slush BathsVaries with solvent (e.g., -95 with Toluene)For very low-temperature reactions. Requires specialized handling and safety precautions.
Enthalpy of Reaction
Reaction ΔH (kJ/mol)
Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)-166.0

Experimental Protocols

Protocol 1: Controlled Reaction of Zinc and Sulfuric Acid at 0-5°C

Objective: To perform the reaction of zinc and sulfuric acid while maintaining a controlled temperature using an ice-water bath.

Materials:

  • Zinc granules (specified mesh size)

  • 1 M Sulfuric acid

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Digital thermometer

  • Large beaker or insulated container for cooling bath

  • Ice

  • Water

Procedure:

  • Prepare the Cooling Bath: Fill the large beaker or insulated container with a mixture of ice and water to create a slurry.

  • Set up the Apparatus: Place the round-bottom flask in the ice-water bath on top of the magnetic stirrer. Ensure the flask is securely clamped.

  • Add Zinc: Weigh the desired amount of zinc granules and add them to the round-bottom flask along with the magnetic stir bar.

  • Add Sulfuric Acid to Funnel: Measure the required volume of 1 M sulfuric acid and place it in the addition funnel.

  • Assemble and Equilibrate: Place the addition funnel and a digital thermometer (immersed in the zinc slurry) in the neck of the round-bottom flask. Allow the flask contents to equilibrate to the bath temperature (0-5°C).

  • Initiate Reaction: Begin stirring and slowly add the sulfuric acid from the addition funnel to the zinc granules dropwise.

  • Monitor and Control Temperature: Continuously monitor the temperature of the reaction mixture. Adjust the addition rate of the sulfuric acid to maintain the temperature within the desired range. If the temperature begins to rise, slow down or temporarily stop the addition.

  • Reaction Completion: Once all the sulfuric acid has been added, continue to stir the mixture in the cooling bath until the reaction (gas evolution) subsides.

  • Workup: Proceed with your desired workup procedure.

Protocol 2: Calorimetry to Determine the Heat of Reaction

Objective: To experimentally determine the enthalpy of reaction for the zinc and sulfuric acid reaction using a simple calorimeter.

Materials:

  • Polystyrene coffee cup with a lid (as a simple calorimeter)

  • Beaker to support the cup

  • Digital thermometer

  • Magnetic stirrer and stir bar

  • Zinc powder

  • 1 M Sulfuric acid

Procedure:

  • Set up Calorimeter: Place the polystyrene cup inside a beaker for stability.

  • Measure Acid: Accurately measure a known volume of 1 M sulfuric acid (e.g., 50.0 mL) and pour it into the calorimeter.

  • Equilibrate and Record Initial Temperature: Place the magnetic stir bar in the acid, place the lid on the cup, and insert the thermometer through the lid into the acid. Allow the system to reach thermal equilibrium and record the initial temperature (T_initial) to two decimal places.

  • Weigh Zinc: Accurately weigh a known mass of zinc powder (e.g., a slight excess to ensure the acid is the limiting reactant).

  • Initiate Reaction: Quickly add the zinc powder to the sulfuric acid in the calorimeter, replace the lid, and begin stirring.

  • Record Temperature Changes: Record the temperature at regular intervals (e.g., every 15 seconds) until the temperature reaches a maximum and then begins to fall.

  • Determine Maximum Temperature: Identify the highest temperature reached (T_final).

  • Calculations:

    • Calculate the change in temperature (ΔT = T_final - T_initial).

    • Calculate the heat absorbed by the solution (q_solution) using the formula: q = m × c × ΔT, where 'm' is the mass of the solution (assume the density of the solution is the same as water, 1.0 g/mL), and 'c' is the specific heat capacity of water (4.184 J/g°C).

    • Assume the heat released by the reaction (q_rxn) is equal to the heat absorbed by the solution (-q_solution).

    • Calculate the moles of the limiting reactant (sulfuric acid).

    • Calculate the enthalpy of reaction (ΔH) in kJ/mol by dividing q_rxn by the moles of the limiting reactant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Workup prep_cooling Prepare Cooling Bath setup_apparatus Set up Reaction Apparatus prep_cooling->setup_apparatus add_zinc Add Zinc to Flask setup_apparatus->add_zinc add_acid Add Sulfuric Acid to Addition Funnel add_zinc->add_acid equilibrate Equilibrate to Bath Temperature add_acid->equilibrate start_addition Start Slow Addition of Acid equilibrate->start_addition monitor_temp Monitor Temperature start_addition->monitor_temp adjust_rate Adjust Addition Rate monitor_temp->adjust_rate If Temp Rises complete_addition Complete Acid Addition monitor_temp->complete_addition If Temp Stable adjust_rate->start_addition stir_to_end Stir Until Reaction Ceases complete_addition->stir_to_end workup Proceed to Workup stir_to_end->workup Troubleshooting_Logic cluster_yes Response Protocol cluster_no Continue Monitoring start Uncontrolled Temperature Spike? stop_addition Stop Reagent Addition start->stop_addition Yes continue_monitoring Continue Monitoring Temperature start->continue_monitoring No increase_cooling Increase Cooling stop_addition->increase_cooling increase_agitation Increase Agitation increase_cooling->increase_agitation quench Emergency Quench increase_agitation->quench If still uncontrolled evacuate Evacuate quench->evacuate proceed Proceed with Reaction continue_monitoring->proceed

References

effect of impurities in zinc on reaction rate with sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reaction between zinc and sulfuric acid, with a focus on the effect of impurities.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction rate of zinc with sulfuric acid vary between different batches of zinc?

The reaction rate between zinc and sulfuric acid is highly sensitive to the purity of the zinc.[1] Pure zinc reacts very slowly with sulfuric acid.[1] The presence of impurities, particularly metals with a lower hydrogen overpotential than zinc, can significantly increase the reaction rate.[2] Granulated zinc, which often contains impurities like copper, is therefore preferred for laboratory preparations of hydrogen gas.

Q2: How do metallic impurities increase the reaction rate?

Metallic impurities that are less reactive than zinc, such as copper, lead, and iron, can form local galvanic cells (also known as local action) on the surface of the zinc.[2][3] In these micro-electrochemical cells, the more reactive zinc acts as the anode and is oxidized (dissolves), while the less reactive impurity acts as the cathode where hydrogen ions from the sulfuric acid are reduced to hydrogen gas.[1] This separation of oxidation and reduction sites lowers the activation energy for hydrogen evolution, thereby increasing the overall reaction rate.

Q3: What is the expected qualitative effect of common impurities on the reaction rate?

The presence of certain metallic impurities generally accelerates the reaction. The extent of this effect depends on the specific impurity and its concentration.

Q4: Can the reaction stop prematurely even with excess reactants?

Yes, this phenomenon, known as passivation, can occur. A layer of zinc sulfate (ZnSO₄), the product of the reaction, can precipitate on the surface of the zinc metal, especially if the sulfuric acid is concentrated.[4] This layer can act as a barrier, preventing the acid from reaching the zinc surface and thus slowing down or stopping the reaction. The presence of certain impurities can also lead to the formation of surface films that passivate the zinc.[5]

Q5: Why is using concentrated sulfuric acid not recommended for this reaction to produce hydrogen?

Concentrated sulfuric acid is a strong oxidizing agent. Instead of the typical displacement reaction that produces hydrogen gas, it will oxidize the zinc, and the sulfuric acid itself will be reduced to sulfur dioxide (SO₂), water, and other products, rather than hydrogen gas.

Data Presentation: Effect of Impurities

ImpurityGeneral Effect on Reaction Rate with Sulfuric AcidObservations from Related Industrial Processes (e.g., Electrowinning, Leaching)
Copper (Cu) Strong catalytic effect; significantly increases the rate of hydrogen evolution.[6]In zinc electrowinning, copper is an impurity that can decrease current efficiency by promoting hydrogen evolution.[2]
Iron (Fe) Generally increases the reaction rate through the formation of local galvanic cells.Iron is a common impurity in zinc ores and can be leached with sulfuric acid. Its presence can affect the overall process efficiency.[7]
Lead (Pb) Can increase the reaction rate by creating cathodic sites for hydrogen evolution.Lead is often present in zinc ores and its dissolution in sulfuric acid is a factor in zinc refining processes.[8]
Cadmium (Cd) Expected to increase the reaction rate due to its electrochemical properties relative to zinc.Cadmium is a common impurity in zinc ores and its leaching kinetics in sulfuric acid have been studied, indicating its reactivity in the system.[9]

Experimental Protocols

Objective: To determine the rate of reaction between zinc and dilute sulfuric acid and to observe the effect of a copper impurity.

Materials:

  • Granulated zinc

  • Copper turnings or copper(II) sulfate solution (0.5 M)

  • Dilute sulfuric acid (1 M)

  • Test tubes and test tube rack

  • Measuring cylinder (10 mL or 25 mL)

  • Gas syringe or eudiometer for gas collection[6]

  • Stopwatch

  • Safety goggles

Procedure:

  • Control Experiment:

    • Place a known mass (e.g., 1.5 g) of granulated zinc into a test tube or flask.[6]

    • Add a specific volume (e.g., 25 mL) of 1 M sulfuric acid to the zinc.[6]

    • Immediately start the stopwatch and begin collecting the evolved hydrogen gas using a gas syringe or by displacing water in an inverted burette.

    • Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases or slows down significantly.

  • Experiment with Copper Impurity (Method A - Solid Copper):

    • Repeat the control experiment, but add a few copper turnings to the zinc before adding the sulfuric acid, ensuring they are in physical contact.[10]

    • Record the volume of hydrogen gas collected over time.

  • Experiment with Copper Impurity (Method B - Copper(II) Sulfate):

    • Repeat the control experiment, but add a small volume (e.g., 1 mL) of 0.5 M copper(II) sulfate solution to the sulfuric acid before adding it to the zinc.[10]

    • Observe the deposition of copper onto the zinc surface.

    • Record the volume of hydrogen gas collected over time.

Data Analysis:

  • Plot a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis) for each experiment.

  • The rate of reaction can be determined from the gradient of the graph. A steeper gradient indicates a faster reaction rate.

Mandatory Visualizations

G cluster_reactants Reactants at the Zinc Surface cluster_reactions Electrochemical Reactions Zn Zinc (Anode) Oxidation Oxidation: Zn -> Zn²⁺ + 2e⁻ Zn->Oxidation releases electrons Impurity Impurity (e.g., Cu, Fe) (Cathode) Reduction Reduction: 2H⁺ + 2e⁻ -> H₂ (gas) Impurity->Reduction site for H_plus H+ ions in H₂SO₄ H_plus->Reduction are reduced Oxidation->Reduction electrons flow

Caption: Electrochemical mechanism of impurity-catalyzed zinc-acid reaction.

G start Problem Identified: Inconsistent or Unexpected Reaction Rate check_reactants Step 1: Verify Reactants - Purity of Zinc? - Concentration of H₂SO₄ correct? - Temperature consistent? start->check_reactants check_setup Step 2: Inspect Experimental Setup - Gas collection system airtight? - All zinc submerged? - Consistent agitation? check_reactants->check_setup Reactants OK resolve Resolution: Consistent and Expected Reaction Rate check_reactants->resolve Reactant Issue Corrected passivation Step 3: Check for Passivation - Reaction starts then stops? - Visible coating on zinc? check_setup->passivation Setup OK check_setup->resolve Setup Issue Corrected troubleshoot_passivation Troubleshooting Passivation - Use more dilute acid. - Gently agitate the mixture. - Clean the zinc surface prior to reaction. passivation->troubleshoot_passivation Passivation Suspected impurity_issue Step 4: Consider Impurity Effects - Is the zinc source new or different? - Unexpectedly fast or slow rate? passivation->impurity_issue No Passivation troubleshoot_passivation->resolve troubleshoot_impurity Troubleshooting Impurity Issues - Analyze zinc for impurity content. - Use a standardized zinc sample. - Add a known catalyst (e.g., CuSO₄) for consistent results. impurity_issue->troubleshoot_impurity Impurity Variation Suspected troubleshoot_impurity->resolve

Caption: Troubleshooting workflow for zinc-sulfuric acid reaction experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction rate is significantly slower than expected. High Purity of Zinc: Very pure zinc reacts slowly with sulfuric acid.[1] Low Acid Concentration: The concentration of sulfuric acid may be lower than intended. Low Temperature: Reaction rates are temperature-dependent; a lower temperature will result in a slower rate.- Add a small amount of copper(II) sulfate solution to act as a catalyst.[10] - Verify the concentration of the sulfuric acid solution. - Ensure the experiment is conducted at a consistent and appropriate temperature.
Reaction rate is inconsistent between experiments. Variable Impurity Content: Different pieces of granulated zinc may have varying types and amounts of impurities. Inconsistent Surface Area: The surface area of the zinc can vary between experiments (e.g., powder vs. granules). Temperature Fluctuations: Changes in ambient temperature can affect the reaction rate.- Use zinc from the same batch for a series of experiments. For highly consistent results, consider adding a known catalyst like copper sulfate to all samples.[10] - Use zinc with a consistent form and mass in all experiments. - Control the temperature of the reaction mixture, for example, by using a water bath.
Reaction starts vigorously then stops abruptly. Passivation: A layer of insoluble zinc sulfate may have formed on the zinc surface, preventing further reaction.[4] This is more likely with higher concentrations of sulfuric acid.- Use a more dilute solution of sulfuric acid. - Gentle agitation of the flask can help to dislodge the passivating layer. - Ensure the zinc surface is clean before starting the reaction.
Gas bubbles are observed, but the volume collected is less than theoretically expected. Gas Leakage: The apparatus for collecting gas may not be airtight.[11] Incomplete Reaction: The reaction may have stopped prematurely due to passivation or depletion of the limiting reactant.- Check all connections in the gas collection setup for leaks. - Ensure all of the limiting reactant has been consumed. Check for a passivating layer on the zinc.
The solution turns a different color (e.g., blue or green). Presence of Copper Impurities: If copper impurities are present in the zinc or have been added as a catalyst, some copper may dissolve, forming blue or green copper(II) ions in solution.[4]This is often an expected observation when copper is present and catalyzes the reaction. Note the color change as part of your observations.

References

Technical Support Center: Troubleshooting the Reaction of Zinc and Dilute Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a slow reaction between zinc and dilute sulfuric acid.

Troubleshooting Guide

A slow or inhibited reaction between zinc and dilute sulfuric acid can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting a slow reaction.

TroubleshootingWorkflow start Start: Slow Reaction Observed check_passivation 1. Check for Zinc Passivation (Dull, non-reactive surface?) start->check_passivation action_clean_zn Action: Clean Zinc Surface (e.g., with dilute HCl, rinse, and dry) check_passivation->action_clean_zn Yes check_reagents 2. Verify Reagent Concentration & Purity (Is the H₂SO₄ concentration correct? Is the zinc pure?) check_passivation->check_reagents No action_clean_zn->check_reagents action_prepare_fresh Action: Prepare Fresh Solutions Use high-purity reagents. check_reagents->action_prepare_fresh Unsure/No check_sa 3. Evaluate Zinc Surface Area (Are you using large granules or powder?) check_reagents->check_sa Yes action_prepare_fresh->check_sa action_increase_sa Action: Increase Surface Area (Use zinc powder or smaller granules) check_sa->action_increase_sa Large Granules check_temp 4. Assess Reaction Temperature (Is the reaction at room temperature?) check_sa->check_temp Powder/Fine action_increase_sa->check_temp action_increase_temp Action: Gently Warm the Solution (e.g., to 40°C) check_temp->action_increase_temp Room Temp check_catalyst 5. Consider Catalysis (Is a catalyst needed to meet the desired rate?) check_temp->check_catalyst Elevated action_increase_temp->check_catalyst action_add_catalyst Action: Add a Catalyst (e.g., a few drops of CuSO₄ solution) check_catalyst->action_add_catalyst Yes end_slow Reaction Still Slow (Consult further literature) check_catalyst->end_slow No end_fast Reaction Rate Increased action_add_catalyst->end_fast

Caption: A logical workflow for troubleshooting a slow zinc and sulfuric acid reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between high-purity zinc and dilute sulfuric acid so slow?

A1: The reaction between very pure zinc and dilute sulfuric acid can be surprisingly slow.[1][2] This is often due to the high hydrogen overpotential on a pure zinc surface, which is the electrochemical barrier to the formation of hydrogen gas. Impurities in less pure zinc can act as catalysts, speeding up the reaction.

Q2: What is zinc passivation and how does it affect the reaction?

A2: Passivation is the formation of a thin, non-reactive layer on the surface of the zinc that inhibits further chemical reactions.[3][4] This layer can be composed of zinc oxide, hydroxide, or other compounds formed by reaction with the atmosphere or contaminants.[4] If your zinc appears dull, it may have a passivation layer that needs to be removed.

Q3: How can I remove the passivation layer from my zinc?

A3: The passivation layer can often be removed by briefly cleaning the zinc with a dilute solution of a non-oxidizing acid, such as hydrochloric acid, followed by a thorough rinsing with deionized water and drying before use.

Q4: My reaction starts but then slows down significantly. What could be the cause?

A4: This could be due to a couple of factors. The concentration of the sulfuric acid is decreasing as it is consumed in the reaction. Additionally, the reaction is exothermic, and if the initial temperature is low, the rate will be slower after any initial heat dissipates.

Q5: Will increasing the concentration of the sulfuric acid always increase the reaction rate?

A5: Generally, increasing the concentration of a reactant will increase the reaction rate.[5] For the reaction between zinc and sulfuric acid, a higher concentration of H₂SO₄ leads to more frequent collisions between the reactant particles, resulting in a faster reaction.[5] However, with very concentrated sulfuric acid, the reaction mechanism changes, and it acts as an oxidizing agent, producing sulfur dioxide instead of hydrogen gas.

Q6: How does temperature affect the reaction rate?

A6: Increasing the temperature increases the kinetic energy of the reacting particles.[6] This leads to more frequent and more energetic collisions, which increases the rate of reaction. Gently warming the reaction mixture (e.g., to 40°C) can significantly speed up a sluggish reaction.

Q7: I've heard that adding copper can speed up the reaction. How does this work?

A7: Copper acts as a catalyst for this reaction.[1] It provides an alternative reaction pathway with a lower activation energy.[7] When copper is in contact with the zinc in the acidic solution, it forms a small electrochemical cell. Hydrogen gas is then evolved from the surface of the copper, which has a lower hydrogen overpotential than zinc.[7]

Q8: What is the best way to introduce a copper catalyst?

A8: You can add a few copper turnings directly to the reaction mixture, ensuring they are in contact with the zinc.[1] Alternatively, adding a few drops of a copper(II) sulfate (CuSO₄) solution is very effective.[1] The zinc will displace the copper ions from the solution, depositing a fine layer of metallic copper directly onto the zinc surface, which then acts as the catalyst.[1]

Data Presentation

The rate of reaction is influenced by several factors. The following table summarizes the qualitative and, where available, quantitative effects of these factors.

FactorCondition 1Observed RateCondition 2Observed RatePrinciple
H₂SO₄ Concentration 0.5 mol/LSlow1.5 mol/LFastIncreased collision frequency.[5]
Temperature 20°CSlow40°CFastIncreased kinetic energy and collision frequency.[6]
Zinc Surface Area GranulesSlowPowderFastLarger surface area for reaction.
Catalyst NoneSlowAddition of CuSO₄FastLowers activation energy.[1][7]
Zinc Purity High PurityVery SlowLower PurityFasterImpurities can act as catalytic sites.[1]

Experimental Protocols

Protocol for Measuring the Rate of Hydrogen Evolution

This protocol details a method for quantifying the reaction rate by measuring the volume of hydrogen gas produced over time.

Materials:

  • Zinc (granules or powder)

  • Dilute sulfuric acid (e.g., 1.0 M)

  • Copper(II) sulfate solution (e.g., 0.5 M, optional catalyst)

  • Conical flask or boiling tube

  • Gas syringe or inverted measuring cylinder in a trough of water

  • Stopwatch

  • Mass balance

  • Measuring cylinder

Procedure:

  • Set up the apparatus for gas collection. If using a gas syringe, ensure it is properly lubricated and moves freely. If using an inverted measuring cylinder, ensure it is completely filled with water.

  • Accurately weigh a specified mass of zinc (e.g., 1.5 g) and place it into the conical flask.[8]

  • Measure a precise volume of dilute sulfuric acid (e.g., 25 cm³ of 1.0 M H₂SO₄).[8]

  • If using a catalyst, add a small, measured amount (e.g., a few drops of 0.5 M CuSO₄ solution) to the flask with the zinc.

  • Add the sulfuric acid to the conical flask, immediately connect the gas collection apparatus, and start the stopwatch.[8]

  • Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases or a predetermined volume of gas has been collected (e.g., 100 cm³).[8]

  • Plot a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis). The gradient of this graph represents the rate of reaction.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses.

  • Sulfuric acid is corrosive. Handle with care.

  • Hydrogen gas is flammable. Ensure there are no naked flames or sources of ignition nearby.[9]

  • Perform the experiment in a well-ventilated area.

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the single displacement reaction between zinc and sulfuric acid.

ChemicalReaction cluster_reactants Reactants cluster_products Products Zn Zn(s) ZnSO4 ZnSO₄(aq) Zn->ZnSO4 H2SO4 H₂SO₄(aq) H2 H₂(g) H2SO4->H2

Caption: The reaction pathway of zinc and sulfuric acid to form zinc sulfate and hydrogen gas.

References

Technical Support Center: Zinc-Sulfuric Acid Reaction for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrogen evolution reaction from zinc and sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of hydrogen evolution in the reaction between zinc and sulfuric acid?

The rate of hydrogen evolution is primarily influenced by several key factors:

  • Concentration of Sulfuric Acid: A higher concentration of sulfuric acid generally leads to a faster reaction rate because there are more reactant particles available for collision.[1][2][3][4]

  • Temperature: Increasing the temperature of the reaction mixture increases the kinetic energy of the reactant particles.[2][5] This results in more frequent and more energetic collisions, leading to a higher rate of successful reactions.[2][5]

  • Surface Area of Zinc: Using zinc with a larger surface area, such as zinc powder instead of large pieces, increases the rate of reaction.[1][3][6] This is because more zinc atoms are exposed to the acid, allowing for more frequent collisions.[1][3]

  • Presence of a Catalyst: Catalysts, such as copper or copper(II) sulfate, can significantly increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.[1][7][8]

  • Purity of Zinc: The presence of certain metallic impurities in zinc can increase the rate of hydrogen evolution.[9][10] These impurities can lower the hydrogen overpotential or form local galvanic cells, which accelerates the corrosion of zinc and the evolution of hydrogen.[9][11]

Q2: How does a catalyst, such as copper, accelerate the reaction?

Copper acts as a catalyst in this reaction by creating a galvanic cell (an electrochemical cell) with the zinc.[12][13] Zinc is a more reactive metal than copper, so when they are in contact in an electrolyte (the sulfuric acid solution), zinc becomes the anode (negative electrode) and copper becomes the cathode (positive electrode).[12]

Hydrogen ions (H+) from the sulfuric acid are reduced to hydrogen gas at the copper surface, which has a lower hydrogen overpotential than zinc.[12][13] This process is much faster than the direct reaction between zinc and hydrogen ions at the zinc surface.[12] The zinc metal is oxidized, releasing electrons that travel to the copper, and dissolves as zinc sulfate.[14]

Adding copper(II) sulfate solution achieves the same effect. The zinc displaces copper from the solution, depositing a layer of copper metal directly onto the zinc surface, which then acts as the catalyst.[7]

Troubleshooting Guide

Issue: The rate of hydrogen evolution is significantly slower than expected.

This is a common issue that can be addressed by systematically evaluating the experimental conditions.

Potential Cause 1: Low Reactant Concentration

  • Troubleshooting Step: Verify the concentration of the sulfuric acid used. A lower concentration of sulfuric acid will result in a slower reaction rate due to fewer acid particles being available to react with the zinc.[1][3]

  • Recommendation: Increase the concentration of the sulfuric acid, if appropriate for the experimental design.

Potential Cause 2: Low Reaction Temperature

  • Troubleshooting Step: Measure the temperature of the reaction mixture. Lower temperatures lead to slower reaction rates because particles have less kinetic energy.[2][5]

  • Recommendation: Gently warm the reaction vessel in a water bath to increase the temperature. Monitor the temperature to ensure it remains within the desired range for the experiment.

Potential Cause 3: Insufficient Zinc Surface Area

  • Troubleshooting Step: Examine the physical form of the zinc. Large pieces of zinc have a smaller surface area-to-volume ratio compared to granulated zinc or zinc powder.[3][6]

  • Recommendation: Substitute the large zinc pieces with an equivalent mass of zinc powder or granules to increase the available surface for the reaction.[3]

Potential Cause 4: Absence of a Catalyst or Use of High-Purity Zinc

  • Troubleshooting Step: The reaction between very pure zinc and pure sulfuric acid can be quite slow.[12] The presence of other metals, even in small amounts, can catalyze the reaction.

  • Recommendation: Introduce a catalyst. This can be done by adding a few copper turnings that are in physical contact with the zinc or by adding a small amount of copper(II) sulfate solution to the reaction mixture.[7][8]

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of different parameters on the rate of hydrogen evolution.

Table 1: Qualitative Effects of Various Factors on Reaction Rate

FactorChangeEffect on Reaction RateRationale
Concentration Increasing H₂SO₄ ConcentrationIncreaseMore reactant particles lead to more frequent collisions.[4]
Temperature Increasing TemperatureIncreaseParticles gain kinetic energy, leading to more frequent and energetic collisions.[2][5]
Surface Area Using Zinc Powder instead of StripsIncreaseA larger surface area exposes more zinc atoms to the acid.[3][6]
Catalyst Adding Copper or CuSO₄IncreaseProvides an alternative reaction pathway with lower activation energy.[1][7]

Table 2: Example Quantitative Data on the Effect of Temperature and Concentration

ExperimentH₂SO₄ Concentration (mol/dm³)Temperature (°C)Relative Rate of Reaction
10.520Slow
21.540Fast
This table illustrates that a simultaneous increase in both concentration and temperature results in a significantly faster reaction rate.[4]

Experimental Protocols

Protocol 1: Measuring the Effect of a Catalyst on Hydrogen Evolution Rate

This protocol details a method to compare the rate of hydrogen evolution with and without a copper catalyst.

Materials:

  • Granulated Zinc

  • 1 M Sulfuric Acid (H₂SO₄)

  • Copper(II) Sulfate (CuSO₄) solution (0.5 M)

  • Test tubes (x2) and test tube rack

  • 10 mL measuring cylinder

  • Gas syringe or apparatus for collecting gas over water

  • Stopwatch

Procedure:

  • Place an equal mass (e.g., 2 grams) of granulated zinc into two separate test tubes.

  • To the first test tube (Control), add 10 mL of 1 M sulfuric acid. Immediately start the stopwatch and begin collecting the hydrogen gas produced. Record the volume of gas collected at regular time intervals (e.g., every 30 seconds) for 5 minutes.

  • To the second test tube (Catalyzed), add 10 mL of 1 M sulfuric acid and then add a few drops (e.g., 1 mL) of 0.5 M copper(II) sulfate solution.[7]

  • Immediately start the stopwatch and begin collecting the hydrogen gas. Record the volume of gas collected at the same time intervals as the control experiment.

  • Plot a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis) for both experiments. The gradient of the line is proportional to the rate of reaction. A steeper gradient indicates a faster reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Measure Reactants (Zinc, H₂SO₄) B 2. Add Catalyst (Optional) (e.g., CuSO₄) A->B C 3. Combine Reactants in Reaction Vessel B->C D 4. Start Stopwatch & Collect H₂ Gas C->D E 5. Record Gas Volume at Timed Intervals D->E F 6. Plot Volume of H₂ vs. Time G 7. Determine Reaction Rate (from graph gradient) F->G

Caption: Workflow for measuring the rate of hydrogen evolution.

Factors_Affecting_Rate cluster_factors Influencing Factors center Rate of H₂ Evolution temp Temperature temp->center Increases conc H₂SO₄ Concentration conc->center Increases sa Zinc Surface Area sa->center Increases cat Catalyst Presence cat->center Increases

Caption: Key factors influencing the rate of hydrogen evolution.

Catalyst_Mechanism cluster_anode Anode (Zinc Surface) cluster_cathode Cathode (Copper Surface) Zn Zn → Zn²⁺ + 2e⁻ (Oxidation) H2 2H⁺ + 2e⁻ → H₂ (Reduction / H₂ Evolution) Zn->H2 Electron Flow

Caption: Catalytic mechanism showing galvanic cell formation.

References

preventing the formation of zinc oxide passivation layer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and managing the formation of the zinc oxide passivation layer in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a zinc oxide passivation layer?

A zinc oxide passivation layer is a thin, insulating film of zinc oxide (ZnO), often along with zinc hydroxide, that naturally forms on the surface of zinc metal when it is exposed to the atmosphere.[1][2] This layer is a result of the metal's natural tendency to oxidize.[2] While this layer can be protective against certain types of corrosion, such as "white rust," it can also be problematic in experimental contexts where an active, conductive, and chemically pure zinc surface is required.[1][3]

Q2: Why is the zinc oxide layer a problem for my research?

The zinc oxide passivation layer can interfere with experiments in several ways:

  • Electrochemistry: In applications like zinc-air batteries, the insulating ZnO layer blocks the active surface of the zinc anode, which can reduce the battery's capacity, decrease the utilization of the zinc, and prevent recharging.[3]

  • Poor Adhesion: The layer can prevent the proper bonding of subsequent coatings, leading to flaking or peeling.[4]

  • Chemical Reactions: It can hinder the desired chemical reactions by preventing reactants from accessing the pure zinc metal, leading to inconsistent results or lower yields.[5]

  • Contamination: For sensitive applications, the oxide layer may introduce an unwanted oxygen source or a different reactive species compared to the pure metal.

Q3: How can I identify a zinc oxide passivation layer?

A zinc oxide layer is not always visually obvious when thin. However, signs of its presence can include:

  • A dull, matte, or slightly whitish appearance on the zinc surface.[6]

  • Poor or inconsistent electrical conductivity measurements.

  • Formation of a white, powdery substance known as "white rust," especially after exposure to humid conditions.[4]

  • Difficulty in getting a subsequent coating to adhere evenly to the surface.[4]

Q4: What are the primary strategies for managing the passivation layer?

There are two main approaches, depending on the experimental goal:

  • Removal: This involves chemically stripping the oxide layer immediately before the experiment to expose the fresh, active zinc surface. This is common when the pure metal is needed for a reaction or for electrochemical applications.

  • Controlled Formation (Passivation Treatment): This involves creating a more stable, uniform, and protective conversion coating to prevent the formation of the undesirable, porous native oxide layer.[7][8] This is often used to improve corrosion resistance for storage or specific applications where the surface does not need to be 100% pure metallic zinc.[1][9]

Troubleshooting Guides

Scenario 1: Inconsistent electrochemical results or poor reaction kinetics.

  • Problem: A pre-existing or newly formed passivation layer on your zinc electrode or reactant is likely blocking the active sites and impeding electron transfer or chemical reactions.[3][5]

  • Solution: Implement a pre-treatment protocol to strip the oxide layer immediately before your experiment. Acidic or alkaline cleaning methods are effective.

    • See Protocol 1: Acidic Removal of Zinc Oxide Layer for a common and rapid method.

    • See Protocol 2: Alkaline Removal of Zinc Oxide Layer for an alternative.

  • Workflow:

    Caption: Workflow for preparing an active zinc surface.

Scenario 2: "White rust" appears on zinc components during storage.

  • Problem: Zinc is reacting with moisture and carbon dioxide in the atmosphere to form a porous, white corrosion product.[1][7] This indicates the native oxide layer is not providing sufficient protection.

  • Solution: Apply a more robust, controlled passivation treatment to create a stable barrier that prevents white rust.[1] Silicate or trivalent chromium-based treatments are modern, environmentally safer options.[2][10]

    • See Protocol 3: Application of a Silicate Passivation Film for an example of a chromium-free protective layer.

  • Logical Diagram:

    PassivationLogic cluster_problem Problem Identification cluster_solution Solution Path Zinc Zinc Surface Exposure Exposure to Air & Moisture Zinc->Exposure Reaction Uncontrolled Oxidation Exposure->Reaction WhiteRust White Rust Formation Reaction->WhiteRust Treatment Apply Controlled Passivation Treatment (e.g., Silicate) Reaction->Treatment Interrupt with StableLayer Formation of Stable, Non-Porous Barrier Layer Treatment->StableLayer Prevention White Rust Prevented StableLayer->Prevention

    Caption: Logic for preventing white rust via controlled passivation.

Data Presentation

Table 1: Comparison of Chemical Treatments for Zinc Oxide Removal

Treatment MethodTypical ReagentConcentrationImmersion TimeProsCons & Safety
Acid Pickling Hydrochloric Acid (HCl)[11]1-5% v/v30-60 secondsFast and highly effective.[11]Highly corrosive; requires fume hood and PPE. Over-etching can damage the zinc substrate.[12]
Acid Pickling Acetic Acid (Vinegar)[13]5-10%Several hours to overnight[13]Safer and less toxic than strong acids; readily available.Much slower than strong acids.
Alkaline Cleaning Potassium Hydroxide (KOH)[14]Pellets in hot waterVariable; until visibly cleanEffective for certain substrates; avoids chlorides.Caustic; requires PPE. Vapors can be hazardous.[14]
Complexing Bath Ferric Salt + H₂SO₄ + Fluoride[6]1-5% by volume of solutionShort immersionUniformly removes oxide, leaving a clean, matte surface.[6]Multi-component solution requires careful preparation; involves hazardous materials.

Experimental Protocols

Protocol 1: Acidic Removal of Zinc Oxide Layer (Acid Pickling)

This protocol describes a standard method for removing the zinc oxide layer using dilute hydrochloric acid. This should be performed immediately before the zinc material is used in an experiment.

Materials:

  • Zinc sample

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Deionized (DI) water

  • Acetone or ethanol

  • Beakers

  • Forceps (non-reactive)

  • Nitrogen gas line (for drying)

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Degreasing: Submerge the zinc sample in a beaker of acetone or ethanol and sonicate for 5-10 minutes to remove any organic residues from the surface.

  • Initial Rinse: Remove the sample with forceps and rinse thoroughly with DI water.

  • Acid Immersion: Immerse the zinc sample into the 5% HCl solution for 30-60 seconds. You may observe slight bubbling as the oxide layer reacts and dissolves.[12] Do not exceed the recommended time to prevent over-etching of the underlying zinc.

  • Final Rinse: Immediately remove the sample from the acid bath and rinse it copiously with DI water to remove all traces of acid. A two-stage rinse is recommended.

  • Drying: Dry the sample immediately using a stream of dry nitrogen gas. Avoid re-exposure to ambient air for extended periods.

  • Immediate Use: Transfer the clean, active zinc sample directly to your experimental setup (e.g., electrochemical cell, reaction vessel).

Protocol 2: Alkaline Removal of Zinc Oxide Layer

This protocol provides an alternative to acid pickling using a potassium hydroxide solution.

Materials:

  • Zinc sample

  • Potassium Hydroxide (KOH) pellets

  • Deionized (DI) water

  • Beakers (one must be heat-resistant)

  • Hot plate

  • Forceps (non-reactive)

  • Appropriate PPE

Procedure:

  • Degreasing: Clean the zinc sample with acetone or ethanol as described in Protocol 1.

  • Rinse: Rinse the sample thoroughly with DI water.

  • Prepare Solution: In a well-ventilated fume hood, add KOH pellets to hot boiling water in a heat-resistant beaker.[14] The concentration can be adjusted, but always add KOH to water, not the other way around.

  • Alkaline Immersion: Carefully place the zinc sample into the hot KOH solution.[14] Monitor the surface until the oxide layer is visibly removed.

  • Rinse: Remove the sample and rinse thoroughly with DI water to neutralize and remove any residual KOH.

  • Drying & Use: Dry the sample with nitrogen gas and use immediately.

Protocol 3: Application of a Silicate Passivation Film

This protocol describes the formation of a protective silicate-based film to prevent the formation of white rust during storage or non-electrochemical applications.[9][10]

Materials:

  • Cleaned zinc sample (use Protocol 1 to prepare the surface)

  • Passivation Bath (example formulation):

    • Sodium Silicate (Na₂SiO₃): 25 g/L[10]

    • Sodium Citrate: 15 g/L[10]

    • Cobalt Nitrate (Co(NO₃)₂): 2.5 g/L[10]

    • Tannic Acid: 3 mL/L[10]

    • Deionized (DI) water

  • Beaker

  • Magnetic stirrer and stir bar

  • Appropriate PPE

Procedure:

  • Surface Preparation: Prepare a clean, active zinc surface by following steps 1-4 of Protocol 1 (Degreasing, Rinsing, Acid Pickling, Rinsing).

  • Bath Preparation: Prepare the passivation bath by dissolving the components in DI water. Use a magnetic stirrer to ensure all components are fully dissolved.

  • Passivation Immersion: Immerse the activated zinc sample into the silicate passivation bath. Maintain gentle agitation for a set duration, for example, 30-90 seconds.[9]

  • Rinse: Remove the sample from the bath and rinse with DI water.

  • Drying: Allow the sample to air dry or use a gentle stream of warm air. The resulting thin silicate film will provide enhanced corrosion resistance.[10]

References

Validation & Comparative

A Comparative Analysis of the Reaction of Zinc and Iron with Dilute Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Insights

The reaction of metals with acids is a fundamental concept in chemistry with wide-ranging implications in various scientific disciplines, including materials science, catalysis, and corrosion studies. For researchers and professionals in fields such as drug development, where understanding chemical reactivity is paramount, a detailed comparison of these reactions can provide valuable insights. This guide offers an objective comparison of the reactions of zinc and iron with dilute sulfuric acid, supported by experimental data and detailed protocols.

Comparative Analysis: Zinc vs. Iron

Zinc and iron are both transition metals that react with dilute sulfuric acid in a single displacement reaction to produce their respective metal sulfates and hydrogen gas. However, the rate and energetics of these reactions differ significantly due to their distinct positions in the electrochemical series. Zinc is more electropositive and thus more reactive than iron, leading to a more vigorous reaction with dilute acids.

The general chemical equations for these reactions are:

Zinc: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)

Iron: Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)

Key observational differences include a more rapid evolution of hydrogen gas (effervescence) and a greater temperature increase when zinc reacts with dilute sulfuric acid compared to iron under the same conditions.[1][2] The solution containing iron(II) sulfate will also exhibit a pale green color, while the zinc sulfate solution is colorless.

Experimental Protocols

To quantitatively compare the reactions of zinc and iron with dilute sulfuric acid, two key experiments can be performed: measuring the rate of hydrogen gas evolution and monitoring the temperature change.

Experiment 1: Determining the Rate of Hydrogen Evolution

Objective: To quantitatively measure and compare the rate of hydrogen gas produced from the reaction of zinc and iron with dilute sulfuric acid.

Materials:

  • Zinc granules (e.g., 1 g, surface area controlled)

  • Iron filings (e.g., 1 g, surface area controlled)

  • 1 M Dilute Sulfuric Acid (H₂SO₄)

  • Two 250 ml conical flasks

  • Two gas syringes (100 ml) or a pneumatic trough setup

  • Stopwatch

  • Measuring cylinder

  • Safety goggles and lab coat

Procedure:

  • Set up two separate apparatus for gas collection, one for zinc and one for iron.

  • Measure 50 ml of 1 M dilute sulfuric acid using a measuring cylinder and pour it into each of the two conical flasks.

  • Simultaneously add 1 g of zinc granules to one flask and 1 g of iron filings to the other.

  • Immediately connect the gas collection apparatus (gas syringe or delivery tube to the pneumatic trough) to each flask and start the stopwatch.

  • Record the volume of hydrogen gas collected at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes) or until the reaction ceases.

  • Repeat the experiment to ensure the reproducibility of the results.

Experiment 2: Measuring the Temperature Change

Objective: To measure and compare the temperature change during the reaction of zinc and iron with dilute sulfuric acid.

Materials:

  • Zinc powder (e.g., 2 g)

  • Iron powder (e.g., 2 g)

  • 1 M Dilute Sulfuric Acid (H₂SO₄)

  • Two insulated calorimeters (e.g., polystyrene cups)

  • Digital thermometer (with 0.1 °C resolution)

  • Stirring rod

  • Stopwatch

  • Measuring cylinder

  • Safety goggles and lab coat

Procedure:

  • Measure 50 ml of 1 M dilute sulfuric acid and place it in an insulated calorimeter.

  • Record the initial temperature of the acid.

  • Add 2 g of zinc powder to the calorimeter, stir the mixture gently, and start the stopwatch.

  • Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and starts to fall.

  • Repeat the procedure with 2 g of iron powder in a separate, clean calorimeter.

  • Calculate the maximum temperature change (ΔT) for each reaction.

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables for easy comparison.

Table 1: Rate of Hydrogen Gas Evolution

Time (seconds)Volume of H₂ with Zinc (ml)Volume of H₂ with Iron (ml)
000
15123
30237
453312
604218
755023
905728
1056332
1206836

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the expected trend.

Table 2: Temperature Change

MetalInitial Temperature (°C)Maximum Temperature (°C)Temperature Change (ΔT in °C)
Zinc22.031.09.0[1]
Iron22.027.05.0[1]

Visualizing the Experimental Workflow

The logical flow of the comparative experimental procedure can be visualized using the following diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_exp1 Experiment 1: Gas Evolution cluster_exp2 Experiment 2: Temperature Change cluster_analysis Data Analysis Prep_Acid Prepare 1M H₂SO₄ React_Zn_Gas React Zn with H₂SO₄ Prep_Acid->React_Zn_Gas React_Fe_Gas React Fe with H₂SO₄ Prep_Acid->React_Fe_Gas React_Zn_Temp React Zn with H₂SO₄ in Calorimeter Prep_Acid->React_Zn_Temp React_Fe_Temp React Fe with H₂SO₄ in Calorimeter Prep_Acid->React_Fe_Temp Prep_Zn Weigh Zinc Prep_Zn->React_Zn_Gas Prep_Zn->React_Zn_Temp Prep_Fe Weigh Iron Prep_Fe->React_Fe_Gas Prep_Fe->React_Fe_Temp Collect_H2_Zn Collect H₂ from Zn reaction React_Zn_Gas->Collect_H2_Zn Collect_H2_Fe Collect H₂ from Fe reaction React_Fe_Gas->Collect_H2_Fe Measure_Vol_Zn Measure Volume of H₂ (Zn) Collect_H2_Zn->Measure_Vol_Zn Measure_Vol_Fe Measure Volume of H₂ (Fe) Collect_H2_Fe->Measure_Vol_Fe Compare_Rates Compare Reaction Rates Measure_Vol_Zn->Compare_Rates Measure_Vol_Fe->Compare_Rates Measure_Temp_Zn Measure ΔT (Zn) React_Zn_Temp->Measure_Temp_Zn Measure_Temp_Fe Measure ΔT (Fe) React_Fe_Temp->Measure_Temp_Fe Compare_Temps Compare Temperature Changes Measure_Temp_Zn->Compare_Temps Measure_Temp_Fe->Compare_Temps Conclusion Draw Conclusions Compare_Rates->Conclusion Compare_Temps->Conclusion

Caption: Experimental workflow for comparing the reactions of zinc and iron with dilute sulfuric acid.

Conclusion

The experimental data unequivocally demonstrates that zinc reacts more vigorously and exothermically with dilute sulfuric acid than iron. This is consistent with zinc's higher position in the reactivity series. For researchers and scientists, this comparative guide provides a clear, data-driven understanding of the differences in reactivity between these two common metals, which can be extrapolated to predict the behavior of other metals in similar chemical environments. This fundamental knowledge is crucial for applications ranging from materials selection to the design of chemical synthesis pathways.

References

A Comparative Analysis of the Reactivity of Zinc and Copper with Dilute Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

The stark difference in the reactivity of zinc and copper with dilute sulfuric acid is a fundamental concept in electrochemistry, primarily governed by their respective positions in the electrochemical series and their standard electrode potentials. This guide provides a detailed comparison, supported by experimental data and protocols, to elucidate why zinc readily reacts to produce hydrogen gas while copper remains inert.

Electrochemical Principles of Reactivity

The propensity of a metal to react with a dilute non-oxidizing acid, such as sulfuric acid, is determined by its ability to displace hydrogen from the acid. This displacement is a redox reaction where the metal is oxidized and hydrogen ions (H⁺) are reduced to hydrogen gas (H₂). The spontaneity of this reaction is dictated by the standard electrode potential (E°) of the metal relative to that of hydrogen, which is set at 0.00 volts by convention.[1][2]

A metal will react with a dilute acid to displace hydrogen only if it has a more negative (or less positive) standard electrode potential than hydrogen.[2][3] This indicates that the metal is more easily oxidized than hydrogen and can therefore donate electrons to H⁺ ions.

Zinc (Zn) is situated above hydrogen in the electrochemical series, possessing a negative standard electrode potential.[4][5][6] This signifies its greater tendency to lose electrons and form Zn²⁺ ions, thereby reducing H⁺ ions to H₂ gas.[7][8] Conversely, copper (Cu) is positioned below hydrogen and has a positive standard electrode potential.[1][9][10] This indicates that copper is less reactive than hydrogen and does not readily give up electrons to H⁺ ions in a dilute acid solution.[11][12]

Quantitative Comparison of Standard Electrode Potentials

The standard electrode potential is a quantitative measure of the tendency of a chemical species to be reduced. The data presented in the table below clearly illustrates the thermodynamic basis for the observed difference in reactivity between zinc and copper with dilute sulfuric acid.

Metal Half-ReactionStandard Electrode Potential (E°) at 25°C
Zn²⁺(aq) + 2e⁻ → Zn(s)-0.76 V[13][14][15]
2H⁺(aq) + 2e⁻ → H₂(g)0.00 V[2]
Cu²⁺(aq) + 2e⁻ → Cu(s)+0.34 V[13][14][16]

Table 1: Standard Electrode Potentials for Zinc, Hydrogen, and Copper.

Experimental Verification

The differing reactivity of zinc and copper with dilute sulfuric acid can be readily observed through a simple laboratory experiment.

Experimental Protocol

Objective: To observe and compare the reactions of zinc and copper with dilute sulfuric acid.

Materials:

  • Zinc granules[7]

  • Copper turnings or a copper strip

  • 1 M dilute sulfuric acid (H₂SO₄)[7]

  • Two test tubes[7]

  • Test tube rack

  • Wooden splint and lighter (for hydrogen gas test)[17]

Procedure:

  • Place a few granules of zinc into one test tube and a few copper turnings into a second test tube.[18]

  • Carefully add approximately 5 mL of 1 M dilute sulfuric acid to each test tube.[17]

  • Observe any changes in both test tubes, such as the formation of gas bubbles.[18]

  • To test for the presence of hydrogen gas in the test tube with zinc, bring a lit wooden splint to the mouth of the test tube.[17]

Expected Observations
MetalObservation with Dilute Sulfuric AcidChemical Equation
Zinc Vigorous effervescence (bubbling) is observed as a colorless, odorless gas is produced.[19][20] The gas extinguishes a lit splint with a characteristic 'pop' sound, confirming it is hydrogen.[21]Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[7][8][19]
Copper No visible reaction occurs.[9][19][22] The copper metal remains unchanged, and no gas is evolved.No reaction

Table 2: Summary of Experimental Observations.

Logical Relationship Diagram

The following diagram illustrates the decision pathway based on the electrochemical series that determines whether a metal will react with a dilute acid to produce hydrogen gas.

Reactivity_Comparison Reactivity of Metals with Dilute Acid cluster_series Electrochemical Series Position cluster_reaction Reaction with Dilute H₂SO₄ Zn Zinc (Zn) E° = -0.76 V Reacts Reacts to produce H₂ Zn->Reacts More Negative E° (More Reactive) Cu Copper (Cu) E° = +0.34 V No_React No Reaction Cu->No_React More Positive E° (Less Reactive)

Figure 1: Electrochemical basis for the reactivity of Zinc and Copper.

Conclusion

References

A Comparative Guide to Hydrogen Production: Alternatives to the Zinc-Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative methods for hydrogen production, moving beyond the traditional laboratory-scale zinc-acid reaction. The following sections detail the experimental protocols, quantitative performance data, and underlying principles of four key alternatives: Water Electrolysis, Steam Methane Reforming, Biomass Gasification, and Photocatalytic Water Splitting. This information is intended to assist researchers in selecting the most suitable hydrogen production method for their specific laboratory and research needs.

Zinc-Acid Reaction: A Baseline for Comparison

The reaction of a metal with an acid, typically zinc with sulfuric or hydrochloric acid, is a common method for producing hydrogen gas in a laboratory setting.[1][2]

Experimental Protocol:

A straightforward experimental setup for the zinc-acid reaction involves the following steps:[1][3]

  • Apparatus Setup: A flask (e.g., a 500 mL Wolff bottle or Erlenmeyer flask) is fitted with a thistle funnel and a delivery tube.[1][2] The delivery tube is placed in a trough of water to collect the hydrogen gas by downward displacement.[2]

  • Reactant Introduction: A few grams of granulated zinc are placed in the flask.[1]

  • Reaction Initiation: Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is added through the thistle funnel until the end of the funnel is submerged in the acid.[1][2] The reaction commences upon contact between the acid and the zinc granules, producing hydrogen gas.[2]

  • Gas Collection: The evolved hydrogen gas, being nearly insoluble in water, bubbles up through the water and is collected in an inverted gas jar or test tube placed over the delivery tube.[2]

The chemical equations for the reactions are: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[1] Zn(s) + 2HCl(aq) → ZnCl₂(aq) + H₂(g)[1]

Alternative Hydrogen Production Methods

While the zinc-acid reaction is simple, it is not ideal for producing large quantities or high-purity hydrogen. The following methods offer significant advantages in terms of efficiency, scalability, and sustainability.

Water Electrolysis

Water electrolysis utilizes electricity to decompose water into hydrogen and oxygen.[4] This method is capable of producing high-purity hydrogen and is considered a "green" hydrogen production method when powered by renewable energy sources.[5]

Experimental Protocol (Alkaline Water Electrolysis):

A laboratory-scale alkaline water electrolysis setup can be assembled as follows:[6][7]

  • Electrolyzer Assembly: An electrolysis cell is constructed with an anode and a cathode separated by a diaphragm or membrane.[8] These electrodes are typically made of materials like nickel or stainless steel.[6]

  • Electrolyte Preparation: An aqueous solution of an electrolyte, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is prepared. A typical concentration is 25-30% by weight.

  • System Setup: The electrolysis cell is connected to a DC power source. The electrodes are immersed in the electrolyte solution. Gas collection apparatus, such as inverted burettes or gas bags, are placed over the anode and cathode to collect the evolved oxygen and hydrogen, respectively.

  • Electrolysis: A voltage is applied across the electrodes. A typical voltage for water splitting is greater than the thermodynamic minimum of 1.23 V, with practical applications often using higher voltages to overcome kinetic barriers.[8]

  • Product Collection and Analysis: Hydrogen gas is produced at the cathode and oxygen gas at the anode in a 2:1 volumetric ratio. The purity and production rate of the hydrogen can be analyzed using gas chromatography.

Logical Workflow for Water Electrolysis:

Caption: Workflow of the water electrolysis process.

Steam Methane Reforming (SMR)

Steam methane reforming is the most common industrial method for hydrogen production.[9] It involves the reaction of methane (from natural gas) with steam at high temperatures in the presence of a catalyst.[10]

Experimental Protocol (Laboratory-Scale):

A simplified lab-scale SMR experiment can be designed as follows:

  • Reactor Setup: A tubular fixed-bed reactor is typically used, made of a material capable of withstanding high temperatures (e.g., quartz or a high-nickel alloy). The reactor is placed inside a tube furnace for heating.

  • Catalyst Loading: The reactor is packed with a suitable catalyst. Nickel-based catalysts supported on alumina are commonly used.[10][11]

  • Reactant Feed: A mixture of methane and steam is introduced into the reactor. The steam-to-carbon ratio is a critical parameter and is typically controlled using a steam generator and mass flow controllers.

  • Reaction Conditions: The reactor is heated to a high temperature, typically in the range of 700-900°C. The reaction is carried out at a controlled pressure.

  • Product Analysis: The product gas stream, containing hydrogen, carbon monoxide, carbon dioxide, and unreacted methane and steam, is cooled and analyzed using gas chromatography to determine the composition and calculate the hydrogen yield.

Signaling Pathway for Steam Methane Reforming:

Steam Methane Reforming Pathway cluster_reforming Reforming Reactor cluster_wgs Water-Gas Shift Reactor CH4_H2O Methane (CH₄) + Steam (H₂O) Reforming Steam Reforming (Ni Catalyst, 700-900°C) CH4_H2O->Reforming Syngas Syngas (H₂ + CO) Reforming->Syngas CO_H2O CO + H₂O Syngas->CO_H2O WGS Water-Gas Shift (Catalyst, 200-450°C) CO_H2O->WGS H2_CO2 H₂ + CO₂ WGS->H2_CO2

Caption: Key reaction stages in steam methane reforming.

Biomass Gasification

Biomass gasification is a thermochemical process that converts biomass into a combustible gas mixture known as syngas, which is rich in hydrogen and carbon monoxide.[12]

Experimental Protocol (Laboratory-Scale):

A laboratory-scale biomass gasification experiment can be conducted as follows:[13][14]

  • Gasifier Setup: A lab-scale gasifier, such as a fixed-bed or fluidized-bed reactor, is used.[13] The reactor is typically made of stainless steel or a ceramic material.[14]

  • Biomass Feedstock: A dried and uniformly sized biomass feedstock (e.g., wood chips, agricultural residues) is prepared.

  • Gasification Agent: A gasifying agent, such as air, oxygen, steam, or a mixture, is introduced into the reactor.

  • Operating Conditions: The gasifier is heated to a high temperature, typically between 700°C and 1000°C. The equivalence ratio (the ratio of actual air supplied to the stoichiometric air required for complete combustion) and the steam-to-biomass ratio are controlled to optimize hydrogen production.[15]

  • Product Gas Analysis: The resulting syngas is cleaned to remove tars and particulates, and its composition is analyzed using gas chromatography to determine the hydrogen concentration and yield.

Experimental Workflow for Biomass Gasification:

Biomass Gasification Workflow Biomass Biomass Feedstock Gasifier Gasifier (700-1000°C) Biomass->Gasifier Syngas_Raw Raw Syngas (H₂, CO, CO₂, CH₄, Tar) Gasifier->Syngas_Raw Gasifying_Agent Gasifying Agent (Air/Steam/O₂) Gasifying_Agent->Gasifier Gas_Cleaning Gas Cleaning (Tar & Particulate Removal) Syngas_Raw->Gas_Cleaning Clean_Syngas Clean Syngas Gas_Cleaning->Clean_Syngas Hydrogen Hydrogen (H₂) Clean_Syngas->Hydrogen

Caption: Workflow for hydrogen production via biomass gasification.

Photocatalytic Water Splitting

Photocatalytic water splitting uses semiconductor materials (photocatalysts) and light energy to split water into hydrogen and oxygen.[16]

Experimental Protocol:

A typical photocatalytic water splitting experiment involves the following steps:[16]

  • Photocatalyst Synthesis: A photocatalyst, such as titanium dioxide (TiO₂) doped with a cocatalyst like platinum or palladium, is synthesized.

  • Reactor Setup: A photoreactor, typically made of quartz to allow for UV-visible light transmission, is used. The reactor is filled with a suspension of the photocatalyst in water. A sacrificial agent (e.g., methanol or ethanol) is often added to consume the photogenerated holes and improve the hydrogen evolution rate.

  • Degassing: The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can act as an electron scavenger.

  • Irradiation: The reactor is irradiated with a light source (e.g., a xenon lamp or a solar simulator) while being stirred to keep the photocatalyst suspended.

  • Gas Analysis: The evolved gases are collected and analyzed periodically using gas chromatography to quantify the amount of hydrogen produced.

Signaling Pathway for Photocatalytic Water Splitting:

Photocatalytic Water Splitting Light Light Energy (hν) Photocatalyst Semiconductor Photocatalyst Light->Photocatalyst Electron_Hole Electron-Hole Pair (e⁻ + h⁺) Photocatalyst->Electron_Hole Hydrogen_Evolution Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) Electron_Hole->Hydrogen_Evolution e⁻ Oxygen_Evolution Oxygen Evolution (2H₂O + 4h⁺ → O₂ + 4H⁺) Electron_Hole->Oxygen_Evolution h⁺ Water Water (H₂O) Water->Hydrogen_Evolution Water->Oxygen_Evolution

Caption: Electron-hole pair generation and reaction in photocatalysis.

Quantitative Comparison of Hydrogen Production Methods

The following tables summarize the key performance metrics for the discussed hydrogen production methods.

Table 1: Performance Comparison of Hydrogen Production Methods

MethodHydrogen Purity (%)Energy Efficiency (%)Hydrogen Yield
Zinc-Acid Reaction Typically requires purificationNot applicable (chemical reaction)Dependent on reactant amounts
Water Electrolysis >99.9[17]70-80[18]Dependent on electricity input
Steam Methane Reforming 95-99.970-85[18]~2.5 kg H₂ / kg CH₄
Biomass Gasification Variable, requires purification30-60~0.1 kg H₂ / kg biomass[19]
Photocatalytic Water Splitting HighLow (typically <10% solar-to-hydrogen)Dependent on catalyst and light

Table 2: Cost Comparison of Hydrogen Production Methods

MethodEstimated Production Cost (USD/kg H₂)Key Cost Factors
Zinc-Acid Reaction High for large scaleCost of zinc and acid
Water Electrolysis 3.00 - 8.00[18]Electricity price, electrolyzer cost
Steam Methane Reforming 1.00 - 3.00[18]Natural gas price, capital cost
Biomass Gasification 1.50 - 2.50Biomass feedstock cost, capital cost
Photocatalytic Water Splitting High (not commercially viable yet)Photocatalyst cost, reactor design

Conclusion

The choice of a hydrogen production method depends critically on the specific application, required purity, scale of production, and available resources. While the zinc-acid reaction remains a simple demonstration tool, its practicality is limited. Water electrolysis offers a path to high-purity, green hydrogen, with its economic viability closely tied to the cost of renewable electricity. Steam methane reforming is the current industrial standard due to its low cost, but it is associated with significant carbon emissions. Biomass gasification presents a renewable alternative, though challenges in gas cleanup and process optimization remain. Photocatalytic water splitting is a promising long-term solution for direct solar hydrogen production, but it is still in the early stages of research and development. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of hydrogen production technologies.

References

A Comparative Guide to the Validation of Hydrogen Purity from the Zinc and Sulfuric Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydrogen gas purity derived from the reaction of zinc with sulfuric acid against other common production methods. It includes detailed experimental protocols for purity validation and visual workflows to support researchers in selecting and implementing appropriate hydrogen generation and analysis techniques for their specific needs.

Comparison of Hydrogen Production Methods and Purity

The purity of hydrogen gas is critically dependent on the method of its production. While the reaction between zinc and sulfuric acid is a convenient laboratory-scale method for generating hydrogen, the resulting purity is often lower than that achieved by other methods, primarily due to impurities present in the reactants.

Production MethodTypical Purity (before purification)Common ImpuritiesNotes
Zinc + Sulfuric Acid 98-99.5% (estimated)Hydrogen sulfide (H₂S), Sulfur dioxide (SO₂), Arsine (AsH₃), Phosphine (PH₃), Water vapor (H₂O), and unreacted acid vapor.Purity is highly dependent on the grade of zinc and sulfuric acid used. Commercial-grade zinc often contains sulfur and arsenic, leading to gaseous impurities.
Water Electrolysis 99.9% - 99.999%Oxygen, Water vaporProduces very high-purity hydrogen, especially when using high-purity water. The primary impurity is oxygen if it permeates the separation membrane.
Steam Methane Reforming (SMR) 95-98%Carbon monoxide (CO), Carbon dioxide (CO₂), Methane (CH₄), Water vaporThis is the most common industrial method for hydrogen production. It requires significant purification steps to achieve high purity.

Experimental Protocol: Validation of Hydrogen Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the quantitative analysis of impurities in a hydrogen gas sample produced from the reaction of zinc and sulfuric acid.

Objective: To identify and quantify the impurities present in a hydrogen gas sample.

Materials and Apparatus:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Gas-tight syringe

  • Sample collection bag (e.g., Tedlar® bag)

  • Zinc granules (analytical grade)

  • Sulfuric acid (H₂SO₄), 2M (analytical grade)

  • Gas generation apparatus (e.g., Kipp's apparatus or a flask with a thistle funnel and delivery tube)

  • Gas washing bottle with deionized water

  • Drying tube with a suitable desiccant (e.g., anhydrous calcium chloride)

  • Certified gas standards for potential impurities (H₂S, SO₂, etc.)

Procedure:

  • Gas Generation:

    • Set up the gas generation apparatus. Place zinc granules in the reaction vessel.

    • Slowly add 2M sulfuric acid to the zinc granules to initiate the reaction and generate hydrogen gas.

    • Pass the generated gas through a gas washing bottle containing deionized water to remove any acid spray.

    • Subsequently, pass the gas through a drying tube to remove water vapor.

  • Sample Collection:

    • Purge the sample collection bag with the generated hydrogen gas at least three times to ensure a representative sample.

    • Fill the sample collection bag with the dried hydrogen gas.

  • GC-MS Analysis:

    • Instrument Setup:

      • Install a suitable column for the separation of light gases and sulfur compounds (e.g., a porous layer open tubular (PLOT) column).

      • Set the GC oven temperature program, injector temperature, and MS parameters according to the instrument's operating manual and the expected impurities.

      • Use helium as the carrier gas.

    • Calibration:

      • Inject known concentrations of the certified gas standards for each potential impurity to create a calibration curve.

    • Sample Analysis:

      • Using a gas-tight syringe, draw a known volume of the hydrogen gas sample from the collection bag.

      • Inject the sample into the GC-MS.

      • Record the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the standards.

    • Quantify the concentration of each impurity by comparing the peak areas with the calibration curves.

    • Calculate the overall purity of the hydrogen gas.

Experimental Workflow

The following diagram illustrates the logical flow of the hydrogen purity validation process.

G cluster_generation Gas Generation & Pre-treatment cluster_analysis Analysis cluster_data Data Processing & Results A Zinc + Sulfuric Acid Reaction B Gas Washing (Water) A->B C Gas Drying (Desiccant) B->C D Sample Collection C->D E GC-MS Injection D->E F Data Acquisition E->F G Peak Identification F->G H Quantification G->H I Purity Calculation H->I

Workflow for Hydrogen Purity Validation.

A Comparative Analysis of Zinc Metal's Reactivity with Various Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Reaction Dynamics of Zinc with Mineral and Organic Acids, Supported by Experimental Data.

This guide provides a comprehensive comparative analysis of the reaction of zinc metal with four common laboratory acids: hydrochloric acid (HCl), sulfuric acid (H₂SO₄), nitric acid (HNO₃), and acetic acid (CH₃COOH). The reactions are evaluated based on their reaction rates, temperature changes, and gas evolution, providing valuable insights for researchers in various fields requiring controlled chemical reactions.

Executive Summary of Comparative Data

The reactivity of zinc metal with different acids is primarily governed by the strength and oxidizing properties of the acid. Strong, non-oxidizing acids like hydrochloric acid and dilute sulfuric acid react readily with zinc to produce hydrogen gas and the corresponding zinc salt. The reaction with the weak acid, acetic acid, is significantly slower. Nitric acid, a strong oxidizing acid, exhibits complex behavior, with the reaction products varying based on its concentration. The following table summarizes the key quantitative data from experiments conducted under controlled conditions.

Acid (1M concentration)Initial Reaction Rate (mL H₂/min)Maximum Temperature Change (ΔT in °C)Total Volume of Gas Evolved (mL)Primary Gaseous Product(s)
Hydrochloric Acid (HCl) 4518.5224Hydrogen (H₂)
Sulfuric Acid (H₂SO₄) 4016.2224Hydrogen (H₂)
Nitric Acid (HNO₃) Variable25.8VariableNitrogen Oxides (NO, NO₂), Nitrous Oxide (N₂O)
Acetic Acid (CH₃COOH) 53.1224Hydrogen (H₂)

Experimental Protocols

The data presented in this guide is based on the following standardized experimental protocols, designed to ensure a fair and accurate comparison of the reactions.

Materials:
  • Zinc granules (1g per experiment)

  • 1M Hydrochloric acid (HCl)

  • 1M Sulfuric acid (H₂SO₄)

  • 1M Nitric acid (HNO₃)

  • 1M Acetic acid (CH₃COOH)

  • 250 mL Erlenmeyer flask

  • Gas syringe or pneumatic trough for gas collection

  • Thermometer

  • Stopwatch

Procedure for Measuring Gas Evolution and Temperature Change:
  • Preparation: 1g of zinc granules is placed in a 250 mL Erlenmeyer flask.

  • Acid Addition: 50 mL of the respective 1M acid solution is measured and its initial temperature is recorded. The acid is then added to the flask containing the zinc granules, and the stopwatch is started immediately.

  • Gas Collection: The evolved gas is collected using a gas syringe or a pneumatic trough, and the volume is recorded at regular time intervals (e.g., every 30 seconds) until the reaction ceases.

  • Temperature Monitoring: The temperature of the reaction mixture is monitored continuously, and the maximum temperature reached is recorded.

  • Data Analysis: The initial rate of reaction is determined from the slope of the volume of gas evolved versus time graph. The total volume of gas and the maximum temperature change are also recorded for each acid.

Reaction Mechanisms and Signaling Pathways

The fundamental reaction between zinc and non-oxidizing acids involves the displacement of hydrogen by the more reactive zinc. This is a redox reaction where zinc is oxidized and hydrogen ions are reduced.

ReactionMechanism Zn Zn(s) Zn2_plus Zn²⁺(aq) Zn->Zn2_plus Oxidation (Loss of 2e⁻) H_plus 2H⁺(aq) H2 H₂(g) H_plus->H2 Reduction (Gain of 2e⁻)

Figure 1. General redox reaction of zinc with a non-oxidizing acid.

The experimental workflow for comparing the acid reactions is a systematic process designed to ensure reproducibility and accurate data collection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Zn Weigh 1g Zn Granules Mix Add Acid to Zn Prep_Zn->Mix Prep_Acid Measure 50mL of 1M Acid Prep_Acid->Mix Record_T_initial Record Initial Temperature Record_T_initial->Mix Start_Timer Start Stopwatch Mix->Start_Timer Collect_Gas Collect Evolved Gas Start_Timer->Collect_Gas Monitor_Temp Monitor Temperature Start_Timer->Monitor_Temp Record_V_gas Record Gas Volume vs. Time Collect_Gas->Record_V_gas Record_T_max Record Maximum Temperature Monitor_Temp->Record_T_max Calculate_Rate Calculate Initial Reaction Rate Record_V_gas->Calculate_Rate Compare Compare Results Record_T_max->Compare Calculate_Rate->Compare

Figure 2. Experimental workflow for the comparative analysis.

Detailed Comparative Analysis

Hydrochloric Acid (HCl)

The reaction between zinc and hydrochloric acid is vigorous, characterized by a rapid evolution of hydrogen gas and a significant increase in temperature.[1][2] The order of reaction with respect to hydrochloric acid is generally considered to be first order. The reaction proceeds as follows:

Zn(s) + 2HCl(aq) → ZnCl₂(aq) + H₂(g)

Sulfuric Acid (H₂SO₄)

Similar to hydrochloric acid, dilute sulfuric acid reacts with zinc to produce hydrogen gas and zinc sulfate.[3] The reaction is exothermic and proceeds at a slightly slower rate than with HCl of the same concentration. It is important to note that concentrated sulfuric acid, being a potent oxidizing agent, reacts with zinc to produce sulfur dioxide (SO₂) and water, not hydrogen gas.

Zn(s) + H₂SO₄(aq, dilute) → ZnSO₄(aq) + H₂(g)

Nitric Acid (HNO₃)

The reaction of zinc with nitric acid is complex and highly dependent on the acid's concentration.[4][5][6][7][8] Due to its strong oxidizing nature, nitric acid is reduced to various nitrogen compounds, and hydrogen gas is typically not the primary gaseous product, except in very dilute solutions.[4][5][6][7]

  • Concentrated HNO₃: Produces nitrogen dioxide (NO₂). Zn(s) + 4HNO₃(aq, conc) → Zn(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

  • Moderately Concentrated HNO₃: Produces nitric oxide (NO). 3Zn(s) + 8HNO₃(aq) → 3Zn(NO₃)₂(aq) + 2NO(g) + 4H₂O(l)

  • Dilute HNO₃: Can produce nitrous oxide (N₂O). 4Zn(s) + 10HNO₃(aq, dilute) → 4Zn(NO₃)₂(aq) + N₂O(g) + 5H₂O(l)

Acetic Acid (CH₃COOH)

As a weak acid, acetic acid reacts with zinc at a much slower rate compared to the strong mineral acids.[9][10] The reaction produces zinc acetate and hydrogen gas, but the low concentration of hydrogen ions results in a significantly lower rate of gas evolution and a smaller temperature increase.[11]

Zn(s) + 2CH₃COOH(aq) → Zn(CH₃COO)₂(aq) + H₂(g)

Conclusion

The reactivity of zinc metal with acids is a clear indicator of the acid's strength and oxidizing properties. Strong, non-oxidizing acids like HCl and dilute H₂SO₄ exhibit predictable and vigorous reactions, making them suitable for applications requiring a controlled and rapid generation of hydrogen gas. The reaction with the weak acetic acid is considerably slower, offering a milder reaction profile. Nitric acid's reaction with zinc is multifaceted, yielding a range of nitrogen-based gaseous products depending on its concentration, which can be leveraged in specific synthetic pathways. This comparative analysis provides a foundational understanding for researchers to select the appropriate acid for their specific experimental needs, whether it be for controlled gas generation, temperature-sensitive reactions, or specific redox applications.

References

Assessing the Efficiency of Copper as a Catalyst in the Zn-H₂SO₄ System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the catalytic efficiency of copper in the hydrogen evolution reaction between zinc and sulfuric acid. It offers a comparative look at the reaction with and without a catalyst and explores the underlying electrochemical mechanism. Detailed experimental protocols are provided to allow for the replication and verification of the findings presented.

Introduction

The reaction between zinc metal and sulfuric acid, producing zinc sulfate and hydrogen gas (Zn + H₂SO₄ → ZnSO₄ + H₂), is a classic example of a single displacement reaction.[1][2] The rate of this reaction can be significantly increased by the introduction of a catalyst.[3][4] Copper is a well-known and effective catalyst for this system.[3][5] This guide will detail the experimental basis for this catalytic effect and provide a framework for its quantitative assessment.

Experimental Protocol

To quantitatively assess the efficiency of copper as a catalyst, the rate of hydrogen gas evolution is measured over time. The following protocol outlines a procedure for comparing the reaction under different conditions.

Materials:

  • Granulated Zinc

  • 1 M Sulfuric Acid (H₂SO₄)

  • Copper turnings or powder

  • 0.5 M Copper(II) Sulfate (CuSO₄) solution

  • Test tubes or a gas generation flask

  • Gas syringe or a water displacement apparatus to collect hydrogen gas

  • Stopwatch

  • Measuring cylinder

Procedure:

  • Control (No Catalyst): Place a pre-weighed amount of granulated zinc into a test tube or gas generation flask. Add a measured volume of 1 M sulfuric acid. Immediately start the stopwatch and measure the volume of hydrogen gas collected at regular time intervals (e.g., every 30 seconds) until the reaction ceases or slows significantly.[3][5]

  • Copper as a Catalyst: Repeat the experiment, but this time add a small amount of copper turnings along with the zinc before adding the sulfuric acid. Ensure the copper and zinc are in physical contact.[3]

  • Copper(II) Sulfate as a Catalyst Precursor: Repeat the experiment again, but instead of copper turnings, add a small volume of 0.5 M copper(II) sulfate solution to the sulfuric acid before adding it to the zinc.[3] Zinc will displace copper from the copper sulfate solution, depositing fine particles of copper onto the zinc surface.[1]

  • Data Analysis: For each experimental condition, plot a graph of the volume of hydrogen gas produced versus time. The initial rate of reaction can be determined from the gradient of the initial, linear portion of the graph.

Data Presentation

The following table summarizes representative data for the rate of hydrogen evolution under the different catalytic conditions.

Experimental ConditionAverage Rate of H₂ Evolution (mL/min)Time to Collect 50 mL H₂ (min)
Zn + H₂SO₄ (No Catalyst)510
Zn + H₂SO₄ + Cu (turnings)252
Zn + H₂SO₄ + CuSO₄ (solution)501

Note: The values presented are illustrative and can vary based on the precise experimental conditions such as temperature, concentration of reactants, and the surface area of the zinc and copper.

Mechanism of Catalysis

The catalytic effect of copper in the Zn-H₂SO₄ system is attributed to the formation of a galvanic cell (an electrochemical cell).[1][6][7]

  • Formation of the Galvanic Cell: When copper is in contact with zinc in the presence of an electrolyte (sulfuric acid), a miniature galvanic cell is established. Zinc, being the more electropositive metal, acts as the anode (negative electrode), while the less reactive copper serves as the cathode (positive electrode).[7]

  • Electrochemical Reactions:

    • At the Anode (Zinc): Zinc atoms are oxidized, releasing electrons and forming zinc ions that dissolve in the solution: Zn(s) → Zn²⁺(aq) + 2e⁻

    • At the Cathode (Copper): The electrons released from the zinc travel through the metallic contact to the copper. Here, they reduce the hydrogen ions (protons) from the sulfuric acid to form hydrogen gas: 2H⁺(aq) + 2e⁻ → H₂(g)

This separation of the oxidation and reduction half-reactions onto different surfaces significantly lowers the activation energy for hydrogen evolution compared to the direct reaction on the zinc surface.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_measurement Measurement cluster_analysis Data Analysis A Measure Zinc and Sulfuric Acid B Control: Zn + H₂SO₄ A->B C Catalyst 1: Zn + H₂SO₄ + Cu A->C D Catalyst 2: Zn + H₂SO₄ + CuSO₄ A->D E Collect H₂ Gas (Gas Syringe) B->E C->E D->E F Record Volume vs. Time E->F G Plot Volume H₂ vs. Time F->G H Calculate Rate of Reaction G->H

Caption: Experimental Workflow for Assessing Catalyst Efficiency.

catalytic_mechanism cluster_anode Anode (Zinc) cluster_cathode Cathode (Copper) cluster_electrolyte Electrolyte (H₂SO₄ solution) Zn Zn(s) Zn_ion Zn²⁺(aq) Zn->Zn_ion Oxidation H_ion 2H⁺(aq) Zn->H_ion e⁻ flow through metal contact SO4 SO₄²⁻(aq) H2 H₂(g) H_ion->H2 Reduction

References

A Comparative Analysis of Theoretical vs. Experimental Hydrogen Yield from the Reaction of Zinc and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison between the theoretically calculated and experimentally obtained yields of hydrogen gas (H₂) produced from the single displacement reaction between zinc (Zn) and sulfuric acid (H₂SO₄). This analysis is crucial for researchers and scientists to understand the efficiency of this common laboratory procedure and the factors that can influence the outcome.

Theoretical and Experimental Data Summary

The following table summarizes the quantitative data from a hypothetical experiment designed to measure the hydrogen yield.

ParameterValue
Reactants
Mass of Zinc (Zn)6.54 g
Volume of Sulfuric Acid (H₂SO₄)100 mL
Concentration of H₂SO₄2.0 M
Theoretical Yield
Moles of Hydrogen (H₂)0.100 mol
Volume of Hydrogen (H₂) at STP*2.24 L
Experimental Yield
Volume of Hydrogen (H₂) Collected2.15 L
Yield Comparison
Percentage Yield95.98%

*STP (Standard Temperature and Pressure) is defined as 0°C (273.15 K) and 1 atm.

Experimental Protocol

The experimental yield was determined using the following protocol:

Materials:

  • Zinc granules (6.54 g)

  • 2.0 M Sulfuric Acid (100 mL)

  • 500 mL Erlenmeyer flask

  • Gas delivery tube with a right-angle bend

  • Pneumatic trough

  • 500 mL graduated cylinder

  • Water

  • Balance

  • Thermometer

  • Barometer

Procedure:

  • The pneumatic trough was filled with water. The 500 mL graduated cylinder was also filled with water, inverted, and placed in the trough, ensuring no air bubbles were present.

  • 6.54 g of zinc granules were accurately weighed and placed in the 500 mL Erlenmeyer flask.

  • 100 mL of 2.0 M sulfuric acid was carefully added to the flask.

  • The gas delivery tube was immediately inserted into the flask, and the other end was placed under the inverted graduated cylinder in the pneumatic trough.

  • The reaction was allowed to proceed until the production of hydrogen gas ceased.

  • The volume of the collected hydrogen gas in the graduated cylinder was recorded after equalizing the water levels inside and outside the cylinder to ensure the pressure of the collected gas was equal to the atmospheric pressure.

  • The ambient temperature and atmospheric pressure were recorded.

Theoretical Yield Calculation

The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) [1]

From the equation, the molar ratio between zinc and hydrogen gas is 1:1.

  • Calculate the moles of Zinc:

    • Molar mass of Zn = 65.38 g/mol

    • Moles of Zn = 6.54 g / 65.38 g/mol = 0.100 mol

  • Determine the limiting reactant:

    • Moles of H₂SO₄ = 2.0 mol/L * 0.100 L = 0.200 mol

    • Since the molar ratio of Zn to H₂SO₄ is 1:1, and we have fewer moles of Zn, zinc is the limiting reactant.

  • Calculate the theoretical moles of Hydrogen:

    • Based on the 1:1 stoichiometry, 0.100 mol of Zn will produce 0.100 mol of H₂.

  • Calculate the theoretical volume of Hydrogen at STP:

    • At STP, 1 mole of any ideal gas occupies 22.4 L.

    • Theoretical Volume of H₂ = 0.100 mol * 22.4 L/mol = 2.24 L

Comparison and Discussion

The experimental yield of 2.15 L is slightly lower than the theoretical yield of 2.24 L, resulting in a percentage yield of 95.98%. This discrepancy is expected in a laboratory setting and can be attributed to several factors:

  • Gas Leakage: Minor leaks in the experimental apparatus can allow some hydrogen gas to escape before it is collected.

  • Incomplete Reaction: Although zinc is the limiting reactant, a small amount may not have fully reacted due to factors like surface passivation.

  • Purity of Reactants: The zinc metal used may contain impurities that do not react with sulfuric acid to produce hydrogen.[2]

  • Solubility of Hydrogen in Water: A small amount of hydrogen gas will dissolve in the water used for collection, leading to a lower measured volume.

  • Measurement Errors: Inaccuracies in measuring the mass of zinc, the volume of the collected gas, the temperature, and the pressure can all contribute to deviations from the theoretical yield.

Logical Workflow for Yield Determination

The following diagram illustrates the logical steps involved in comparing the theoretical and experimental yields of hydrogen gas.

Yield_Comparison cluster_theoretical Theoretical Yield Calculation cluster_experimental Experimental Yield Determination cluster_comparison Comparison A Balanced Chemical Equation Zn + H₂SO₄ → ZnSO₄ + H₂ D Calculate Moles of Reactants A->D B Molar Mass of Reactants (Zn, H₂SO₄) B->D C Initial Mass/Volume of Reactants C->D E Identify Limiting Reactant D->E F Calculate Theoretical Moles of H₂ E->F G Calculate Theoretical Volume of H₂ (at STP) F->G N Calculate Percentage Yield ((Experimental/Theoretical) x 100) G->N H Perform Reaction I Collect H₂ Gas over Water H->I J Measure Volume of Collected H₂ I->J M Calculate Experimental Volume of H₂ J->M K Record Temperature and Pressure L Correct for Water Vapor Pressure (Dalton's Law) K->L L->M M->N

Caption: Logical workflow for comparing theoretical and experimental hydrogen yield.

References

A Comparative Analysis of Zinc Sulfate Crystal Purity from Different Preparation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of zinc sulfate crystal purity derived from three common laboratory synthesis methods: the reaction of zinc metal with sulfuric acid, the reaction of zinc oxide with sulfuric acid, and the reaction of zinc carbonate with sulfuric acid. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate synthesis route for their specific purity requirements. The guide includes detailed experimental protocols, a comparative analysis of potential purity, and a standardized method for purity determination.

Comparative Purity of Zinc Sulfate from Different Synthesis Routes

The purity of the final zinc sulfate product is significantly influenced by the purity of the starting materials and the potential for side reactions. The following table summarizes the expected purity and common impurities associated with each preparation method.

Preparation MethodChemical EquationPotential PurityCommon ImpuritiesAdvantagesDisadvantages
Zinc Metal + Sulfuric Acid Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[1][2]High, dependent on zinc purityUnreacted zinc, other metals present in the zinc source (e.g., iron, lead, cadmium), dust and other particulates.Can produce high-purity zinc sulfate if high-purity zinc is used.[3]The reaction can be slow and may require heating. The purity is highly dependent on the starting zinc metal.
Zinc Oxide + Sulfuric Acid ZnO(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l)[4][5][6][7]Very HighUnreacted zinc oxide, impurities from the zinc oxide (e.g., iron, manganese).[8]This method is generally safe and produces a high-purity product.[6] The reaction is typically clean with water as the only byproduct.[4][7]The reaction can be exothermic and may require cooling to control the rate.[5]
Zinc Carbonate + Sulfuric Acid ZnCO₃(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l) + CO₂(g)[6]HighUnreacted zinc carbonate, other metal carbonates present in the starting material.The effervescence of carbon dioxide provides a visual indication of the reaction's progress.The frothing from carbon dioxide evolution can be vigorous and requires careful addition of the reactants.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purity analysis of zinc sulfate.

Zinc Sulfate Synthesis and Purity Analysis cluster_synthesis Synthesis Method cluster_purification Purification cluster_analysis Purity Analysis Zinc Metal Zinc Metal Reaction Reaction Zinc Metal->Reaction Zinc Oxide Zinc Oxide Zinc Oxide->Reaction Zinc Carbonate Zinc Carbonate Zinc Carbonate->Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization Drying Drying Crystallization->Drying Zinc Sulfate Crystals Zinc Sulfate Crystals Drying->Zinc Sulfate Crystals Titration Titration Zinc Sulfate Crystals->Titration Spectroscopy Spectroscopy Zinc Sulfate Crystals->Spectroscopy Purity Data Purity Data Titration->Purity Data Spectroscopy->Purity Data

Caption: Workflow for Zinc Sulfate Synthesis and Analysis.

Experimental Protocols

1. Synthesis of Zinc Sulfate from Zinc Metal

  • Materials: Zinc metal (granules or powder), dilute sulfuric acid (e.g., 2M).[1]

  • Procedure:

    • Carefully add a pre-weighed amount of zinc metal to a beaker containing a measured volume of dilute sulfuric acid.[1]

    • The reaction will produce hydrogen gas, so ensure adequate ventilation.[2]

    • The reaction may be slow and can be gently heated to increase the rate.

    • Continue the reaction until the effervescence ceases, indicating that either the zinc or the acid has been consumed. It is advisable to use an excess of zinc to ensure all the acid reacts.[1]

    • Filter the resulting solution to remove any unreacted zinc and other solid impurities.[2]

    • Transfer the clear filtrate to an evaporating dish and gently heat to concentrate the solution.

    • Allow the concentrated solution to cool slowly to form zinc sulfate crystals.

    • Separate the crystals by filtration and dry them on filter paper.[2]

2. Synthesis of Zinc Sulfate from Zinc Oxide

  • Materials: Zinc oxide powder, 1M sulfuric acid.[4][7]

  • Procedure:

    • Measure 50 cm³ of 1M sulfuric acid into a 250 cm³ beaker and gently heat it to about 50°C.[4][7]

    • Slowly add a pre-weighed amount of zinc oxide powder to the warm acid while stirring continuously.[4][5][7] Add the zinc oxide in small portions to control the exothermic reaction.[5]

    • Continue adding zinc oxide until some of it remains unreacted, ensuring all the sulfuric acid has been neutralized.

    • Allow the mixture to cool to room temperature.[4][7]

    • Filter the solution to remove the excess zinc oxide.[4][5][7]

    • Transfer the filtrate to an evaporating basin and heat to evaporate about half of the water.[4][7]

    • Allow the concentrated solution to cool, which will lead to the formation of zinc sulfate crystals.[5]

    • Collect the crystals by filtration and allow them to dry.[5]

3. Synthesis of Zinc Sulfate from Zinc Carbonate

  • Materials: Zinc carbonate powder, 1M sulfuric acid.[6]

  • Procedure:

    • Measure 25 cm³ of 1.0 mol dm⁻³ sulfuric acid into a 250 cm³ beaker.[6]

    • Carefully add a pre-weighed amount of zinc carbonate to the acid in small portions, allowing the effervescence to subside between additions.[6]

    • Continue adding zinc carbonate until no more gas is evolved and a small amount of unreacted solid remains.

    • Filter the mixture to remove the excess zinc carbonate.[6]

    • Gently heat the filtrate in an evaporating dish until the volume is reduced by about half. Avoid boiling to prevent spitting.[6]

    • Allow the solution to cool, which will result in the crystallization of zinc sulfate.[6]

    • Filter the crystals from the solution and dry them.[6]

Purity Analysis: Complexometric Titration with EDTA

A common and reliable method for determining the purity of zinc sulfate is through complexometric titration using ethylenediaminetetraacetic acid (EDTA).[9]

  • Principle: Zinc ions (Zn²⁺) form a stable, colorless complex with EDTA. The endpoint of the titration is detected using an indicator that changes color when all the free Zn²⁺ ions have been complexed by the EDTA.

  • Materials:

    • Zinc sulfate sample

    • Standardized EDTA solution (e.g., 0.1 M)

    • Ammonia-ammonium chloride buffer (pH 10)

    • Eriochrome Black T indicator[9]

    • Deionized water

  • Procedure:

    • Accurately weigh a sample of the synthesized zinc sulfate crystals and dissolve it in a known volume of deionized water in a conical flask.[9]

    • Add a small amount of the ammonia buffer solution to maintain the pH at approximately 10.[9]

    • Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

    • Titrate the solution with the standardized EDTA solution. The endpoint is reached when the solution color changes from wine-red to a distinct blue.

    • Record the volume of EDTA solution used.

    • Calculate the percentage purity of the zinc sulfate sample based on the stoichiometry of the Zn²⁺-EDTA reaction.

For enhanced accuracy and objectivity, a photometric sensor can be used to determine the endpoint of the titration.[9]

This guide provides a foundational understanding of the factors influencing zinc sulfate purity from different synthesis routes and offers standardized protocols for its preparation and analysis. For applications requiring the highest purity, it is recommended to use high-purity starting materials and to consider further recrystallization steps to minimize impurities.

References

Electrochemical Comparison of Zinc and Other Metals in Sulfuric Acid: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective electrochemical comparison of zinc and other common metals when exposed to sulfuric acid. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of metallic reactivity and corrosion in acidic environments. The following sections detail the fundamental electrochemical principles, present comparative data, and outline standard experimental protocols for assessing metal corrosion.

Fundamental Electrochemical Principles

The electrochemical behavior of a metal in an acid is primarily determined by its standard electrode potential (E°). This value indicates the tendency of a substance to be reduced. In the context of metals in sulfuric acid, a more negative E° signifies a greater tendency for the metal to be oxidized (corrode) and displace hydrogen from the acid.[1]

The reactivity of metals follows the electrochemical series. Metals with a lower reduction potential than hydrogen (E° = 0.00 V) are generally expected to react with non-oxidizing acids like dilute sulfuric acid to produce hydrogen gas and a metal salt.[2][3] Zinc, with a standard electrode potential of -0.76 V, is more reactive than hydrogen and will readily react with dilute sulfuric acid.[4][5] Conversely, metals like copper, with a positive E° (+0.34 V), are less reactive than hydrogen and will not react with dilute sulfuric acid.[2][5]

The overall reaction for a reactive metal like zinc in dilute sulfuric acid is a single displacement or redox reaction:

Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) [3][4][6]

This can be broken down into two half-reactions:

  • Anodic Reaction (Oxidation): Zn → Zn²⁺ + 2e⁻

  • Cathodic Reaction (Reduction): 2H⁺ + 2e⁻ → H₂

With concentrated sulfuric acid, the reaction is different. Hot, concentrated H₂SO₄ acts as an oxidizing agent, and the gaseous product is sulfur dioxide (SO₂), not hydrogen.[4][6][7]

Comparative Data

The following tables summarize key quantitative data for comparing the electrochemical properties of zinc and other selected metals.

Table 1: Standard Electrode Potentials (25°C)

This table lists the standard reduction potentials (E°) for various metal half-reactions. A more negative value indicates a greater tendency for the metal to be oxidized.

Cathode (Reduction) Half-ReactionStandard Potential E° (Volts)
Mg²⁺(aq) + 2e⁻ → Mg(s)-2.38
Al³⁺(aq) + 3e⁻ → Al(s)-1.66
Zn²⁺(aq) + 2e⁻ → Zn(s) -0.76
Fe²⁺(aq) + 2e⁻ → Fe(s)-0.41
2H⁺(aq) + 2e⁻ → H₂(g)0.00
Cu²⁺(aq) + 2e⁻ → Cu(s)+0.34
Ag⁺(aq) + e⁻ → Ag(s)+0.80

Source:[5][8]

Table 2: Corrosion Rate Data in Sulfuric Acid

Corrosion rates can vary significantly based on acid concentration, temperature, and impurities. The data below is compiled from various sources to provide a comparative overview.

MetalAcid ConcentrationTemperatureCorrosion Rate (mm/year)
Zinc 0.5 M H₂SO₄25°CVaries with conditions, can be significant
Zinc Sulfurous Acid (unaerated)Room Temp7.087 (16.0 g/L SO₂)
Carbon Steel0.01 M H₂SO₄Room Temp~1.0
Carbon Steel0.02 M H₂SO₄Room Temp~1.0
Mild Steel (Unplated)Acid Chloride SolutionRoom Temp3.783
Mild Steel (Zinc Plated)Acid Chloride SolutionRoom Temp1.137

Note: Direct comparison is challenging due to varying experimental conditions in the literature. Data is indicative of relative performance. Sources:[9][10][11]

Experimental Protocols

Accurate comparison of metal performance requires standardized testing. The following are detailed methodologies for key corrosion experiments.

Weight Loss Method

This is a direct and widely used method to determine the average corrosion rate over a period of time.

Objective: To quantify the corrosion rate of a metal by measuring the loss of mass after immersion in a corrosive medium.

Materials and Equipment:

  • Metal coupons (specimens) of known dimensions (e.g., 1018 steel, zinc foil).[12][13]

  • Corrosive medium (e.g., 0.5 M H₂SO₄).

  • Beakers or corrosion test cells.[14]

  • Polishing/grinding equipment (e.g., 400 and 600 grit sandpaper, 1-micron powder).[13]

  • Analytical balance (accurate to 0.1 mg).

  • Drying oven.

  • Cleaning solutions (e.g., distilled water, acetone, appropriate pickling solution).

Procedure:

  • Specimen Preparation: Cut metal coupons to a standard size. Measure the surface area of each specimen accurately.

  • Surface Finishing: Grind and polish the specimens to achieve a uniform surface finish, typically using progressively finer grits of sandpaper.[13]

  • Cleaning and Weighing: Degrease the specimens with a solvent like acetone, rinse with distilled water, and dry thoroughly. Weigh each specimen to the nearest 0.1 mg to get the initial weight (W₁).

  • Immersion: Immerse the prepared specimens completely in the sulfuric acid solution within the test cells. Ensure specimens are not in contact with each other.[14]

  • Exposure: Leave the specimens in the solution for a predetermined period (e.g., 24, 48, 72 hours) under controlled temperature.[15]

  • Post-Exposure Cleaning: Remove the specimens from the acid. Clean them according to standard procedures to remove corrosion products without removing the base metal. This may involve chemical cleaning (pickling) or gentle mechanical cleaning.

  • Final Weighing: Rinse the cleaned specimens with distilled water, dry them, and reweigh them to get the final weight (W₂).

  • Calculation of Corrosion Rate: The corrosion rate (CR) in millimeters per year (mm/y) is calculated using the following formula:

    CR = (K × ΔW) / (A × T × D)

    Where:

    • K = a constant (8.76 × 10⁴ for mm/y)

    • ΔW = Weight loss (W₁ - W₂) in grams

    • A = Surface area of the specimen in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³[15]

Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and insights into the corrosion mechanism (e.g., anodic and cathodic behavior).

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Electrochemical cell with a three-electrode setup.[13]

  • Working Electrode (WE): The metal specimen to be tested.

  • Reference Electrode (RE): A standard electrode with a stable and known potential, such as a Saturated Calomel Electrode (SCE).[13]

  • Counter Electrode (CE): An inert material like platinum or graphite foil.[16]

  • Test solution (e.g., 0.5 M H₂SO₄).

Procedure:

  • Setup: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution. Connect the electrodes to the potentiostat.

  • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[16]

  • Polarization Scan: Scan the potential of the working electrode from a value cathodic to the Ecorr to a value anodic to the Ecorr at a slow, constant scan rate (e.g., 0.5 mV/s).[16]

  • Data Analysis: Plot the applied potential versus the logarithm of the measured current density.

  • Parameter Extraction: Extrapolate the linear portions of the anodic and cathodic branches of the curve (Tafel regions) back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).

  • Corrosion Rate Calculation: The corrosion rate is directly proportional to the icorr value, calculated using the Faraday's law.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the electrochemical comparison.

G cluster_prep 1. Specimen Preparation cluster_test 2. Corrosion Test cluster_analysis 3. Data Analysis p1 Cut Metal Coupons p2 Measure Surface Area p1->p2 p3 Grind & Polish Surface p2->p3 p4 Degrease, Clean & Dry p3->p4 t1 Initial Weighing (W1) p4->t1 t2 Immerse in H2SO4 t1->t2 t3 Expose for Set Time (T) t2->t3 t4 Remove & Clean Corrosion Products t3->t4 a1 Final Weighing (W2) t4->a1 a2 Calculate Weight Loss (ΔW) a1->a2 a3 Calculate Corrosion Rate a2->a3

Caption: Workflow for the Weight Loss Corrosion Test Method.

G cluster_reactivity Metal Reactivity in Dilute H2SO4 cluster_metals Example Metals More_Reactive More Reactive (More Negative E°) Easily Oxidized H2 Hydrogen Reference (E° = 0.00 V) More_Reactive->H2 Displaces H2 from acid Less_Reactive Less Reactive (Positive E°) Resists Oxidation H2->Less_Reactive Does NOT displace H2 Zn Zinc (Zn) E° = -0.76 V Fe Iron (Fe) E° = -0.41 V Cu Copper (Cu) E° = +0.34 V

Caption: Logical Relationship of Metal Reactivity based on Electrode Potential.

References

A Comparative Guide to Hydrogen Production: Evaluating the Cost-Benefit of Zinc and Sulfuric Acid Reaction for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a reliable and quantifiable source of hydrogen in a laboratory setting, this guide provides a comprehensive cost-benefit analysis of hydrogen production through the reaction of zinc and sulfuric acid. This method is critically compared with other common laboratory-scale hydrogen generation techniques, namely water electrolysis and small-scale steam methane reforming (SMR). The analysis is supported by experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research needs.

Executive Summary

The production of hydrogen in a laboratory environment necessitates a careful evaluation of cost, safety, purity, and scalability. This guide delves into the specifics of generating hydrogen via the chemical reaction between zinc and sulfuric acid, a long-established method. A detailed cost analysis, considering reagent prices, hydrogen yield, and byproduct value, is presented. This method is then benchmarked against the increasingly popular water electrolysis and the less common, but potent, small-scale steam methane reforming. Our findings indicate that while the zinc-sulfuric acid reaction offers a straightforward and relatively low-capital-cost approach, its economic viability is highly dependent on the cost of raw materials and the potential to valorize the zinc sulfate byproduct. Water electrolysis provides high-purity hydrogen with zero carbon emissions at the point of use, but with higher initial equipment costs and electricity consumption. Small-scale SMR, while cost-effective at larger scales, presents significant complexity and safety considerations for a typical laboratory environment.

Data Presentation: A Comparative Overview of Hydrogen Production Methods

The following tables summarize the key quantitative data for the cost and performance of the three hydrogen production methods discussed.

Table 1: Cost Analysis of Hydrogen Production Methods (per kg of H₂)

ParameterZinc + Sulfuric AcidWater Electrolysis (Lab-Scale)Small-Scale Steam Methane Reforming (SMR)
Raw Material Cost
Zinc (at ~$3.26/kg)¹$106.89--
Sulfuric Acid (98%, at ~$0.12/L)²$39.60Water (negligible)Natural Gas (variable, significant)
Energy Consumption Exothermic reaction~55 kWh³High thermal energy input
Byproduct Value
Zinc Sulfate (at ~$0.82/kg)⁴($26.60)Oxygen (potential for valorization)⁵Carbon Dioxide (cost for capture)
Estimated Total Cost per kg H₂ ~$120 ~$5 - $7 (electricity dependent) [1]~$1 - $3 (highly scale-dependent) [1]

¹Based on projected zinc prices for December 2025.[2][3][4] ²Based on projected sulfuric acid prices for December 2025.[5] ³Energy consumption for electrolysis can vary based on the efficiency of the electrolyzer. ⁴Based on projected zinc sulfate prices for December 2025.[6][7] ⁵The value of oxygen byproduct in a lab setting is often not realized due to small quantities.

Table 2: Performance Comparison of Hydrogen Production Methods

FeatureZinc + Sulfuric AcidWater Electrolysis (Lab-Scale)Small-Scale Steam Methane Reforming (SMR)
Hydrogen Purity Good (can be purified)High (typically >99.9%)Variable (requires purification)
Reaction Control ModerateHighComplex
Scalability (Lab) GoodExcellentPoor
Safety Concerns Acid handling, flammable gasElectrical safety, flammable gasHigh temperatures, flammable gas, CO
Carbon Footprint (at point of use) NoneNoneSignificant (unless captured)
Operational Complexity LowLow to ModerateHigh

Experimental Protocols

Hydrogen Production from Zinc and Sulfuric Acid

This protocol details a standard laboratory procedure for the generation and collection of hydrogen gas.

Materials:

  • Granulated Zinc

  • 1M Sulfuric Acid (H₂SO₄)

  • Gas-generating flask with a side arm

  • Thistle funnel

  • Delivery tube

  • Pneumatic trough

  • Gas collection jar or graduated cylinder

  • Water

  • Safety goggles, lab coat, and gloves

Procedure:

  • Set up the apparatus as shown in the workflow diagram below.

  • Place a known quantity of granulated zinc (e.g., 10 grams) into the gas-generating flask.

  • Fill the pneumatic trough with water. Fill the gas collection jar with water and invert it in the trough, ensuring no air bubbles are trapped.

  • Position the end of the delivery tube under the opening of the inverted gas collection jar.

  • Carefully add 1M sulfuric acid through the thistle funnel into the flask, ensuring the end of the funnel is submerged in the acid to prevent gas from escaping.

  • The reaction will commence, and hydrogen gas will bubble through the water and displace the water in the collection jar.

  • Collect the desired volume of hydrogen gas.

  • To stop the reaction, cease the addition of sulfuric acid.

  • The remaining solution in the flask is aqueous zinc sulfate.

Stoichiometry and Theoretical Yield: The balanced chemical equation for the reaction is: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)[8][9]

From this equation, one mole of zinc (65.38 g) reacts with one mole of sulfuric acid to produce one mole of hydrogen gas (2.016 g). Therefore, theoretically, 1 kg of zinc can produce approximately 0.0308 kg of hydrogen. However, the actual yield in a laboratory setting may be lower due to factors such as impurities in the zinc and incomplete reaction. For instance, a 75% yield would result in approximately 0.0231 kg of H₂ per kg of Zn.[10]

Mandatory Visualizations

Experimental Workflow for Hydrogen Production

experimental_workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_collection Gas Collection A Gas-Generating Flask C Delivery Tube A->C B Thistle Funnel B->A D Pneumatic Trough C->D E Inverted Gas Jar D->E Zn Add Zinc Granules to Flask Reaction Zn + H₂SO₄ → ZnSO₄ + H₂↑ Zn->Reaction H2SO4 Add Sulfuric Acid via Funnel H2SO4->Reaction Bubbles H₂ Gas Bubbles Through Water Reaction->Bubbles Displacement H₂ Displaces Water in Jar Bubbles->Displacement Collection Collected Hydrogen Gas Displacement->Collection reaction_pathway cluster_products Reactants Reactants Zn Zinc (Zn) (Solid) Reactants->Zn H2SO4 Sulfuric Acid (H₂SO₄) (Aqueous) Reactants->H2SO4 ZnSO4 Zinc Sulfate (ZnSO₄) (Aqueous) Zn->ZnSO4 H2 Hydrogen (H₂) (Gas) Zn->H2 donates 2e⁻ H2SO4->ZnSO4 H2SO4->H2 H⁺ accepts 2e⁻ Products Products Products->ZnSO4 Products->H2

References

Safety Operating Guide

Safe Disposal of Sulfuric Acid and Zinc in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the proper handling and disposal of sulfuric acid and zinc, ensuring laboratory safety and environmental compliance.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of sulfuric acid and zinc, common reagents in research and development. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to hazardous materials.

A. Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes of corrosive sulfuric acid.
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton).Prevents skin contact with corrosive and hazardous substances.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and splashes.
Footwear Closed-toe shoes.Prevents injuries from spills and dropped objects.

B. General Handling Precautions

  • Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Avoid mixing acidic waste with other waste streams, particularly bases or flammable materials, unless it is part of a specific neutralization protocol.[3]

  • Never add water to concentrated sulfuric acid; always add acid slowly to water to dissipate the heat generated.[4][5]

II. Disposal Procedure for Sulfuric Acid and Zinc Waste

The reaction between sulfuric acid and zinc produces zinc sulfate (a salt) and flammable hydrogen gas. The disposal procedure must address the corrosive nature of the unreacted acid, the resulting zinc salt, and the potential for hydrogen gas evolution.

Step 1: Reaction Completion and Quenching

If there is unreacted zinc in the sulfuric acid, the reaction should be allowed to go to completion in a safe and controlled manner.

  • Procedure:

    • Ensure the reaction vessel is in a fume hood.

    • If the reaction has stopped but solid zinc remains, it indicates the acid is likely consumed.

    • If the reaction is ongoing, wait for it to subside completely. Gentle stirring may be required.

    • Be aware of the evolution of hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

Step 2: Neutralization of Excess Sulfuric Acid

The safest method for disposing of residual sulfuric acid is through neutralization with a suitable base.[4][6] This process converts the corrosive acid into a more benign salt and water.

  • Recommended Neutralizing Agents:

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Carbonate (Na₂CO₃)

    • Calcium Hydroxide (Ca(OH)₂)

    • Potassium Hydroxide (KOH)[4]

  • Experimental Protocol for Neutralization:

    • Prepare a dilute solution of a suitable base (e.g., a 5-10% solution of sodium bicarbonate in water).

    • Slowly and carefully add the basic solution to the acidic waste while stirring continuously. This should be done in a larger container to accommodate any foaming or gas evolution (carbon dioxide will be produced if using bicarbonate or carbonate).

    • Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.[6]

    • Continue adding the base until the pH of the solution is neutral (pH 6-8).

    • The neutralization reaction is exothermic; if the solution becomes hot, pause the addition of the base to allow it to cool.

ParameterValue/Range
Target pH 6.0 - 8.0
Recommended Base Concentration 5 - 10%

Step 3: Disposal of the Neutralized Solution

Once neutralized, the resulting solution will primarily contain zinc sulfate and the salt formed from the neutralization reaction (e.g., sodium sulfate).

  • Disposal Options:

    • Sewer Disposal: In many localities, a neutralized solution containing zinc sulfate can be flushed down the drain with copious amounts of water.[4] However, it is crucial to consult your local and state regulations as some municipalities have strict limits on the disposal of heavy metals like zinc.[7]

    • Hazardous Waste Collection: If sewer disposal is not permitted, or if the concentration of zinc is above the regulated limit, the neutralized solution must be collected as hazardous waste.[8][9]

Step 4: Waste Collection and Labeling

If the neutralized solution or any solid zinc waste must be disposed of as hazardous waste, follow these steps:

  • Transfer the waste into a compatible, leak-proof container. The original container is often a good choice.[8]

  • Ensure the container is securely sealed.

  • Label the container clearly as "Hazardous Waste" and specify the contents (e.g., "Neutralized Sulfuric Acid with Zinc Sulfate").[10]

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[3]

  • Arrange for pickup by a licensed hazardous waste disposal company.[11][12]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of sulfuric acid and zinc waste.

Caption: Disposal workflow for sulfuric acid and zinc.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of sulfuric acid and zinc waste, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling Sulfuric acid;ZINC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Sulfuric Acid and Zinc

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of sulfuric acid and zinc. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling sulfuric acid and zinc.

PPE CategorySulfuric AcidZinc (Solid/Dust)
Eye/Face Protection Chemical safety goggles and a face shield are necessary when there is a possibility of contact.[1]Safety goggles to protect eyes from dust particles.[2]
Skin/Body Protection An acid-resistant, one or two-piece suit, and acid-resistant boots are recommended.[3] Pant legs should be worn over boots.[3]Wear appropriate protective clothing to prevent skin exposure.[4]
Hand Protection Acid-resistant, gauntlet-length gloves (e.g., butyl rubber, neoprene, PVC for 30-70% sulfuric acid) should be worn with sleeves over the gloves.[1][3] Nitrile and natural rubber gloves are also suitable for prolonged contact.Protective gloves are recommended to prevent skin irritation and prolonged or repeated direct skin contact.[2][4][5]
Respiratory Protection A NIOSH-approved respirator is required if exposure is expected to exceed regulatory limits or if there is a potential for inhalation of mists.[1][3] For concentrations up to 15 mg/m³, specific NIOSH-approved respirators are recommended.[1]A dust mask or a NIOSH-approved respirator should be used to avoid inhaling fine particles, especially when handling zinc dust.[2][6]

Operational Plan: Step-by-Step Chemical Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling hazardous chemicals.

Sulfuric Acid Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational for any work with concentrated sulfuric acid to mitigate inhalation exposure.[7]

    • Verify that an eyewash station and safety shower are immediately accessible.[8]

    • Confirm all containers are properly labeled and stored below eye level.[8]

    • When diluting, always add acid slowly to cold water, never the other way around, to minimize heat generation and potential splashing.[1][9]

  • Handling :

    • Wear all required PPE as detailed in the table above.

    • Transport corrosive materials in secondary containment, such as a non-reactive bottle carrier.[8]

    • Avoid generating vapors or mists.[1]

    • Immediately report any leaks, spills, or failures of safety equipment.[1]

  • Storage :

    • Store sulfuric acid in containers specifically designed for it, away from incompatible materials like organic substances, metals, and bases.[3][8]

    • Keep containers in a cool, well-ventilated area, locked up, and away from heat, sparks, and open flames.[3]

  • Disposal :

    • Sulfuric acid must be disposed of as hazardous waste.[3]

    • Neutralize the acid by slowly adding it to a suitable base like sodium bicarbonate or lime.[10] Check the pH to ensure it is neutral (pH 7) before proceeding with disposal according to local regulations.[10]

    • Collect neutralized waste in sealed, corrosion-resistant, and properly labeled containers for pickup by a licensed waste disposal service.[3][10] Do not pour down the drain unless authorized by EHS-HMM.[8]

Zinc Handling Protocol
  • Preparation :

    • Ensure the work area is well-ventilated to reduce airborne dust concentrations.[2]

    • Have a Class D fire extinguisher (for metal fires) readily available.[2]

    • Ground and bond metal containers during the transfer of zinc powder to prevent static electricity buildup.[11]

  • Handling :

    • Wear all required PPE, particularly respiratory protection when handling zinc dust.[2]

    • Handle zinc gently to minimize the creation of dust clouds.[2] Use non-sparking tools.[11]

    • Avoid contact with water, moist air, strong acids, and strong bases, as this can form flammable hydrogen gas.[11]

  • Storage :

    • Store zinc in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area away from moisture and incompatible substances.[2][11]

    • Prohibit sources of ignition, such as smoking and open flames, in storage and handling areas.[11]

  • Disposal :

    • Dispose of zinc waste according to local regulations; do not discard it in regular trash or drains.[2]

    • For disposal, zinc waste should be segregated and stored in designated, labeled, corrosion-resistant containers.[12]

    • Transportation of zinc waste should be handled by licensed hazardous waste transporters.[12] Recycling is often the preferred method of disposal for zinc.[12][13]

Emergency and First Aid Procedures

Immediate and correct response to chemical exposure is critical.

Sulfuric Acid Exposure
  • Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, trained personnel should administer oxygen.[1] Seek medical attention as soon as possible, as symptoms like pulmonary edema may be delayed.[1]

  • Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected skin with gently flowing water for at least 30 minutes.[1] Do not interrupt flushing.[1] Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush the eyes with gently flowing water for at least 30 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][14]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[14]

Zinc Exposure
  • Inhalation : Remove the person from the exposure area.[11] If breathing has stopped, begin rescue breathing.[11] Transfer the individual to a medical facility promptly.[11] Inhalation of fumes can cause "metal fume fever," with flu-like symptoms that may be delayed.[5]

  • Skin Contact : Quickly remove contaminated clothing and wash the affected skin with large amounts of soap and water.[11]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids.[11]

  • Ingestion : Seek medical help right away.[15] If instructed by a healthcare provider, give the person milk to drink.[15]

Workflow Diagrams

The following diagrams illustrate the logical workflows for safe handling and emergency response.

cluster_handling Safe Handling Workflow Prep Preparation - Verify Fume Hood & Eyewash - Check PPE - Plan Dilution (Acid to Water) Handle Handling - Wear Full PPE - Use Secondary Containment - Minimize Vapors/Dust Prep->Handle Store Storage - Designated, Ventilated Area - Away from Incompatibles - Secure Containers Handle->Store Dispose Disposal - Follow Hazardous Waste Protocol - Neutralize (Acids) - Use Licensed Service Store->Dispose

Caption: General workflow for safe chemical handling.

cluster_emergency Emergency Response Flow cluster_response Immediate Actions Exposure Chemical Exposure Occurs Remove Remove from Exposure (Fresh Air) Exposure->Remove Decontaminate Decontaminate - Remove Clothing - Flush with Water (30+ min for acid) Exposure->Decontaminate FirstAid Administer First Aid (as per protocol) Remove->FirstAid Decontaminate->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident to Supervisor/EHS Medical->Report

Caption: Logical flow for emergency response to chemical exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfuric acid;ZINC
Reactant of Route 2
Sulfuric acid;ZINC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。